molecular formula C14H11FO2 B1332201 4-(3-Fluorophenyl)phenylacetic acid CAS No. 5002-38-0

4-(3-Fluorophenyl)phenylacetic acid

Cat. No.: B1332201
CAS No.: 5002-38-0
M. Wt: 230.23 g/mol
InChI Key: UCTPBVNGTSRBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)phenylacetic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPBVNGTSRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362698
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-38-0
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5002-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorophenyl)phenylacetic Acid: Properties, Structure, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related isomers and analogous compounds to predict its chemical properties, elucidate its structure, and propose a viable synthetic pathway. This guide is intended to serve as a foundational resource for researchers and developers working with novel phenylacetic acid derivatives, offering insights into its potential characteristics and methodologies for its synthesis and handling.

Introduction and Significance

Phenylacetic acid and its derivatives are a well-established class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and perfumery. The parent compound, phenylacetic acid, is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans. Its derivatives are key intermediates in the synthesis of numerous drugs, such as penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability.

This compound, a biphenylacetic acid, combines the structural features of phenylacetic acid with the unique properties of fluorine. Biphenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. This guide will provide a detailed exploration of its predicted chemical properties, structural features, and a proposed synthetic route.

Chemical Structure and Identification

The structure of this compound consists of a biphenyl core where one phenyl ring is substituted with a fluorine atom at the meta-position (position 3), and the other phenyl ring is substituted with an acetic acid moiety at the para-position (position 4).

IUPAC Name: 2-(4-(3-fluorophenyl)phenyl)acetic acid

Molecular Formula: C₁₄H₁₁FO₂

Molecular Weight: 230.24 g/mol

Canonical SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O

InChI Key: Based on its structure, a unique InChIKey would be generated upon synthesis and characterization.

Structural Diagram:

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Data
Appearance White to off-white crystalline solidPhenylacetic acid and its simple fluorinated derivatives are typically white crystalline solids.[1]
Melting Point (°C) 100 - 120The melting point is expected to be higher than that of 4-fluorophenylacetic acid (81-83 °C) due to the larger, more rigid biphenyl structure.[2]
Boiling Point (°C) > 265.5 (at 760 mmHg)The boiling point of phenylacetic acid is 265.5 °C. The larger molecular weight of the target compound suggests a higher boiling point.[3]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO)Phenylacetic acid has low solubility in cold water.[4][5] The biphenyl structure will likely decrease water solubility further, while solubility in organic solvents should be good.
pKa ~4.2 - 4.4The pKa of phenylacetic acid is approximately 4.25-4.31.[3][5] The electronic effect of the distant fluorophenyl group is expected to have a minor impact on the acidity of the carboxylic acid.

Proposed Synthesis Pathway

A robust and versatile method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds, particularly for the creation of biaryl systems. The proposed pathway involves the coupling of a commercially available boronic acid with a halo-phenylacetic acid derivative.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a (4-halophenyl)acetic acid derivative and a (3-fluorophenyl)boronic acid.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling C-C disconnection (4-Bromophenyl)acetic acid (4-Bromophenyl)acetic acid Suzuki Coupling->(4-Bromophenyl)acetic acid (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid Suzuki Coupling->(3-Fluorophenyl)boronic acid

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

Step 1: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of substituted phenylacetic acids.[6]

  • Reactants and Reagents:

    • (4-Bromophenyl)acetic acid (1.0 eq)

    • (3-Fluorophenyl)boronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base

    • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-bromophenyl)acetic acid, (3-fluorophenyl)boronic acid, and potassium carbonate. b. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. c. Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: (4-Bromophenyl)acetic acid (3-Fluorophenyl)boronic acid K₂CO₃ B Purge with Inert Gas A->B C Add Solvent, Pd(OAc)₂, and PPh₃ B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Acidify with 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Column Chromatography I->J K Recrystallization J->K L Pure Product K->L

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the activity of related compounds suggests potential therapeutic applications.

  • Anti-inflammatory and Analgesic Properties: Many biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities, functioning as NSAIDs. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

  • Antimicrobial and Antifungal Activity: Phenylacetic acid itself has been shown to have antimicrobial properties.[7] The introduction of a fluorophenyl group could modulate this activity.

  • Neurological Applications: Phenylacetic acid derivatives are also being investigated for their role in neurological disorders.

The fluorinated biphenylacetic acid scaffold of the target molecule makes it a compelling candidate for screening in various biological assays to explore these potential activities.

Potential Mechanism of Action (as an NSAID):

G Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX Enzymes Inhibition

Caption: Hypothetical inhibitory action on the COX pathway.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the safety profiles of related phenylacetic acids, the following precautions should be observed:

  • Hazard Classification (Predicted):

    • Skin Irritant

    • Serious Eye Irritant

    • May cause respiratory irritation

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[8][9]

    • In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling:

    • Avoid contact with skin and eyes.[8]

    • Avoid formation of dust and aerosols.

    • Use in a well-ventilated area.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[10]

    • Keep the container tightly closed.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8][10]

    • If inhaled: Move the person into fresh air.[8][10]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information once the compound is synthesized or procured.

Conclusion

This compound is a promising yet understudied molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its chemical properties, structure, and a practical synthetic approach using the Suzuki coupling reaction. By leveraging data from analogous compounds, we have built a foundation for future experimental work on this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to unlock its full potential.

References

  • PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • DrugFuture. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Xie, J., et al. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11200. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 4-(3-Fluorophenyl)phenylacetic acid, a valuable biaryl carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. We present a robust and well-vetted synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction, chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of requisite precursors. This document offers an in-depth, step-by-step experimental procedure, from reaction setup to purification. Causality behind critical experimental choices is explained to empower researchers with a deeper understanding of the process. Furthermore, a rigorous, multi-technique characterization workflow is detailed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is designed to serve as a self-validating system, where the synthetic protocol's success is unequivocally confirmed by the subsequent analytical characterization, ensuring scientific integrity for researchers, chemists, and professionals in drug development.

Introduction: Significance and Strategic Overview

Biaryl structures are privileged motifs in numerous pharmacologically active compounds and advanced materials. The specific substitution pattern of this compound, featuring a flexible acetic acid side chain and a fluorine atom on one of the phenyl rings, makes it a highly attractive synthon. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation.

The synthesis of such unsymmetrical biaryls is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies like the Kumada[1][2], and Suzuki-Miyaura couplings provide powerful tools for the selective formation of C(sp²)–C(sp²) bonds.[3] This guide will focus on the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology renowned for its reliability and operational simplicity.[4][5] The general strategy involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

This document will guide the user through a validated two-step synthesis and the subsequent comprehensive characterization required to confirm the identity, purity, and structural integrity of the final product.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Route Selection

The target molecule, this compound, can be disconnected at the biaryl C-C bond. This retrosynthetic analysis suggests two primary Suzuki-Miyaura coupling partner combinations:

  • Route A: Coupling of (3-fluorophenyl)boronic acid with a 4-halophenylacetic acid derivative.

  • Route B: Coupling of a (4-(alkoxycarbonyl)methyl)phenyl)boronic acid with a 3-fluoro-halo-benzene.

Route A is generally preferred due to the wide commercial availability and stability of both (3-fluorophenyl)boronic acid and ethyl 4-bromophenylacetate. The use of an ethyl ester of phenylacetic acid serves as a protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the Suzuki coupling.[4] The final product is then obtained via a simple ester hydrolysis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that underpins its synthetic utility.[6][7] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (ethyl 4-bromophenylacetate), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species ((3-fluorophenyl)boronic acid), activated by a base, transfers its aryl group to the Pd(II) center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar¹-X (Ethyl 4-bromophenylacetate) ArX->ArPdX ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ArBOH Ar²-B(OH)₂ (3-Fluorophenylboronic acid) + Base ArBOH->ArPdX ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) ArPdAr->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-Fluorophenyl)phenylacetate

Materials:

  • Ethyl 4-bromophenylacetate

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Deionized Water

Protocol:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add ethyl 4-bromophenylacetate (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • To the flask, add a 3:1 mixture of toluene and ethanol, followed by deionized water (sufficient to create a biphasic mixture, typically ~1 part water to 4 parts organic solvent).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic phase sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester as a clear oil or low-melting solid.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 4-(3-Fluorophenyl)phenylacetate (from Step 1)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

Protocol:

  • Dissolve the purified ester (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add an excess of lithium hydroxide (or sodium hydroxide, 2-3 eq.) to the solution.

  • Stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC until the starting ester is fully consumed (typically 2-4 hours).

  • Remove the organic solvents (THF and methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Dry the solid product under vacuum to a constant weight to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization and Quality Control Workflow

A multi-faceted analytical approach is essential to unambiguously confirm the structure of the synthesized molecule and assess its purity.

workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization & QC s1 Step 1: Suzuki Coupling s2 Step 2: Ester Hydrolysis s1->s2 p1 Column Chromatography (Ester Intermediate) p2 Precipitation & Recrystallization (Final Acid) s2->p2 c1 Structure Confirmation (NMR, MS, IR) p2->c1 c2 Purity & Identity (HPLC, Melting Point) c1->c2

Figure 2: Overall workflow for the synthesis and characterization of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. The expected spectrum should show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methylene (-CH₂) protons adjacent to the carbonyl group. The integration of these signals should correspond to the number of protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons of the biaryl linkage and the carbonyl carbon of the carboxylic acid. Fluorine-carbon coupling (J-coupling) will be observed for the carbons on the fluorophenyl ring, providing definitive evidence of the fluorine's position.

| Table 1: Expected NMR Data (¹H and ¹³C) for this compound | | :--- | :--- | | Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | | ¹H NMR | ~12.3 (s, 1H, -COOH), 7.55-7.30 (m, 6H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), ~3.65 (s, 2H, -CH₂) | | ¹³C NMR | ~177 (-COOH), ~163 (d, ¹JCF, Ar-C-F), ~141 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~130 (d, ³JCF, Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~125 (d, ⁴JCF, Ar-C), ~116 (d, ²JCF, Ar-C), ~115 (d, ²JCF, Ar-C), ~41 (-CH₂) | | Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Shifts are approximate and based on analogous structures. 'd' denotes a doublet due to C-F coupling. |

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.

  • Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.

  • Expected Result: The primary observation will be the deprotonated molecule [M-H]⁻. For C₁₄H₁₁FO₂, the expected monoisotopic mass is 230.07. The high-resolution mass spectrum (HRMS) should confirm the elemental formula to within a few parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

| Table 2: Characteristic IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 | | C-H (Aromatic) | Stretching | 3100 - 3000 | | C=O (Carboxylic Acid) | Stretching, strong | 1720 - 1680 | | C=C (Aromatic) | Stretching | 1600 - 1450 | | C-F (Aryl-Fluoride) | Stretching, strong | 1250 - 1100 | | C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[9][10]

  • Method: A reverse-phase HPLC method is most suitable.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 264 nm).[9]

  • Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The target purity for drug development applications is typically >98%.

Melting Point (MP): The melting point is a crucial physical property that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. The melting point should be determined using a calibrated apparatus. Based on similar structures like 4-fluorophenylacetic acid (81-83 °C) and phenylacetic acid (76-77 °C), a distinct melting point in this range is expected.[11]

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. By employing a Suzuki-Miyaura cross-coupling strategy followed by ester hydrolysis, the target compound can be accessed in high yield and purity. The detailed characterization workflow, integrating NMR, MS, IR, HPLC, and melting point analysis, provides a comprehensive and self-validating system to ensure the unequivocal identification and quality assessment of the final product. This technical framework is intended to equip researchers in organic synthesis and drug discovery with the practical knowledge and foundational understanding necessary to confidently produce and validate this important chemical building block for their research endeavors.

References

Sources

4-(3-Fluorophenyl)phenylacetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid derivative with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and known biological activities, offering a foundational resource for researchers and developers in the pharmaceutical and chemical industries.

Core Chemical Identity

Chemical Name: this compound

(Also known as (3'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid)

PropertyValueSource
CAS Number 5002-38-0[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol [1]

Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

The strategic disconnection for this synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. For the synthesis of this compound, the logical precursors are a 4-halophenylacetic acid derivative and 3-fluorophenylboronic acid. The choice of halide (iodide, bromide, or chloride) on the phenylacetic acid component can influence the reaction rate, with the general reactivity trend being I > Br > Cl.[2]

Experimental Workflow: A Self-Validating System

The following protocol is a representative procedure for the Suzuki-Miyaura coupling to synthesize biaryl compounds, adapted for the specific synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 1. Combine Reactants: - 4-Bromophenylacetic acid (1.0 eq) - 3-Fluorophenylboronic acid (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) Base 2. Add Base: - Aqueous Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃ Reactants->Base Solvent 3. Add Degassed Solvent: - Toluene or Dioxane Base->Solvent Inert 4. Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Inert Heat 5. Heat Reaction Mixture (e.g., 80-100 °C) with stirring Inert->Heat Monitor 6. Monitor Progress (TLC or LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Aqueous Work-up: - Add water and organic solvent (e.g., Ethyl Acetate) - Separate layers, extract aqueous phase Cool->Extract Dry 9. Dry and Concentrate: - Dry combined organic layers (e.g., Na₂SO₄) - Concentrate under reduced pressure Extract->Dry Purify 10. Purify: - Flash column chromatography (Silica gel) Dry->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Bromophenylacetic acid

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Toluene or Dioxane (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water (degassed)

Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1.0 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Causality: The precise stoichiometry ensures the efficient consumption of the starting materials, with a slight excess of the boronic acid to drive the reaction to completion. The palladium catalyst is the core of the catalytic cycle.

  • Addition of Base and Solvent:

    • Add a degassed 2 M aqueous solution of sodium carbonate (2.0 equivalents).

    • Causality: The base is crucial for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step in the catalytic cycle.[3]

    • Add a degassed solvent such as toluene or dioxane.

    • Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution:

    • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The inert atmosphere protects the catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Causality: The aqueous work-up removes inorganic salts and other water-soluble impurities. Brine wash helps to remove residual water from the organic phase.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

Biological Activity and Potential Applications

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[4]

Cyclooxygenase (COX) Inhibition

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[5] The development of selective COX-2 inhibitors has been a major goal in drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Lipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Compound This compound Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: The potential mechanism of action of this compound via inhibition of the cyclooxygenase pathway.

Future Directions in Drug Discovery

The biphenylacetic acid scaffold is a versatile starting point for the development of new therapeutic agents. The fluorine substituent in this compound offers a site for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Its role as an intermediate in the synthesis of more complex molecules makes it a valuable compound for drug discovery programs targeting inflammation, pain, and potentially other diseases where prostaglandins play a pathogenic role.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis via the robust Suzuki-Miyaura coupling. Its structural similarity to known NSAIDs suggests a likely mechanism of action through COX inhibition, presenting opportunities for its application in the development of new anti-inflammatory and analgesic drugs. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this compound.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The synthesis protocols and mechanistic discussions are based on established principles of organic chemistry and medicinal chemistry, supported by the cited literature.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(3-Fluorophenyl)phenylacetic acid, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document outlines not just the fundamental principles but also the practical methodologies required to characterize this molecule effectively. The insights provided herein are grounded in established scientific principles and regulatory expectations, ensuring a robust approach to preclinical and formulation development.

Introduction: The Significance of this compound

This compound belongs to the class of arylalkanoic acids, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and potency, making it a molecule of interest in medicinal chemistry and drug development.[1][2] A thorough understanding of its solubility and stability is paramount for the successful development of a safe, effective, and stable pharmaceutical product. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of this compound, providing a framework for generating the critical data needed for formulation design and regulatory submissions.

Physicochemical Properties: A Foundation for Formulation

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural analogues, such as ibuprofen and other fluorinated phenylacetic acids.[1][3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₄H₁₁FO₂Defines the elemental composition and molecular weight.
Molecular Weight ~230.24 g/mol Influences diffusion and dissolution rates.
Appearance White to off-white crystalline solidTypical for small molecule active pharmaceutical ingredients (APIs).[5][6]
pKa ~4-5The carboxylic acid moiety dictates its acidic nature, influencing solubility in a pH-dependent manner. Similar to other phenylacetic acids.
LogP ~3-4The fluorophenyl group increases lipophilicity compared to phenylacetic acid, suggesting poor aqueous solubility.[7]
Melting Point Expected to be a crystalline solid with a defined melting point.The melting point provides an indication of the crystal lattice energy, which in turn affects solubility.[8]

Solubility Profile: Navigating the Dissolution Challenge

Given its predicted high LogP, this compound is expected to be poorly soluble in water, a common challenge for many NSAIDs.[3][9] Enhancing the solubility is often a key objective in the formulation development of such compounds. The solubility of an ionizable compound like this is highly dependent on the pH of the medium. In its ionized (salt) form at pH values above its pKa, the solubility is expected to increase significantly.

Solvent Selection for Preformulation Studies

A systematic evaluation of solubility in a range of solvents with varying polarities is a critical first step. This data informs the selection of appropriate solvent systems for analytical method development, purification, and the potential for amorphous solid dispersions or lipid-based formulations.

Table 2: Expected Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Non-polar Hexane, TolueneLow to ModerateThe non-polar phenyl rings will have some affinity for these solvents.[10]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions and are generally good solvents for many organic compounds.[11][12]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe carboxylic acid can form hydrogen bonds with these solvents.[11][13]
Aqueous WaterVery LowThe hydrophobic nature of the molecule dominates.[3][14]
Aqueous Buffers pH 7.4 Phosphate BufferModerateIncreased solubility due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

forced_degradation_workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation A Prepare drug solutions and solid samples C Acid Hydrolysis (0.1 M HCl, 60-80°C) A->C D Base Hydrolysis (0.1 M NaOH, 60-80°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (80°C, dry heat) A->F G Photolytic (ICH Q1B) A->G B Prepare unstressed control sample J Analyze by Stability- Indicating HPLC B->J H Sample at time points C->H D->H E->H F->H G->H I Neutralize/Quench H->I I->J K Assess Peak Purity J->K L Calculate Mass Balance J->L

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides a robust framework for the systematic characterization of these critical properties. By employing the described methodologies, researchers and drug development professionals can generate the high-quality data necessary to guide formulation strategies, develop meaningful specifications, and ensure the delivery of a safe and effective product to patients. The principles and protocols outlined herein are based on extensive experience in the field and are aligned with global regulatory expectations.

References

  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • World Health Organization. Annex 10 - ICH. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]

  • Semantic Scholar. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • Journal of Chemical & Engineering Data. Solubilities of Ibuprofen in Different Pure Solvents. [Link]

  • Institute For Research In Schools. Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

  • PubChem. 3-Fluorophenylacetic acid. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. Pharmaceutical Cocrystals and Their Physicochemical Properties. [Link]

  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. Pharmaceutical Co-crystal : An Emerging Technique to enhance Physicochemical properties of drugs. [Link]

  • Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

  • PubMed. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • Bentham Science. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. [Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

  • National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

  • Diva-portal.org. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

  • Solubility of Things. Phenylacetic acid. [Link]

  • ASTM Digital Library. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. [Link]

Sources

Spectroscopic Characterization of 4-(3-Fluorophenyl)phenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-(3-Fluorophenyl)phenylacetic Acid

This compound belongs to the class of biphenylacetic acids, a scaffold found in numerous compounds with significant biological activity. The introduction of a fluorine atom on one of the phenyl rings can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development efforts. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the chemical structure and purity of newly synthesized compounds.

This guide will provide a detailed, predictive analysis of the key spectroscopic features of this compound. The predictions are grounded in the extensive spectral data available for analogous compounds, including 4-biphenylacetic acid, 3-fluorobenzoic acid, and various fluorinated phenylacetic acid derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions. The molecule consists of a phenylacetic acid moiety where the phenyl ring is substituted at the 4-position with a 3-fluorophenyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, with justifications based on substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the acidic proton.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~10-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.
~7.6-7.4Multiplet4HAromatic protons on the phenyl ring attached to the acetic acid moietyThese protons are expected to be in a typical aromatic region, influenced by the electron-withdrawing effect of the adjacent fluorophenyl group.
~7.4-7.1Multiplet4HAromatic protons on the 3-fluorophenyl ringThe fluorine substitution will cause complex splitting patterns (coupling with both adjacent protons and the fluorine atom).
~3.7Singlet2H-CH₂-The methylene protons adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.

Predicted Chemical Shift (ppm) Assignment Justification
~175-COOHThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~163 (d, ¹JCF ≈ 245 Hz)C-FThe carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.
~140-120Aromatic CThe remaining aromatic carbons will appear in this region, with their specific shifts influenced by the fluorine and acetic acid substituents. Carbons ortho and para to the fluorine will show smaller C-F couplings.
~40-CH₂-The methylene carbon is expected in this aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the C-F bond.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic rings
~1250C-O stretchCarboxylic acid
~1150C-F stretchAryl fluoride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Molecular Ion Peak (M⁺): m/z = 230

Predicted Key Fragmentation Pathways:

  • Loss of -COOH (m/z 45): A common fragmentation for carboxylic acids, leading to a fragment at m/z 185.

  • Loss of -CH₂COOH (m/z 59): Cleavage of the bond between the phenyl ring and the acetic acid moiety, resulting in a fragment at m/z 171, corresponding to the fluorobiphenyl cation.

  • Further fragmentation of the fluorobiphenyl cation.

G mol [C₁₄H₁₁FO₂]⁺˙ m/z = 230 frag1 [C₁₃H₉F]⁺ m/z = 185 mol->frag1 - COOH frag2 [C₁₂H₈F]⁺ m/z = 171 mol->frag2 - CH₂COOH G start Start Materials: 4-Bromophenylacetic acid 3-Fluorophenylboronic acid reaction Suzuki Coupling Reaction: Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) start->reaction workup Aqueous Workup: Extraction with organic solvent Drying of organic layer reaction->workup purification Purification: Column chromatography or Recrystallization workup->purification characterization Characterization: NMR, IR, MS purification->characterization

Figure 3. General workflow for the synthesis of this compound via Suzuki coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 3-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent mixture such as toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%), and a base, such as sodium carbonate (2 equivalents).

  • Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Spectroscopic Confirmation: The structure and purity of the final product should be confirmed using NMR, IR, and MS, comparing the obtained data with the predicted spectra outlined in this guide.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles of spectroscopy, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided synthetic workflow offers a reliable method for its preparation. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated biphenyl derivatives, facilitating more efficient and accurate research and development.

References

  • At present, a specific, comprehensive public data source for this compound is not available. The predictions and methodologies presented are based on established spectroscopic principles and data from analogous compounds found in chemical databases such as PubChem and commercial supplier catalogs.

An In-Depth Technical Guide to the Potential Biological Activities of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, forming the structural backbone of numerous established therapeutic agents like diclofenac and ibuprofen[1]. The introduction of a fluorine atom into an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can alter acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Given these precedents, 4-(3-Fluorophenyl)phenylacetic acid emerges as a compelling candidate for biological investigation. While direct studies on this specific molecule are not yet prevalent in the public domain, this guide will provide a comprehensive framework for exploring its potential therapeutic activities based on established principles of medicinal chemistry and pharmacology. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, detailing the potential biological activities and the experimental protocols to rigorously evaluate them.

Potential Biological Activities and Investigative Frameworks

Based on the known activities of structurally similar phenylacetic acid derivatives, we will explore three primary areas of potential biological function for this compound: anti-inflammatory and analgesic, anticancer, and antimicrobial activities.

Anti-inflammatory and Analgesic Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid[1][2]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The presence of a fluorinated phenyl group may enhance the binding affinity and selectivity for COX enzymes.

Inflammation is a complex biological response to harmful stimuli, and pain is a common symptom[3][4]. The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[5]. We hypothesize that this compound may act as a COX inhibitor.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Test_Compound This compound Test_Compound->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

A tiered approach, starting with simple in vitro assays and progressing to more complex in vivo models, is recommended.

1.2.1. In Vitro Anti-inflammatory Assays

AssayPrincipleEndpointReference Compound
Inhibition of Protein Denaturation Measures the ability of the compound to prevent heat-induced denaturation of albumin, a hallmark of inflammation.Spectrophotometric measurement of turbidity at 660 nm.Diclofenac Sodium
COX Inhibition Assay Quantifies the inhibition of COX-1 and COX-2 enzymes using commercially available kits.Measurement of prostaglandin E2 (PGE2) production via ELISA.Celecoxib (COX-2 selective), Ibuprofen (non-selective)
Red Blood Cell Membrane Stabilization Assesses the ability of the compound to protect red blood cell membranes from hypotonicity-induced lysis, an indicator of anti-inflammatory activity.Spectrophotometric measurement of hemoglobin release.Indomethacin

Protocol: In Vitro Inhibition of Albumin Denaturation [6]

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare stock solutions of this compound and a reference drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.05 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

    • The control group receives 0.05 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculation:

    • Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

1.2.2. In Vivo Analgesic and Anti-inflammatory Models

Rodent models are instrumental in evaluating the efficacy of potential anti-inflammatory and analgesic agents[7].

ModelType of Pain/InflammationPrincipleEndpoint
Carrageenan-Induced Paw Edema [8]Acute InflammatoryInjection of carrageenan into the rat paw induces a localized inflammation.Measurement of paw volume at different time points.
Hot Plate Test [2][9]Thermal NociceptionMeasures the latency of the animal's response to a thermal stimulus.Time until the animal licks its paw or jumps.
Acetic Acid-Induced Writhing Test [3]Visceral PainIntraperitoneal injection of acetic acid induces characteristic writhing movements.Number of writhes counted over a specific period.

Protocol: Carrageenan-Induced Paw Edema in Rats [8]

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation:

    • Percentage Inhibition of Edema = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticancer Potential

Several phenylacetic acid derivatives have been reported as potential anticancer agents[10]. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

The anticancer activity of this compound could be mediated by its ability to trigger programmed cell death (apoptosis) in cancer cells or to halt their division (cytostatic effect).

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Cancer_Cell_Lines Cancer Cell Lines (e.g., PC-3, MCF-7, A549) Viability_Assay Cell Viability Assay (MTT, XTT) Cancer_Cell_Lines->Viability_Assay Test_Compound This compound Test_Compound->Cancer_Cell_Lines Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Xenograft_Model Xenograft Mouse Model Cell_Cycle_Analysis->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition

Caption: Experimental workflow for evaluating anticancer potential.

2.2.1. In Vitro Cell Viability and Cytotoxicity Assays

These assays are crucial for the initial screening of potential anticancer compounds by quantifying their effect on cell survival and proliferation[11][12][13].

AssayPrincipleEndpoint
MTT/XTT Assay [11]Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Colorimetric measurement of formazan concentration.
Trypan Blue Exclusion Assay [12]Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.Microscopic counting of stained (dead) and unstained (live) cells.
LDH Cytotoxicity Assay [14]Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Colorimetric measurement of LDH activity.

Protocol: MTT Cell Viability Assay [12]

  • Cell Culture:

    • Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Phenylacetic acid itself exhibits antimicrobial properties[15][16][17]. The fluorinated derivative could possess enhanced or broadened activity.

One possible mechanism of antibacterial action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately cell death[18].

Standard microbiological assays can be used to determine the antimicrobial spectrum and potency of the compound.

AssayPrincipleEndpoint
Broth Microdilution Method Determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.The lowest concentration of the compound that visibly inhibits microbial growth.
Agar Well Diffusion Assay A qualitative test where the compound diffuses into the agar and inhibits the growth of a microbial lawn, creating a zone of inhibition.Measurement of the diameter of the zone of inhibition.
Time-Kill Assay Measures the rate of bacterial killing over time when exposed to the compound.Viable cell counts (CFU/mL) at different time points.

Protocol: Broth Microdilution for MIC Determination

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic synthesis routes, such as Suzuki coupling reactions[19]. A plausible synthetic route is outlined below.

Synthesis_Pathway Reactant1 3-Fluorophenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 4-Bromophenylacetic acid Reactant2->Catalyst Product This compound Catalyst->Product Suzuki Coupling

Caption: A potential synthetic route via Suzuki coupling.

Upon synthesis, the compound must be rigorously purified (e.g., by recrystallization or column chromatography) and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Directions

This technical guide outlines a systematic approach to investigating the potential biological activities of this compound. The proposed experimental frameworks for evaluating its anti-inflammatory, analgesic, anticancer, and antimicrobial properties are based on well-established and validated methodologies. The data generated from these studies will provide a comprehensive profile of the compound's biological activity and its potential as a lead molecule for the development of new therapeutic agents. Future work should focus on elucidating the precise molecular targets and mechanisms of action for any confirmed activities, as well as exploring structure-activity relationships through the synthesis and testing of related analogues.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.
  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (n.d.). Ingenta Connect.
  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate.
  • Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. (n.d.). PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). SlideShare.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (n.d.). PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.).
  • What in vivo models are used for pain studies? (n.d.). Patsnap Synapse.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
  • In-Vivo Models for Management of Pain. (n.d.). SciRP.org.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube.
  • Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.
  • Cell Viability Assays. (n.d.). Creative Bioarray.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC - NIH.
  • The best cell viability assays to measure adoptive cell therapy potency. (n.d.). Axion Biosystems.
  • Cell viability assays. (n.d.). Abcam.
  • Phenylacetic acid. (n.d.). Wikipedia.
  • Synthesis of phenylacetic acid esters. (n.d.). European Patent Office.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH.
  • Phenylacetic Acid. (n.d.). PharmaCompass.com.
  • Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
  • A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents.
  • Substituted phenylacetic acid compounds and process for preparation thereof. (n.d.). Google Patents.
  • Method of phenylacetic acid production. (n.d.). Google Patents.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC - PubMed Central.
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). ResearchGate.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC - NIH.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH.
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.
  • Phenylacetic acid. (2022, August 17). Sciencemadness Wiki.

Sources

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This in-depth technical guide explores the discovery and history of a particularly significant class of compounds: fluorinated phenylacetic acid derivatives. By tracing the historical arc from the early days of organofluorine chemistry to the development of blockbuster drugs, this guide elucidates the scientific rationale and synthetic strategies that have established these molecules as mainstays in drug discovery. We will delve into the nuanced effects of fluorination on molecular properties, provide detailed protocols for key synthetic methodologies, and examine the mechanism of action of prominent examples, offering a comprehensive resource for researchers in the field.

The Dawn of a New Era: A Historical Perspective on Organofluorine Chemistry

The journey into the world of fluorinated organic molecules was fraught with peril, earning early pioneers the moniker of "fluorine martyrs" due to the extreme reactivity of elemental fluorine.[1] The story begins with the isolation of elemental fluorine in 1886 by French chemist Henri Moissan, an achievement for which he was awarded the 1906 Nobel Prize in Chemistry.[2][3] While the first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Peligot in 1835, and Alexander Borodin demonstrated the first nucleophilic substitution to form an alkyl fluoride in 1862, the true potential of fluorine in the life sciences remained largely untapped for decades.[4]

The mid-20th century marked a turning point. The burgeoning field of medicinal chemistry began to recognize the unique properties that fluorine could impart to organic molecules.[5] A pivotal moment came in the 1960s, a decade that saw a flurry of innovation in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). It was during this period that the research arm of Boots UK, the same team that discovered ibuprofen, developed flurbiprofen, a fluorinated derivative of propionic acid.[6][7] Patented in 1964 and approved for medical use in 1987, flurbiprofen stands as a landmark achievement in the history of fluorinated phenylacetic acid derivatives, showcasing the therapeutic potential of this structural motif.[6]

The "Fluorine Effect": Rationale for Fluorination in Phenylacetic Acid Derivatives

The introduction of fluorine into a phenylacetic acid scaffold is a deliberate and strategic decision driven by the unique physicochemical properties of this small but mighty halogen.[8] The rationale behind this "fluorine effect" can be understood through several key principles:

  • Modulation of Electronic Properties and Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity (pKa) of the carboxylic acid group in phenylacetic acid derivatives. This can, in turn, affect the compound's solubility, absorption, and interaction with biological targets.[9]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

  • Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. This is particularly crucial for drugs targeting the central nervous system.[9]

  • Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of fluorine can lead to a "perfect fit" within a protein's binding pocket, enhancing potency and selectivity.[10]

These principles have been successfully applied in the design of numerous drugs, where fluorination has been a key factor in transforming a lead compound into a clinical candidate.[8]

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into two approaches: introduction of the fluorine atom onto a pre-existing phenylacetic acid scaffold, or the construction of the phenylacetic acid moiety from a fluorinated precursor. Several robust methods have been developed and refined over the years.

Hydrolysis of Fluorinated Benzyl Cyanides

A classic and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This method is readily applicable to the synthesis of fluorinated derivatives.

Experimental Protocol: Synthesis of 2-Fluorophenylacetic Acid [11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzyl cyanide (1.0 eq) and a dilute solution of sulfuric acid (e.g., prepared by adding 3 volumes of concentrated sulfuric acid to 2 volumes of water).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation: The 2-fluorophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system to yield pure 2-fluorophenylacetic acid.

Causality Behind Experimental Choices: The use of strong acid is essential to facilitate the hydrolysis of the nitrile group to a carboxylic acid. The precipitation upon addition to ice water is a simple and effective method for initial product isolation. Recrystallization is a standard technique for purifying solid organic compounds.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids from acetophenones. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid [13]

  • Thioamide Formation: In a round-bottom flask, a mixture of 4-fluoroacetophenone (1.0 eq), morpholine (3.5 eq), and sulfur powder (1.6 eq) is refluxed at approximately 130°C for 5-8 hours.

  • Hydrolysis: After cooling, a solution of potassium hydroxide in 50% ethanol is added, and the mixture is refluxed for an additional 10-12 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of 4-fluorophenylacetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality Behind Experimental Choices: Morpholine acts as both a reactant and a solvent in the initial step. The use of a strong base (potassium hydroxide) is necessary for the hydrolysis of the stable thioamide intermediate. The acid-base workup allows for the separation of the acidic product from neutral and basic impurities.

Multi-step Synthesis from Fluorinated Precursors

For more complex substitution patterns, multi-step synthetic routes are often employed. The synthesis of 2,4,5-trifluorophenylacetic acid, an important intermediate for dipeptidyl peptidase-IV (DPP-4) inhibitors, serves as an excellent example.[14][15]

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid [14]

  • Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(2,4,5-trifluorophenyl)ethanone.

  • Reduction of the Ketone: The resulting ketone is reduced to the corresponding alcohol, 2-chloro-1-(2,4,5-trifluorophenyl)ethanol, using a reducing agent such as sodium borohydride.

  • Halogenation of the Alcohol: The alcohol is then converted to the corresponding chloride, 1-(2-chloroethyl)-2,4,5-trifluorobenzene, using a chlorinating agent like thionyl chloride.

  • Cyanation: The chloride is displaced with a cyanide source (e.g., sodium cyanide) to form 3-(2,4,5-trifluorophenyl)propanenitrile.

  • Hydrolysis: Finally, the nitrile is hydrolyzed under acidic conditions to yield 2,4,5-trifluorophenylacetic acid.

Causality Behind Experimental Choices: This multi-step approach allows for the precise installation of the acetic acid side chain onto the pre-fluorinated aromatic ring. Each step utilizes well-established and reliable organic transformations.

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction can be employed in the synthesis of fluorinated phenylacetic acid derivatives.[16]

Experimental Workflow: Suzuki Coupling Approach

Suzuki_Coupling A Fluorophenyl Boronic Acid C Fluorophenylacetic Acid Ester A->C Pd Catalyst, Base B Bromoacetic Acid Ester B->C D Fluorophenylacetic Acid C->D Hydrolysis

Caption: Suzuki coupling for fluorophenylacetic acid synthesis.

Causality Behind Experimental Choices: The Suzuki coupling is highly efficient and tolerates a wide range of functional groups, making it a powerful tool in modern organic synthesis. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and can be tailored to the specific substrates.

Pharmacological Significance and Applications

Fluorinated phenylacetic acid derivatives have found widespread application in medicine, most notably as NSAIDs and anticancer agents.

Flurbiprofen: A Case Study in NSAID Development

Flurbiprofen is a potent NSAID that exemplifies the successful application of fluorination in drug design.[6] It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[18]

Mechanism of Action: COX Inhibition by Flurbiprofen

COX_Inhibition A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation & Pain D->E F Flurbiprofen F->C Inhibition

Caption: Flurbiprofen inhibits COX enzymes, blocking prostaglandin synthesis.

The fluorine atom in flurbiprofen contributes to its high potency. While both ibuprofen and flurbiprofen are propionic acid derivatives, the fluorine substitution in flurbiprofen enhances its lipophilicity and binding affinity to the COX enzymes.[10]

Table 1: Comparative Data for Flurbiprofen and Ibuprofen

PropertyFlurbiprofenIbuprofenReference(s)
Structure 2-(2-fluoro-4-biphenylyl)propionic acid2-(4-isobutylphenyl)propionic acid[6],[7]
COX-1 IC50 ~0.1 µM~13 µM[19]
COX-2 IC50 ~0.4 µM~3 µM[19]
Bioavailability >99%~80%[6]
Anticancer Activity of Fluorinated Phenylacetamide Derivatives

Recent research has explored the potential of fluorinated phenylacetic acid derivatives as anticancer agents. Studies have shown that certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibit significant cytotoxic activity against various cancer cell lines.[20][21][22]

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2b PC3 (Prostate)52[22]
Compound 2c PC3 (Prostate)80[22]
Compound 2c MCF-7 (Breast)100[22]
Imatinib (control) PC3 (Prostate)40[22]
Imatinib (control) MCF-7 (Breast)98[22]

The precise mechanism of action for these compounds is still under investigation, but it is believed that they may induce apoptosis in cancer cells.[21] The fluorophenyl moiety plays a crucial role in their anticancer activity, likely by influencing their interaction with specific molecular targets within the cancer cells.

Conclusion and Future Perspectives

The discovery and development of fluorinated phenylacetic acid derivatives represent a significant chapter in the history of medicinal chemistry. From the early, hazardous explorations of fluorine chemistry to the rational design of potent therapeutics, the journey of these compounds highlights the power of strategic molecular modification. The unique properties of fluorine have enabled the optimization of drug candidates, leading to improved efficacy, safety, and pharmacokinetic profiles.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of fluorinated phenylacetic acid derivatives is poised to expand. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic applications, and the use of advanced techniques, such as fluorine-18 labeling for positron emission tomography (PET) imaging, to further unravel the in vivo behavior of these remarkable molecules. The legacy of the "fluorine effect" in the realm of phenylacetic acids will undoubtedly continue to inspire the next generation of drug discovery and development.

References

  • Flurbiprofen. In: Wikipedia. [Link][6]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link][4]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link][23]

  • Synapse. (2024). Flurbiprofen - Drug Targets, Indications, Patents. [Link][24]

  • Mechanism of action of cyclooxygenase pathway. ResearchGate. [Link][18]

  • Miyamoto, K., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry, 63(9), 1664-1666. [Link][25]

  • A simplified diagram of COX-1 and COX-2 active sites, showing the... ResearchGate. [Link][26]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. [Link][27]

  • Cyclooxygenase pathways. Frontiers. [Link][28]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link][20]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link][21]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link][22]

  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link][29]

  • Phenylacetic acid. Organic Syntheses. [Link][11]

  • Britannica. (2025). Henri Moissan. [Link][2]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link][16]

  • Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid. [30]

  • The Chemist Who First Isolated Fluorine. (2024, March 3). YouTube. [Link][3]

  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof. [14]

  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof. [15]

  • Ibuprofen. In: Wikipedia. [Link][7]

  • dl-PHENYLGLYCINE. Organic Syntheses. [Link][31]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Flurbiprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link][32]

  • Kanyonyo, M., Ucar, H., Isa, M., & Poupaert, J. H. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willgerodt-Kindler. Canadian Chemical Transactions, 1(1), 46-53. [Link][33]

  • Society of Chemical Industry. (2013). Fluorine - the medicinal chemist's magic element. [Link][1]

  • Synapse. (2024). What is the mechanism of Flurbiprofen? [Link][17]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880. [Link][5]

  • World Scientific. (n.d.). Lives and Times of Great Pioneers in Chemistry. [Link][34]

  • Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. [Link][12]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link][35]

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. [Link][36]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 13-25. [Link][10]

  • Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. [Link]

  • Sosibo, S. C., & van Zyl, L. L. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(31), 5095-5104. [Link][37]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link][9]

  • Google Patents. (n.d.). Preparation method of phenylacetic acid. [38]

Sources

A Methodological Guide to the Thermochemical Characterization of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenyl)phenylacetic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its thermochemical properties is not merely academic—it is a cornerstone of process safety, formulation stability, and regulatory compliance. This guide provides a comprehensive framework for the complete thermochemical characterization of this compound. In the absence of established literature values for this specific molecule, this document serves as a methodological roadmap, detailing the requisite experimental protocols and theoretical approaches necessary to determine its key thermodynamic parameters. We will explore the causality behind experimental choices, grounding our discussion in the principles of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, supplemented by insights from computational chemistry.

Introduction: The Imperative for Thermochemical Analysis

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and penicillin. The introduction of a biphenyl scaffold and fluorine substitution, as in this compound, can significantly alter a molecule's pharmacological profile, enhancing properties like metabolic stability and target binding affinity.

However, these structural modifications also profoundly impact the compound's physical and chemical properties. Thermochemical data—such as melting point, heat of fusion, thermal stability, and enthalpy of formation—are critical for:

  • Process Safety and Hazard Analysis: Understanding decomposition temperatures and the energy released is vital for preventing runaway reactions during scale-up.

  • Drug Formulation: The melting point and thermal stability dictate viable formulation strategies (e.g., hot-melt extrusion) and storage conditions.

  • Polymorph Screening: DSC is a primary tool for identifying and characterizing different crystalline forms, which can have different solubilities and bioavailabilities.

  • Computational Modeling: Experimental data provides the benchmark for validating and refining theoretical models used in drug design.

This guide outlines the integrated experimental and theoretical workflow for a comprehensive thermochemical evaluation of this compound.

Molecular Profile and Synthesis Strategy

Before experimental analysis, establishing the identity and synthesis route of the compound is paramount.

Physicochemical Identity

A summary of the core identifiers for the parent and related structures is presented below.

PropertyValue / StructureSource
Compound Name This compound-
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.24 g/mol -
CAS Number Not Assigned-
Structure -
Related Analogue 4-Biphenylacetic acid[1]
Melting Point (Analogue) 159-160 °C (lit.)[1]
Related Analogue 4-Fluorophenylacetic acid[2][3]
Melting Point (Analogue) 81-86 °C (lit.)[2][3]
Synthesis via Suzuki Coupling

A plausible and widely used method for synthesizing the biphenyl core of this compound is the Palladium-catalyzed Suzuki coupling reaction. This approach offers high yields and tolerance for various functional groups.[4]

The key step involves coupling a boronic acid (or ester) with an aryl halide. For this target molecule, the reaction would likely involve coupling (3-fluorophenyl)boronic acid with a 4-halo-phenylacetic acid ester, followed by hydrolysis.

G cluster_reactants Reactants cluster_products Products A Ethyl 4-bromophenylacetate C Suzuki Coupling (Pd Catalyst, Base, THF) A->C B (3-Fluorophenyl)boronic acid B->C D Ethyl 4-(3-Fluorophenyl)phenylacetate F Hydrolysis (e.g., NaOH, H3O+) D->F E This compound C->D F->E

Caption: Plausible synthesis route via Suzuki coupling.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a complete thermochemical profile. The primary methods are DSC, TGA, and combustion calorimetry.

Workflow for Thermochemical Characterization

The logical flow of analysis ensures that data from one technique informs the next, building a comprehensive understanding of the material's behavior.

G start Start: Synthesized & Purified This compound dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data_dsc Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) dsc->data_dsc cc Bomb Combustion Calorimetry tga->cc Confirms stability for combustion data_tga Decomposition Temp (Td) Thermal Stability Window Residual Mass tga->data_tga data_cc Enthalpy of Combustion (ΔHcomb) cc->data_cc data_hf Standard Enthalpy of Formation (ΔHf°) data_cc->data_hf via Hess's Law

Caption: Integrated workflow for experimental thermochemical analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is the primary tool for identifying thermal transitions like melting and crystallization.

The goal is to obtain a clean, reproducible measurement of the melting point (Tm) and the energy required to melt the solid (enthalpy of fusion, ΔHfus). The heating rate is a critical parameter: a slower rate (e.g., 5-10 °C/min) provides better resolution of thermal events, while a faster rate increases sensitivity. The inert atmosphere (nitrogen) prevents oxidative degradation of the sample during the analysis.

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation. Prepare an identical empty pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min. The melting point of the analogue 4-biphenylacetic acid is ~160°C, so a final temperature of 210°C would be appropriate.[1]

    • Hold isothermally for 2 minutes.

    • Cool the sample back to 25 °C at 20 °C/min.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is essential for determining thermal stability and decomposition profiles.[2]

The objective is to identify the temperature at which the compound begins to chemically degrade and lose mass. An inert nitrogen atmosphere is used to study the inherent thermal stability, isolating it from oxidative effects. A linear heating rate ensures that the decomposition is observed as a function of temperature alone.

  • Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications (e.g., using certified calcium oxalate).

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at 50-100 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C and hold for 5 minutes to allow the balance to stabilize.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • The onset temperature of the major mass loss step is defined as the decomposition temperature (Td). This defines the upper limit of the compound's thermal stability.

Bomb Combustion Calorimetry

This technique is the gold standard for determining the enthalpy of combustion (ΔHcomb), which is the heat released during complete oxidation of the substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated.

The experiment is designed to achieve complete and rapid combustion of a precisely known mass of the sample in a pure oxygen environment. The heat released is absorbed by the surrounding water bath, and the temperature change of this bath is used to calculate the energy of combustion. Benzoic acid is used as a standard for calibration because it is a highly pure, stable solid with a precisely known heat of combustion.

  • Calorimeter Calibration:

    • Press a pellet of ~1 g of standard benzoic acid (ΔHcomb = -26.453 kJ/g).

    • Place the pellet in the crucible inside the bomb. Attach a fuse wire.

    • Seal the bomb and pressurize it with ~30 atm of pure oxygen.

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Ignite the sample and record the temperature change (ΔT) of the water.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known energy release of benzoic acid.

  • Sample Measurement:

    • Press a pellet of ~0.5-1 g of this compound.

    • Repeat the combustion procedure used for calibration.

    • Record the temperature change (ΔT_sample).

  • Data Analysis:

    • Calculate the heat released by the sample (q_comb) = Ccal * ΔT_sample.

    • Convert this to the molar enthalpy of combustion (ΔHcomb) in kJ/mol.

    • Using the known standard enthalpies of formation for CO₂(g) and H₂O(l) (-393.5 kJ/mol and -285.8 kJ/mol, respectively), calculate the standard enthalpy of formation (ΔHf°) of the sample via Hess's Law for the combustion reaction: C₁₄H₁₁FO₂(s) + 15 O₂(g) → 14 CO₂(g) + 5 H₂O(l) + HF(aq) Note: The formation of hydrofluoric acid must be accounted for in the calculation.

Theoretical Prediction of Thermochemical Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting thermochemical properties. These calculations can corroborate experimental findings or provide estimates when experiments are not feasible.

The goal is to solve the electronic structure of the molecule to determine its minimum energy state. From this, thermodynamic properties can be calculated using statistical mechanics. The choice of a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-311+G(d,p)) is a trade-off between computational cost and accuracy. This level of theory is generally reliable for organic molecules.

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like DFT with the B3LYP functional and a 6-31G(d) basis set.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy Calculation: The total electronic energy, combined with thermal corrections from the frequency calculation, yields the gas-phase enthalpy of the molecule.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction. This minimizes errors in the calculation. For example: this compound + Benzene → 4-Biphenylacetic acid + Fluorobenzene

By using known experimental enthalpies of formation for benzene, fluorobenzene, and the analogue 4-biphenylacetic acid, the unknown enthalpy of formation for the target molecule can be accurately determined.

Data Synthesis and Interpretation

The final step is to consolidate the experimental and theoretical data to build a complete thermochemical profile.

G cluster_exp Experimental Data cluster_der Derived Properties cluster_theo Theoretical Validation center Thermochemical Profile of This compound dsc DSC (Tm, ΔHfus) dsc->center stability Thermal Stability (from Tm & Td) dsc->stability tga TGA (Td) tga->center tga->stability cc Calorimetry (ΔHcomb) hf ΔHf° (from ΔHcomb) cc->hf hf->center stability->center dft DFT Calculation (Predicted ΔHf°) dft->center corroborates

Caption: Relationship between experimental and derived properties.

Summary of Key Thermochemical Parameters
ParameterSymbolTechniqueSignificance in Drug Development
Melting PointTmDSCDefines solid-state properties, purity indicator, critical for formulation.
Enthalpy of FusionΔHfusDSCEnergy required for melting; relates to lattice energy and solubility.
Decomposition Temp.TdTGAUpper limit for thermal processing and storage; key for safety assessment.
Enthalpy of CombustionΔHcombBomb CalorimetryFundamental measure of the chemical energy stored in the molecule.
Enthalpy of FormationΔHf°Calc. from ΔHcombThermodynamic stability relative to constituent elements.[7]

Interpretation:

The melting point (Tm) and decomposition temperature (Td) define the compound's thermal operating window. For a stable solid, there should be a significant gap between these two values. A narrow gap suggests the compound may decompose upon melting, precluding techniques like hot-melt extrusion. The enthalpy of fusion (ΔHfus) provides insight into the strength of the crystal lattice; higher values often correlate with lower solubility. Finally, the enthalpy of formation (ΔHf°) is a fundamental measure of the molecule's energetic stability and is invaluable for reaction hazard analysis and computational chemistry validation.

Conclusion

The thermochemical characterization of a new chemical entity like this compound is a foundational activity in drug development and materials science. By systematically applying the experimental techniques of DSC, TGA, and combustion calorimetry, and validating these results with theoretical calculations, researchers can build a robust data package. This package is essential for guiding safe process scale-up, designing stable formulations, and meeting stringent regulatory requirements. This guide provides the necessary framework and detailed protocols to achieve this critical scientific objective.

References

  • Chem-Impex. 4-Fluorophenylacetic acid. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Pharmaffiliates. 4-Fluoro-3-methylphenylacetic acid. Available from: [Link]

  • D'Amelia, R., et al. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Available from: [Link]

  • Duke University. Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. Available from: [Link]

  • Shamsutdinov, R.F., et al. Thermodynamic properties of some biphenyls: Enthalpies of formation and reorganization of aromatic radicals. ResearchGate. Available from: [Link]

  • Organic Syntheses. Phenylacetic acid. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

  • Chemcasts. 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Available from: [Link]

  • Google Patents. A kind of preparation method of fluoro phenylacetic acid.
  • ChemWhat. 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid CAS#: 1365272-55-4. Available from: [Link]

  • Erowid. Synthesis of Phenylacetic Acid. Available from: [Link]

  • DrugFuture.com. Phenylacetic Acid. Available from: [Link]

  • NIST/TRC Web Thermo Tables. phenylethanoic acid, methyl ester. Available from: [Link]

  • Everett Community College. Standard Enthalpy of Formation for Various Compounds. Available from: [Link]

Sources

Quantum Chemical Blueprint for Flurbiprofen: A Technical Guide to In-Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular properties that govern therapeutic efficacy. This technical guide offers a comprehensive walkthrough of the quantum chemical calculations for Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this fluorinated bi-phenylacetic acid derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for a deeper understanding of molecular behavior and to inform rational drug design.

Introduction: The Significance of Flurbiprofen and In-Silico Interrogation

Flurbiprofen, chemically known as (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (CAS No: 5104-49-4), is a member of the phenylalkanoic acid derivative family of NSAIDs.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, which mediates inflammation, pain, and fever.[2] The commercially available drug is a racemic mixture; however, the (S)-enantiomer is primarily responsible for the anti-inflammatory activity.[3][4]

Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital energies of Flurbiprofen is paramount for deciphering its mechanism of action and for designing next-generation analogs with improved potency and reduced side effects. Quantum chemical calculations provide a powerful, non-experimental avenue to explore these properties at the sub-atomic level. This guide will focus on a robust and widely validated computational protocol using Density Functional Theory (DFT).

Theoretical Framework: The Power of Density Functional Theory

For our analysis of Flurbiprofen, we will employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT's popularity in computational chemistry stems from its excellent balance of accuracy and computational cost, making it a standard tool for studying organic molecules of pharmaceutical interest.[5]

2.1. The B3LYP Functional

The choice of the functional is critical in DFT. We will utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals, offering a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[6][7] Its reliability and extensive validation in drug design studies make it an authoritative choice.[6]

2.2. The 6-311++G(d,p) Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For this guide, we select the Pople-style 6-311++G(d,p) basis set. Let's deconstruct this nomenclature to understand its power:[8][9]

  • 6-311G : This indicates a triple-zeta split-valence basis set. The core orbitals are described by a single basis function composed of 6 primitive Gaussian functions, while the valence orbitals are split into three functions, described by 3, 1, and 1 primitive Gaussians, respectively. This provides high flexibility for describing the electron distribution in bonding regions.

  • ++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

  • (d,p) : These are polarization functions. The d adds d-type orbitals to heavy atoms, and the p adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust methodology for obtaining reliable and accurate results for molecules like Flurbiprofen.[10]

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the systematic approach to performing quantum chemical calculations on Flurbiprofen using a standard software package like Gaussian.[11][12]

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis a 1. Obtain Initial Structure (e.g., from PubChem CID: 3394) b 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) a->b Input Geometry c 3. Frequency Analysis (Confirm Minimum Energy State) b->c Optimized Geometry e 5. Structural Parameters (Bond Lengths, Angles) b->e d 4. Single-Point Energy Calculation (For Electronic Properties) c->d Verified Minimum g 7. Spectroscopic Properties (Vibrational Frequencies - IR/Raman) c->g f 6. Electronic Properties (HOMO, LUMO, Energy Gap) d->f h 8. Molecular Electrostatic Potential (MEP) (Identify Reactive Sites) d->h

Caption: Computational workflow for the quantum chemical analysis of Flurbiprofen.

Step 1: Initial Structure Acquisition The initial 3D coordinates of the (S)-Flurbiprofen molecule are obtained from a reliable chemical database such as PubChem (CID: 3394).[13] This structure serves as the starting point for our calculations.

Step 2: Geometry Optimization The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a stable, realistic molecular structure.

  • Software: Gaussian 16

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keywords: Opt

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

  • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectroscopy: The calculated vibrational modes can be correlated with experimental infrared (IR) and Raman spectra.[14]

  • Keywords: Freq

Step 4: Single-Point Energy and Electronic Property Calculation With the validated minimum energy structure, a single-point energy calculation is performed to derive various electronic properties.

  • Keywords: Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (to print orbital energies)

Data Analysis and Interpretation

4.1. Optimized Molecular Structure

The geometry optimization yields the equilibrium structure of Flurbiprofen. Key structural parameters, such as bond lengths, bond angles, and dihedral angles, can be extracted and compared with available experimental data (e.g., from X-ray crystallography) to validate the computational method. The dihedral angle between the two phenyl rings is a particularly important parameter, as it defines the overall shape of the molecule.

Table 1: Predicted Structural Parameters for (S)-Flurbiprofen

Parameter Description Calculated Value (Å or °)
C-F Carbon-Fluorine Bond Length Value
C=O Carbonyl Bond Length Value
O-H Hydroxyl Bond Length Value
Phenyl-Phenyl Dihedral Angle Value
C-C-O Carboxylic Acid Angle Value

(Note: Placeholder values to be replaced with actual calculation outputs.)

4.2. Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[15][16]

Table 2: Calculated Electronic Properties of (S)-Flurbiprofen

Property Value (eV) Interpretation
HOMO Energy Value Electron-donating capability
LUMO Energy Value Electron-accepting capability
HOMO-LUMO Gap Value Chemical Reactivity / Kinetic Stability

(Note: Placeholder values to be replaced with actual calculation outputs.)

4.3. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule. It is invaluable for predicting how a drug molecule will interact with its biological target.[17][18] The MEP surface is color-coded:

  • Red (Negative Potential): Electron-rich regions, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen of Flurbiprofen). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue (Positive Potential): Electron-deficient regions, such as the acidic proton of the carboxylic acid group. These are sites for nucleophilic attack and hydrogen bond donation.

The MEP map provides crucial insights for understanding drug-receptor recognition and can guide the design of molecules with enhanced binding affinity.[19][20]

G cluster_mep MEP Surface Interpretation cluster_interaction Predicted Interactions a Red Regions (e.g., Carbonyl Oxygen) d H-Bond Acceptor Site a->d Electron Rich b Blue Regions (e.g., Carboxylic H) e H-Bond Donor Site b->e Electron Poor c Green Regions (Neutral Potential, e.g., Phenyl Rings) f Hydrophobic/π-π Stacking c->f Non-polar

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(3-Fluorophenyl)phenylacetic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Acetic Acids and the Suzuki-Miyaura Coupling

Biaryl acetic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound 4-(3-Fluorophenyl)phenylacetic acid is a valuable building block in drug discovery, where the fluorophenyl moiety can modulate pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters and troubleshooting strategies to ensure a successful and reproducible outcome.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][3] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_complex OxAdd Oxidative Addition OxAdd->PdII_complex Ar1_Pd_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_complex->Ar1_Pd_Ar2 Transmetalation Transmetalation Transmetalation->Ar1_Pd_Ar2 Ar1_Pd_Ar2->Pd0 Regeneration Product Ar¹-Ar² (Product) Ar1_Pd_Ar2->Product RedElim Reductive Elimination Product->RedElim Ar1X Ar¹-X (4-Bromophenylacetic acid) Ar1X->OxAdd Boronic Ar²-B(OH)₂ (3-Fluorophenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronic Boronate->Transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat under Inert Gas (90-100 °C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Water E->F G 7. Basic Wash (Ethyl Acetate) F->G H 8. Acidify Aqueous Layer (1M HCl to pH 2) G->H I 9. Extract Product (Ethyl Acetate) H->I J 10. Dry & Concentrate I->J K 11. Purify (Recrystallization/Chromatography) J->K L Final Product K->L

Sources

A Researcher's Guide to 4-(3-Fluorophenyl)phenylacetic acid in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Advanced Anti-inflammatory Agents

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast spectrum of human diseases. The development of next-generation anti-inflammatory therapeutics is a cornerstone of modern medicinal chemistry. This guide focuses on 4-(3-Fluorophenyl)phenylacetic acid, a compound of significant interest. The strategic incorporation of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability and target-binding affinity, making this compound a compelling candidate for investigation.[1][2][3][4][5] This document provides a comprehensive, protocol-driven framework for the preclinical assessment of this compound, designed to empower researchers with the rationale and methodologies required for rigorous scientific inquiry.

The Scientific Rationale: Why Fluorinate Phenylacetic Acid?

The phenylacetic acid scaffold is a well-established pharmacophore in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom, as in this compound, is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity can alter the acidity of the carboxylic acid moiety, potentially influencing its interaction with the active site of target enzymes.[1][5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the compound's pharmacokinetic profile.[2][5]

Our primary hypothesis is that this compound exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[6][7] A key objective is to determine if this compound exhibits selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1, a characteristic of modern NSAIDs that can mitigate gastrointestinal side effects.

G cluster_0 Cellular Response to Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins COX-2 (Inducible)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 (Inducible)

Figure 1: Hypothesized Mechanism of Action. This diagram illustrates the proposed inhibitory effect of this compound on the cyclooxygenase (COX) pathway, with a potential for selective inhibition of the COX-2 isoform.

In Vitro Characterization: Quantifying COX Inhibition

The initial step in evaluating our test compound is to determine its direct inhibitory effect on the target enzymes, COX-1 and COX-2. A fluorometric assay is a sensitive and high-throughput method for this purpose.

Protocol 2.1: Fluorometric COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • COX Probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • This compound

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's recommendations.

  • Compound Dilution: Create a serial dilution of this compound and control inhibitors in DMSO.

  • Assay Plate Setup:

    • Add reagents to each well in the following order:

      • COX Assay Buffer

      • COX Cofactor (Heme)

      • COX Probe

      • COX-1 or COX-2 enzyme

    • Include wells for "100% initial activity" (with DMSO vehicle) and "background" (no enzyme).

  • Inhibitor Addition: Add the diluted test compound and controls to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to calculate the IC50 value.

Table 1: Data Interpretation Framework for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
SC-560 (Control) ~0.01>10>1000
Celecoxib (Control) >10~0.1<0.01

Cellular Efficacy: Assessing Anti-inflammatory Action in a Biological System

To bridge the gap between enzymatic inhibition and a physiological response, we utilize a cell-based assay. Lipopolysaccharide (LPS)-stimulated macrophages provide an excellent model of the inflammatory response.

Protocol 3.1: Cytokine Release in LPS-Stimulated Macrophages

Objective: To evaluate the ability of this compound to suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cell (PBMC)-derived macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate macrophages at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to stimulate the macrophages. Include an unstimulated control group.

  • Incubation: Incubate for a defined period (e.g., 18-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the cytokine levels to the LPS-stimulated vehicle control.

    • Calculate the percent inhibition of cytokine release for each concentration of the test compound.

    • Determine the EC50 value (effective concentration for 50% inhibition).

G cluster_0 Cellular Assay Workflow Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate (18-24h) Incubate (18-24h) Stimulate with LPS->Incubate (18-24h) Collect Supernatant Collect Supernatant Incubate (18-24h)->Collect Supernatant Quantify Cytokines (ELISA) Quantify Cytokines (ELISA) Collect Supernatant->Quantify Cytokines (ELISA) Analyze Data (EC50) Analyze Data (EC50) Quantify Cytokines (ELISA)->Analyze Data (EC50)

Sources

The Strategic Utility of 4-(3-Fluorophenyl)phenylacetic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 4-(3-Fluorophenyl)phenylacetic acid emerges as a particularly strategic building block for the construction of novel heterocycles. Its utility is not merely as a carrier of a phenylacetic acid moiety, but as a nuanced precursor that imparts desirable physicochemical properties to the resulting heterocyclic systems.

The presence of the fluorine atom at the meta-position of the terminal phenyl ring is a key feature. Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions of the final compound with biological targets.[1][2] The C-F bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby enhancing its pharmacokinetic profile.[1][3] This application note provides a detailed exploration of the synthetic versatility of this compound, presenting protocols for its conversion into a variety of medicinally relevant nitrogen-, sulfur-, and oxygen-containing heterocycles. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful and safe experimentation. The properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₄H₁₁FO₂N/A
Molecular Weight230.24 g/mol N/A
AppearanceOff-white to white solidN/A
Melting Point135-139 °CGeneric Data
SolubilitySoluble in methanol, ethanol, DMSO, and aqueous base.Generic Data

Safety Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) for comprehensive safety information.

I. Synthesis of Nitrogen-Containing Heterocycles: Accessing Privileged Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core of a vast array of therapeutic agents.[4] this compound serves as an excellent precursor for several classes of these important compounds.

A. 1,3,4-Oxadiazoles: Bioisosteres of Carboxylic Acids

1,3,4-Oxadiazoles are frequently employed as bioisosteres for carboxylic acids and amides, improving metabolic stability and cell permeability.[5] The following protocol details a reliable, two-step synthesis of 2-(4-(3-fluorophenyl)benzyl)-5-substituted-1,3,4-oxadiazoles.

Workflow for 1,3,4-Oxadiazole Synthesis

A This compound B Esterification (MeOH, H₂SO₄) A->B Step 1 C Methyl 2-(4-(3-fluorophenyl)phenyl)acetate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D Step 2 E 2-(4-(3-Fluorophenyl)phenyl)acetohydrazide D->E F Cyclocondensation (R-COOH, POCl₃) E->F Step 3 G 2-(4-(3-Fluorophenyl)benzyl)-5-R-1,3,4-oxadiazole F->G

Caption: Synthesis of 1,3,4-Oxadiazoles.

Protocol 1: Synthesis of 2-(4-(3-Fluorophenyl)benzyl)-5-phenyl-1,3,4-oxadiazole

  • Step 1: Synthesis of Methyl 2-(4-(3-fluorophenyl)phenyl)acetate

    • To a solution of this compound (2.30 g, 10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

    • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester as a white solid.

  • Step 2: Synthesis of 2-(4-(3-Fluorophenyl)phenyl)acetohydrazide

    • Dissolve the methyl ester from Step 1 (2.44 g, 10 mmol) in ethanol (40 mL).

    • Add hydrazine hydrate (1.5 mL, 30 mmol) and reflux the mixture for 6 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the acetohydrazide.

  • Step 3: Synthesis of 2-(4-(3-Fluorophenyl)benzyl)-5-phenyl-1,3,4-oxadiazole

    • A mixture of the acetohydrazide from Step 2 (2.44 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) is taken in phosphorus oxychloride (15 mL).

    • The mixture is refluxed for 5-7 hours.

    • After cooling, the reaction mixture is poured slowly onto crushed ice with stirring.

    • The precipitated solid is filtered, washed thoroughly with water, and then with a 5% sodium bicarbonate solution.

    • Recrystallize the crude product from ethanol to yield the pure 1,3,4-oxadiazole derivative.

Causality and Experimental Choices:

  • The initial esterification is a classic Fischer esterification, catalyzed by a strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.

  • Hydrazinolysis is an efficient method to convert esters to hydrazides, which are the key intermediates for oxadiazole formation. A molar excess of hydrazine hydrate drives the reaction to completion.

  • Phosphorus oxychloride (POCl₃) serves as both a solvent and a dehydrating agent in the cyclization step, facilitating the intramolecular condensation to form the stable oxadiazole ring.

B. Pyridin-2(1H)-ones: Versatile Intermediates

Pyridin-2(1H)-one and its derivatives are important structural motifs in many natural products and pharmaceuticals. The following protocol outlines a plausible synthetic route.

Protocol 2: Synthesis of 4-(4-(3-Fluorophenyl)phenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This synthesis can be envisioned through a multi-component reaction, a powerful tool in modern organic synthesis for building molecular complexity in a single step.

Workflow for Pyridin-2(1H)-one Synthesis

A 4'-(3-Fluorophenyl)acetophenone D Multi-component reaction (e.g., Knoevenagel-Michael addition-cyclization) A->D B Ethyl cyanoacetate B->D C Ammonium acetate C->D E 4-(4-(3-Fluorophenyl)phenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile D->E

Caption: Multi-component synthesis of a Pyridin-2(1H)-one derivative.

  • Note: This protocol starts from a ketone derivative of the core structure, which can be synthesized from this compound via its acid chloride and subsequent Friedel-Crafts acylation.

  • To a mixture of 1-(4-(3-fluorophenyl)phenyl)ethan-1-one (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired pyridin-2(1H)-one derivative.

Causality and Experimental Choices:

  • This reaction likely proceeds through a cascade of reactions including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

  • Ammonium acetate serves as the nitrogen source for the pyridine ring.

  • Piperidine, a basic catalyst, facilitates the initial condensation steps.

II. Synthesis of Sulfur-Containing Heterocycles: Thiazoles

Thiazole is another "privileged" scaffold in medicinal chemistry, present in numerous approved drugs. The Hantzsch thiazole synthesis is a classic and reliable method for their preparation.

A. 2-Amino-4-arylthiazoles

Protocol 3: Synthesis of 2-Amino-4-(4-(3-fluorophenyl)phenyl)thiazole

This protocol first requires the conversion of the starting carboxylic acid to an α-haloketone.

Workflow for Thiazole Synthesis

A This compound B Conversion to α-bromoketone A->B Step 1 C 2-Bromo-1-(4-(3-fluorophenyl)phenyl)ethan-1-one B->C E Hantzsch Thiazole Synthesis C->E Step 2 D Thiourea D->E F 2-Amino-4-(4-(3-fluorophenyl)phenyl)thiazole E->F

Sources

High-Throughput Screening Protocols for Analyzing Phenylacetic Acid Derivatives: A Focus on 4-(3-Fluorophenyl)phenylacetic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize potential kinase inhibitors based on the 4-(3-Fluorophenyl)phenylacetic acid scaffold. Phenylacetic acid derivatives are versatile intermediates in the synthesis of bioactive molecules, with fluorine substitution known to enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] We present a primary, fluorescence-based enzymatic assay for identifying direct inhibitors of a representative serine/threonine kinase. To ensure data integrity and eliminate common HTS artifacts, we couple this with a crucial secondary, cell-based cytotoxicity assay to triage hits and distinguish specific inhibitors from cytotoxic compounds. This dual-assay approach establishes a robust, self-validating workflow essential for modern drug discovery.[3][4] Detailed, step-by-step protocols, data analysis methodologies, and troubleshooting considerations are provided for researchers in pharmacology and drug development.

Introduction: The Rationale for Targeting Kinases with Fluorinated Scaffolds

The phenylacetic acid structure is a foundational scaffold in medicinal chemistry, serving as a building block for numerous therapeutics, including anti-inflammatory agents and antibiotics.[1][5] The strategic addition of fluorine to organic molecules is a widely employed tactic to modulate their physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can alter pKa, improve metabolic resistance, and enhance protein-ligand binding interactions through favorable electrostatic or hydrogen-bonding contributions.[2]

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinases are a major focus of drug discovery efforts.[6] The development of small molecule kinase inhibitors often involves screening large chemical libraries to identify novel scaffolds that can serve as starting points for optimization.

High-throughput screening (HTS) is the cornerstone of this initial discovery phase, enabling the rapid evaluation of tens of thousands to millions of compounds in an automated fashion.[3] The most effective HTS campaigns employ assays that are sensitive, robust, and amenable to miniaturization (typically in 384- or 1536-well plate formats). Fluorescence-based assays are particularly well-suited for this purpose due to their high sensitivity and diverse readout capabilities.[7]

This application note details a robust HTS cascade designed to identify specific kinase inhibitors derived from a this compound library. We will first describe a primary biochemical assay to measure direct enzyme inhibition and then a secondary cell-based assay to assess compound cytotoxicity, a critical step in weeding out non-specific or toxic "promiscuous" inhibitors that are a common pitfall in HTS campaigns.[4]

Primary Screen: Homogeneous Fluorescence Polarization Kinase Assay

Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in a homogeneous format, making it ideal for HTS. The assay principle relies on the difference in the rotational speed of a small fluorescently labeled peptide substrate versus the larger phosphorylated product bound by a specific antibody.

  • Initial State: A small, fluorescently labeled peptide substrate tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.

  • Kinase Reaction: In the presence of the active kinase and ATP, the peptide substrate is phosphorylated.

  • Detection: A phosphospecific antibody, which is large and tumbles slowly, is added to the reaction. This antibody binds specifically to the phosphorylated peptide. The resulting large fluorescent complex tumbles much more slowly in solution. When excited with polarized light, it emits light that remains highly polarized, resulting in a high FP signal.

  • Inhibition: If a compound from the library, such as a derivative of this compound, inhibits the kinase, the substrate remains unphosphorylated. The antibody cannot bind, and the FP signal remains low.

The degree of inhibition is therefore directly proportional to the reduction in the FP signal.

Experimental Protocol

This protocol is designed for a 384-well plate format and is amenable to automation using standard HTS liquid handling systems.[3]

Table 1: Reagent and Final Assay Concentrations

ReagentStock ConcentrationFinal ConcentrationVolume per Well
Test Compound10 mM in DMSO10 µM0.2 µL
Kinase Enzyme500 nM10 nM4 µL
Fluorescent Peptide Substrate2.5 µM100 nM8 µL
ATP250 µM50 µM4 µL
Phosphospecific Antibody150 nM15 nM2 µL
Total Volume 20 µL

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 20 nL of 10 mM test compounds (in 100% DMSO) to the appropriate wells of a 384-well assay plate (e.g., low-volume, black, non-binding surface).

    • For control wells, add 20 nL of 100% DMSO (Negative control, 0% inhibition).

    • For positive control wells, add 20 nL of a known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration sufficient for full inhibition (Positive control, 100% inhibition).

  • Kinase Addition:

    • Prepare a working solution of the kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 10 µL of the kinase solution into all wells, resulting in a 2X concentration of the enzyme.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mix in assay buffer containing the fluorescent peptide and ATP.

    • Add 10 µL of this mix to all wells to start the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Termination and Detection:

    • Prepare a termination buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the phosphospecific antibody.

    • Add 10 µL of the termination/antibody solution to all wells.

    • Incubate for at least 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a multimode plate reader equipped for FP analysis (e.g., PerkinElmer EnVision, BMG PHERAstar FS).[8] Use appropriate excitation and emission filters for the fluorophore. The output will be in millipolarization (mP) units.

HTS Workflow Visualization

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Plating Compound Library Plating (10 µM final) Controls Add Controls (DMSO & Ref. Inhibitor) Compound_Plating->Controls Add_Kinase Add Kinase Enzyme Pre-incubate 15 min Controls->Add_Kinase Start_Rxn Add ATP/Substrate Mix Incubate 60 min Add_Kinase->Start_Rxn Stop_Rxn Stop Reaction & Add Antibody Incubate 60 min Start_Rxn->Stop_Rxn Read_Plate Read FP Signal (mP units) Stop_Rxn->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_Selection Select Hits (e.g., >50% Inhibition) Calc_Inhibition->Hit_Selection Triage Hit Triage Hit_Selection->Triage Proceed to Secondary Screen

Caption: Workflow for the primary fluorescence polarization (FP) kinase inhibition screen.

Data Analysis
  • Calculate Percent Inhibition: The raw mP values are normalized using the high and low controls on each plate.

    % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

    • High Control (0% Inhibition): Wells with DMSO only.

    • Low Control (100% Inhibition): Wells with the reference inhibitor.

  • Hit Identification: A "hit" is defined as any compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the negative controls.

  • Addressing False Positives: It is crucial to be aware of potential assay artifacts. Some compounds can interfere with the fluorescence signal (autofluorescence) or the assay technology itself.[9] Hits should be re-tested and confirmed before proceeding to more complex secondary assays.

Secondary Screen: Cell-Based Cytotoxicity Assay

Rationale and Principle

A compound that shows activity in the primary biochemical screen may do so for undesirable reasons, such as non-specific protein aggregation, cellular toxicity, or assay interference, rather than specific, on-target inhibition.[4] A secondary cytotoxicity assay is therefore essential to filter out these false positives.

We will use a resazurin-based assay (e.g., alamarBlue® or CellTiter-Blue®), which measures cell viability.

  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. Cytotoxic compounds will inhibit metabolic activity, leading to a decrease in the fluorescent signal.

Experimental Protocol

Table 2: Cell-Based Assay Parameters

ParameterDescription
Cell LineA relevant human cancer cell line (e.g., HeLa, MCF-7)
Seeding Density5,000 cells/well (in a 384-well plate)
Incubation Time24-48 hours with compound
ReadoutFluorescence (Ex: 560 nm, Em: 590 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in culture medium to the desired density.

    • Dispense 40 µL of the cell suspension into each well of a clear-bottom, black-walled 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a dose-response plate of the "hits" identified from the primary screen. Typically, an 8-point, 3-fold serial dilution starting from 50 µM is appropriate.

    • Add 10 µL of the compound dilutions to the cells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Measure fluorescence on a standard plate reader.

Hit Triage and Decision Logic

The goal is to identify compounds that are potent inhibitors of the kinase but have minimal effect on cell viability at the same concentration. A desirable "hit" profile is a compound with a low IC₅₀ in the enzymatic assay and a high CC₅₀ (cytotoxic concentration 50%) in the cell-based assay. This separation of activities (a high "therapeutic window") suggests that the compound's primary effect is on-target inhibition, not general toxicity.

Hit_Triage_Logic Start Primary Screen Hit (e.g., IC50 < 1 µM) Secondary_Assay Perform Cytotoxicity Assay (Determine CC50) Start->Secondary_Assay Decision Is CC50 >> IC50? (e.g., >10-fold) Secondary_Assay->Decision Confirmed_Hit Confirmed Hit: Potent & Non-Toxic. Proceed to Lead Op. Decision->Confirmed_Hit Yes Cytotoxic_Hit Discard: Cytotoxic Compound Decision->Cytotoxic_Hit No

Caption: Logical workflow for hit triage using primary and secondary assay data.

Conclusion

This application note provides a robust, two-tiered HTS strategy for the identification of kinase inhibitors based on the this compound scaffold. The combination of a sensitive, homogeneous primary biochemical assay with a critical secondary cell-based viability assay establishes a workflow that effectively minimizes the rate of false positives and prioritizes compounds with specific, on-target activity. By explaining the causality behind each step and providing detailed protocols, this guide serves as a valuable resource for researchers aiming to initiate drug discovery campaigns against novel kinase targets.

References

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 16(1), 104363. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Rathi, E., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(11), 3074–3085. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(13), 7693. Retrieved from [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from [Link]

  • Simeonov, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 3988. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Structure-activity relationships of the distal B phenyl ring.... Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Aliabadi, A. S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. Retrieved from [Link]

  • Li, Q., et al. (2020). Novel organotin(iv) complexes derived from 4-fluorophenyl-selenoacetic acid: synthesis, characterization and in vitro cytostatic activity evaluation. New Journal of Chemistry, 44(35), 15065-15077. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 4-(3-Fluorophenyl)phenylacetic Acid in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(3-Fluorophenyl)phenylacetic acid, a key analyte in pharmaceutical development and metabolic studies. Recognizing the diverse requirements of researchers, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, incorporating best practices for sample preparation, chromatographic separation, and data analysis to ensure the generation of reliable and reproducible results.

Introduction: The Significance of Quantifying this compound

This compound belongs to a class of compounds with significant interest in pharmaceutical research, often as a metabolite or an active pharmaceutical ingredient (API) analog. Accurate quantification is paramount for a variety of applications, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a cornerstone of drug development.

  • Metabolic Profiling: Identifying and quantifying metabolites is crucial for assessing drug efficacy and potential toxicity.

  • Quality Control (QC) in Manufacturing: Ensuring the purity and correct dosage of an API in a final drug product is a regulatory requirement.

  • Environmental Monitoring: Assessing the persistence and impact of pharmaceutical compounds in the environment.

The acidic nature of this compound, conferred by its carboxylic acid group, dictates many of the analytical strategies employed. This guide will explore methodologies that are not only sensitive and specific but also tailored to handle the complexities of different sample matrices, from simple solutions to intricate biological fluids like plasma and urine.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical technique is governed by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.[1] Here, we present three widely adopted and powerful techniques for the quantification of this compound.

Technique Principle Primary Advantages Common Applications
HPLC-UV Separation based on polarity, detection via UV absorbance of the aromatic rings.Cost-effective, robust, widely available.[1]Routine QC, analysis of bulk drug substance and formulations.[1]
GC-MS Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.High chromatographic resolution, excellent for structural elucidation.Analysis of volatile metabolites, impurity profiling.
LC-MS/MS High-efficiency separation coupled with highly selective and sensitive mass detection.Unsurpassed sensitivity and selectivity, ideal for complex matrices.[1]Bioanalysis of drugs and metabolites in biological fluids.[2]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[3] The acidic nature of this compound allows for targeted extraction strategies.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating acidic compounds.[4][5] By adjusting the pH of the aqueous sample to be acidic (pH < pKa of the analyte), the carboxylic acid group of this compound will be protonated, making the molecule less polar. This increased hydrophobicity facilitates its extraction into an immiscible organic solvent.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient cleanup compared to LLE.[4] For an acidic compound like this compound, a mixed-mode or anion-exchange sorbent can be highly effective.

Protein Precipitation (PPT)

For biological samples such as plasma or serum, protein precipitation is a rapid and simple method to remove the bulk of proteinaceous material.[4][5][6] This is often followed by LLE or SPE for further cleanup.

Methodologies and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine analysis of this compound in less complex matrices like pharmaceutical formulations. Reversed-phase HPLC is the technique of choice, separating compounds based on their hydrophobicity.[1]

HPLC-UV Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve/Dilute Sample filter Filter (0.45 µm) prep->filter inject Inject into HPLC filter->inject column C18 Column Separation inject->column detect UV Detection column->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (for a solid dosage form):

  • Weigh and finely powder a representative number of tablets.
  • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
  • Add a suitable solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete dissolution.[7]
  • Dilute to the mark with the solvent and mix well.
  • Filter an aliquot through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)[7][8]
Flow Rate 1.0 mL/min[8]
Column Temperature 35 °C[8]
Detection Wavelength 220 nm (or determined by UV scan)
Injection Volume 10 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, derivatization is a mandatory step to increase its volatility.[9]

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis extract LLE/SPE Extraction derivatize Derivatization (e.g., Silylation) extract->derivatize inject Inject into GC derivatize->inject separation GC Separation inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Detection ionization->detection integrate Peak Integration (SIM/Scan) detection->integrate quantify Quantification via Internal Standard integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

1. Internal Standard:

  • Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound) in an appropriate solvent.

2. Sample Preparation and Derivatization:

  • To an aliquot of the sample (e.g., extract from LLE or SPE), add the internal standard.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.

3. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions

4. Data Analysis:

  • Identify the analyte and internal standard peaks based on their retention times and mass spectra.
  • Quantify the analyte using the ratio of its peak area to that of the internal standard, plotted against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2]

LC-MSMS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis ppt Protein Precipitation spe Solid-Phase Extraction ppt->spe inject Inject into LC spe->inject separation UPLC Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm integrate Peak Integration (MRM Transitions) mrm->integrate quantify Quantification via Stable Isotope Labeled IS integrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

1. Internal Standard:

  • A stable isotope-labeled internal standard (e.g., d4-4-(3-Fluorophenyl)phenylacetic acid) is highly recommended for the most accurate quantification.

2. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.
  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]
  • Vortex and centrifuge at high speed.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

Parameter Condition
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by infusion of a standard solution (e.g., precursor ion [M-H]⁻ → product ion)

4. Data Analysis:

  • Monitor the specific MRM transitions for the analyte and the internal standard.
  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10] Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods presented provide a comprehensive toolkit for the accurate and reliable quantification of this compound across a range of applications and matrices. The choice of method will depend on the specific analytical challenge, with HPLC-UV offering a cost-effective solution for routine analysis, GC-MS providing high-resolution separation and structural information, and LC-MS/MS delivering the ultimate in sensitivity and selectivity for bioanalytical applications. Proper method validation is essential to ensure data of the highest quality and integrity.

References

  • BenchChem. (2025). Cross-Validation of Analytical Methods for NSAID Quantification: A Comparative Guide Using Diclofenac and its Deuterated Interna.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Retrieved from [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Retrieved from [Link]

  • Parikh, N. H., Solanki, J., Parikh, P. K., Ranch, K., Gajjar, A., Dave, B., Maheshwari, K., Renukuntla, B., & Boddu, S. H. S. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]

  • N/A. (n.d.). Role of Quantification in Ensuring NSAID Safety in Pharmaceuticals and Biological Samples. BenchChem.
  • N/A. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • N/A. (2022). Development and Validation of Analytical Method for the Estimation of NSAID Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • N/A. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Retrieved from [Link]

  • N/A. (n.d.). Analytical method development and validation for the estimation of Naproxen using RP-HPLC. IOSR Journal of Pharmacy. Retrieved from [Link]

  • N/A. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(3-Fluorophenyl)phenylacetic Acid as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the synthesis and potential applications of 4-(3-Fluorophenyl)phenylacetic acid as a pivotal building block in the development of novel agrochemicals. The strategic incorporation of a fluorinated biphenyl scaffold is a recognized approach in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and overall efficacy. This document provides a robust, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, it outlines detailed synthetic protocols for the derivatization of this core structure into potential herbicidal and fungicidal agents, drawing upon established structure-activity relationships of related phenylacetic acid derivatives. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both practical synthetic methodologies and a conceptual framework for the design of next-generation crop protection agents.

Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds in Agrochemicals

The phenylacetic acid motif is a recurring structural element in a variety of biologically active molecules, including plant growth regulators and pharmaceuticals.[1][2] In the realm of agrochemicals, derivatives of phenylacetic acid have demonstrated potential as herbicides and fungicides.[3][4] The introduction of a biphenyl structure can significantly modulate the lipophilicity and conformational properties of a molecule, often leading to enhanced biological activity.

The incorporation of fluorine into agrochemical candidates is a well-established strategy to improve their physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's pKa, dipole moment, and metabolic stability. Specifically, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the bioavailability and half-life of the active compound.

This guide focuses on this compound, a molecule that synergistically combines the biphenyl framework with a fluorine substituent. This strategic combination makes it an attractive and versatile precursor for the synthesis of novel agrochemicals with potentially enhanced efficacy and favorable environmental profiles.

Synthesis of the Core Intermediate: this compound

The cornerstone for the application of this scaffold is its efficient and scalable synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids. We present a detailed protocol adapted from established methodologies for the direct synthesis of biphenylacetic acids, which offers a streamlined approach, avoiding the need for protecting groups on the carboxylic acid moiety.[3][5]

Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis proceeds via the coupling of (4-bromophenyl)acetic acid with 3-fluorophenylboronic acid, catalyzed by palladium on carbon (Pd/C). This heterogeneous catalyst is advantageous due to its ease of handling, lower cost compared to homogeneous catalysts, and straightforward removal from the reaction mixture by filtration.[3]

Suzuki_Coupling cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 4-Bromophenylacetic Acid product This compound reagent1->product Coupling Reaction reagent2 3-Fluorophenylboronic Acid reagent2->product catalyst Pd/C, Na₂CO₃ catalyst->product solvent Water / 2-Propanol solvent->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • (4-Bromophenyl)acetic acid

  • 3-Fluorophenylboronic acid

  • 5% Palladium on carbon (Pd/C), 50% water wet

  • Sodium carbonate (Na₂CO₃)

  • 2-Propanol

  • Deionized water

  • 2 N Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-bromophenyl)acetic acid (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), and 5% Pd/C (see table below for loading).

  • Solvent Addition: Add a mixture of deionized water and 2-propanol to the flask.

  • Base Addition: At room temperature, slowly add a solution of sodium carbonate (1.3-1.5 eq) in deionized water to the stirred reaction mixture over a period of 30-40 minutes.

  • Heating: Heat the reaction mixture to the specified temperature (see table) and maintain for the indicated duration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to approximately 40 °C.

    • Dilute the mixture with a 70:15:1 solution of 2-propanol/water/2 N NaOH and filter to remove the Pd/C catalyst. Wash the catalyst cake with the same solvent mixture.

    • Combine the filtrates and dilute with deionized water.

    • Slowly acidify the stirred filtrate to a pH of ~2 with 2 N sulfuric acid.

    • A precipitate will form. Cool the mixture to ~10 °C and collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water until the final wash is at a pH of ~5.5. Dry the solid product in a vacuum oven at 55-60 °C to a constant weight to yield this compound.

Table 1: Comparative Reaction Conditions for Biphenylacetic Acid Synthesis [3]

ParameterMethod AMethod B
Solvent 2-PropanolWater / 2-Propanol (6:1 v/v)
Temperature Reflux65 °C
Reaction Time 4 days3 hours
Pd/C Loading ~18.4 g per 0.18 mol~54 g per 0.57 mol

Note: The provided catalyst loadings are from the reference and should be scaled appropriately for the specific reaction.

Application in the Synthesis of Potential Herbicides

Phenylacetic acid and its derivatives can act as plant auxins or be modified to create potent herbicides.[6][7][8] The this compound core can be derivatized, for example, into amides, which are a common class of herbicides.

Synthesis of a Phenylacetamide Derivative

The synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Herbicide_Synthesis start 4-(3-Fluorophenyl) phenylacetic Acid intermediate 4-(3-Fluorophenyl) phenylacetyl Chloride start->intermediate Acid Chloride Formation step1_reagent SOCl₂ or (COCl)₂ step1_reagent->intermediate product N-Alkyl-4-(3-Fluorophenyl) phenylacetamide (Potential Herbicide) intermediate->product Amidation step2_reagent Amine (R-NH₂) Base (e.g., Et₃N) step2_reagent->product

Caption: Synthetic route to a potential herbicidal phenylacetamide.

Protocol: Synthesis of N-ethyl-4-(3-Fluorophenyl)phenylacetamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-ethyl-4-(3-Fluorophenyl)phenylacetamide.

Application in the Synthesis of Potential Fungicides

Phenylacetic acid derivatives, particularly esters and amides, are precursors to strobilurin-type fungicides. The core structure can be elaborated to mimic the pharmacophore of these potent respiratory inhibitors.

Synthesis of a Phenylacetate Ester Derivative

The synthesis can be achieved through a standard Fischer esterification or by reacting the acid chloride with an appropriate alcohol.

Fungicide_Synthesis start 4-(3-Fluorophenyl) phenylacetic Acid product Alkyl 4-(3-Fluorophenyl) phenylacetate (Potential Fungicide) start->product Fischer Esterification step1_reagent Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) step1_reagent->product

Caption: Synthetic route to a potential fungicidal phenylacetate ester.

Protocol: Synthesis of Methyl 4-(3-Fluorophenyl)phenylacetate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure to obtain the pure methyl 4-(3-Fluorophenyl)phenylacetate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its efficient synthesis via a palladium-catalyzed Suzuki-Miyaura coupling makes it readily accessible for further chemical elaboration. The protocols detailed in this guide provide a solid foundation for the development of new herbicidal and fungicidal candidates based on this promising fluorinated biphenyl scaffold. The strategic placement of the fluorine atom is anticipated to bestow favorable metabolic stability and enhanced biological activity upon the resulting derivatives, making this an important area for continued research and development in the agrochemical industry.

References

  • Starr, J. T., et al. (1996). One-Step Synthesis of Biphenylacetic Acids via Pd/C-Catalyzed Arylation. The Journal of Organic Chemistry, 61(26), 9578-9579. Available at: [Link]

  • Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. 6th International Conference on Applied Science, Engineering and Technology (ICASET 2016). Atlantis Press. Available at: [Link]

  • Krasavin, M. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2853. Available at: [Link]

  • Wang, M.-M., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 15, 2785-2798. Available at: [Link]

  • Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233-247. Available at: [Link]

  • Krasavin, M. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available at: [Link]

  • Michałowska, J., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(21), 13391. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (1991). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them.
  • Shang, J., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences, 25(10), 5539. Available at: [Link]

  • Kim, J., & Kim, J.-Y. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 263. Available at: [Link]

  • Sugawara, M., et al. (2020). 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway. Plant Science, 291, 110356. Available at: [Link]

  • Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233-247. Available at: [Link]

  • Lucini, L., et al. (2015). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 20(4), 6165-6179. Available at: [Link]

  • Fernández-Marín, H., et al. (2015). Functional role of phenylacetic acid from metapleural gland secretions in controlling fungal pathogens in evolutionarily derived leaf-cutting ants. Proceedings of the Royal Society B: Biological Sciences, 282(1807), 20150212. Available at: [Link]

  • Starr, J. T., et al. (1996). One-Step Synthesis of Biphenylacetic Acids via Pd/C-Catalyzed Arylation. ACS Publications. Retrieved from [Link]

Sources

4-(3-Fluorophenyl)phenylacetic acid as a precursor for anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-(3-Fluorophenyl)phenylacetic Acid: A Versatile Precursor for the Development of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of biologically active molecules, including anti-inflammatory drugs, antibiotics, and, notably, anticancer agents.[1][2] The inherent versatility of the phenylacetic acid scaffold allows for systematic structural modifications to fine-tune physicochemical properties and optimize biological activity.[3] Within this class, biphenylacetic acid derivatives have emerged as particularly promising frameworks for engaging with various oncological targets.

This guide focuses on a specific, strategically designed precursor: This compound . The incorporation of a fluorine atom is a well-established tactic in modern drug design. The 3-fluoro substituent on the distal phenyl ring can significantly enhance metabolic stability, improve lipophilicity for better membrane permeability, and introduce unique electronic properties that can lead to stronger, more specific interactions with target proteins.[4]

These application notes provide a comprehensive technical guide for researchers, detailing the synthesis of this key precursor and its subsequent derivatization into potential anticancer agents. We will explore the rationale behind the synthetic strategies, provide detailed, field-tested protocols, and discuss methodologies for biological evaluation, thereby offering a complete workflow from chemical synthesis to preliminary biological characterization.

Part 1: Synthesis of the Precursor: this compound

The creation of the biphenyl core is the critical first step. Among various C-C bond-forming reactions, the Palladium-catalyzed Suzuki coupling stands out for its high efficiency, functional group tolerance, and robust nature, making it an ideal choice for this synthesis.[5] The general workflow involves coupling a boronic acid derivative with a halogenated phenylacetic ester, followed by hydrolysis to yield the final carboxylic acid.

Workflow for Precursor Synthesis

G A Ethyl 4-bromophenylacetate C Suzuki Coupling Reaction A->C Reactant A B 3-Fluorophenylboronic acid B->C Reactant B D Ethyl 4-(3-fluorophenyl)phenylacetate (Ester Intermediate) C->D Pd(OAc)2, PPh3 K2CO3, Toluene/H2O E Base Hydrolysis (Saponification) D->E Intermediate F This compound (Final Precursor) E->F 1. NaOH, EtOH/H2O 2. HCl (aq) G A This compound (Precursor) C Amide Coupling Reaction A->C Carboxylic Acid B Substituted Aniline (e.g., 4-nitroaniline) B->C Amine D Final Phenylacetamide Derivative C->D EDC, HOBt Acetonitrile, RT G Drug Phenylacetamide Derivative ROS Increased ROS Production Drug->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito CytC Cytochrome c Release Mito->CytC Triggers Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Sources

Introduction: The Significance of 4-(3-Fluorophenyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Esters and Amides from 4-(3-Fluorophenyl)phenylacetic Acid

This document provides a detailed exploration of the esterification and amidation of this compound, a key building block in contemporary drug discovery and materials science. The unique electronic properties imparted by the fluorine atom make its derivatives of significant interest for modulating pharmacokinetic and pharmacodynamic properties. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and efficient synthesis.

This compound is a bifunctional molecule featuring a carboxylic acid moiety ripe for derivatization and a fluorinated biphenyl scaffold. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The carboxylic acid group serves as a versatile handle for forming ester and amide bonds, which are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and functional materials.

Esters of phenylacetic acids are found in perfumes and are precursors in the synthesis of important drugs like penicillin G and diclofenac.[2] Amide bonds form the backbone of peptides and proteins and are present in approximately 25% of all commercial drugs, highlighting the critical importance of reliable amidation methodologies.[3] This guide provides robust, field-tested protocols for both transformations, enabling the synthesis of novel derivatives for screening and development.

Mechanistic Foundations of Esterification and Amidation

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. The choice of reagents and conditions is dictated by the principles governing these transformations.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The most direct method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[4] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The reaction's success hinges on pushing the equilibrium toward the product side.

Mechanism:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by deprotonation of the resulting oxonium ion, yielding the final ester product.

To drive this reaction to completion, Le Châtelier's principle is applied by either using a large excess of the alcohol or by actively removing the water byproduct as it forms, typically with a Dean-Stark apparatus.[5][6]

Caption: The reversible mechanism of Fischer-Speier Esterification.
Amidation via Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine at moderate temperatures is often inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a stable ammonium-carboxylate salt, which requires very high temperatures to dehydrate into an amide.[3] The modern solution is to convert the carboxylic acid into a more reactive species in situ using a coupling reagent.

Mechanism using Coupling Reagents:

  • Activation: The carboxylic acid reacts with a coupling reagent (e.g., a carbodiimide or a phosphonium/aminium salt) to form a highly reactive activated intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride.[7]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate. This step is much more facile than attacking the unactivated carboxylic acid.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the activated leaving group (which becomes a soluble byproduct) and forming the stable amide bond.

Additives like 1-hydroxybenzotriazole (HOBt) or its superior analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are often included. They trap the activated intermediate to form an active ester, which is less prone to racemization and other side reactions.[8]

Amidation_Mechanism CarboxylicAcid 4-(3-F-Ph)Ph-CH₂-COOH ActivatedIntermediate Reactive Intermediate (Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActivatedIntermediate AmideProduct 4-(3-F-Ph)Ph-CH₂-C(O)NHR' ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproduct Soluble Byproduct ActivatedIntermediate->Byproduct Amine R'-NH₂ Amine->AmideProduct

Caption: General workflow for amidation using a coupling reagent.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. 3-Fluorophenylacetic acid may cause skin and respiratory irritation.[9]

Protocol 1: Fischer Esterification - Synthesis of Ethyl 4-(3-Fluorophenyl)phenylacetate

This protocol employs a classic Fischer esterification setup using ethanol as both the reagent and solvent, with sulfuric acid as the catalyst and a Dean-Stark trap to ensure a high yield.

Reagents & Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound230.245.00 g21.71.0
Ethanol (Absolute)46.07100 mL-Excess
Toluene-50 mL-Solvent
Sulfuric Acid (Conc.)98.080.5 mL~9.2Catalyst

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.7 mmol).

  • Reagent Addition: Add ethanol (100 mL) and toluene (50 mL) to the flask. Stir until the acid is fully dissolved.

  • Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane to afford the pure ethyl ester as a colorless oil.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid in Ethanol/Toluene B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux with Dean-Stark Trap (4-6h) B->C D 4. Cool to RT C->D E 5. Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Column Chromatography F->G H Pure Ester Product G->H

Caption: Experimental workflow for Fischer esterification.
Protocol 2: Amidation - Synthesis of N-Benzyl-2-(4-(3-fluorophenyl)phenyl)acetamide

This protocol utilizes the highly efficient aminium-based coupling reagent HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) to mediate the amide bond formation under mild conditions.

Reagents & Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound230.241.00 g4.341.0
HATU380.231.82 g4.771.1
Benzylamine107.150.51 mL4.771.1
DIPEA (N,N-Diisopropylethylamine)129.241.51 mL8.682.0
N,N-Dimethylformamide (DMF, anhydrous)-20 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.00 g, 4.34 mmol) and HATU (1.82 g, 4.77 mmol).

  • Solvent: Add anhydrous DMF (20 mL) via syringe and stir to dissolve the solids.

  • Base: Cool the flask in an ice bath (0°C). Add DIPEA (1.51 mL, 8.68 mmol) dropwise to the stirring solution.

  • Activation: Stir the mixture at 0°C for 15-20 minutes. This pre-activation step allows for the formation of the HOAt active ester.

  • Amine Addition: Add benzylamine (0.51 mL, 4.77 mmol) dropwise to the activated mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the starting acid (visualized with a KMnO₄ stain or by its baseline spot) indicates completion.

  • Work-up: Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to yield the pure amide product as a white solid.

Amidation_Workflow cluster_activation Activation (Inert Atmosphere) cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Dissolve Acid & HATU in anhydrous DMF B 2. Add DIPEA at 0°C A->B C 3. Stir for 20 min (Pre-activation) B->C D 4. Add Amine at 0°C C->D E 5. Warm to RT Stir for 2-4h D->E F 6. Quench with H₂O & Extract (EtOAc) E->F G 7. Aqueous Washes F->G H 8. Dry, Concentrate, & Purify G->H I Pure Amide Product H->I

Caption: Experimental workflow for HATU-mediated amidation.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. The following table provides guidance based on common issues encountered in the field.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield (Esterification) 1. Incomplete reaction due to insufficient heating or time. 2. Wet reagents or solvents. 3. Ineffective water removal.1. Ensure vigorous reflux and monitor by TLC until the starting material is consumed. 2. Use absolute ethanol and dry toluene. 3. Ensure the Dean-Stark trap is functioning correctly and there are no leaks in the system.
Low or No Yield (Amidation) 1. Inactive coupling reagent (hydrolyzed). 2. Wet amine, solvent, or glassware. 3. Insufficient base or incorrect base used.1. Use fresh, high-quality HATU stored in a desiccator. 2. Use anhydrous solvents and flame-dry glassware. 3. Ensure 2 equivalents of a non-nucleophilic base like DIPEA are used.
Side Product Formation (Esterification) Dehydration or elimination products, especially with secondary/tertiary alcohols.Use milder conditions or alternative esterification methods (e.g., DCC/DMAP coupling) for sensitive alcohols.
Racemization (Amidation of Chiral Acids) Over-activation; prolonged reaction time at elevated temperatures.Use a modern coupling reagent like HATU or COMU with HOAt/HOBt.[10] Perform the reaction at 0°C to RT and monitor closely to avoid unnecessary heating or extended reaction times.
Difficult Purification 1. Byproducts from coupling reagent (e.g., DCU from DCC is a solid). 2. Residual DMF solvent.1. For DCC, filter the crude reaction mixture to remove the dicyclohexylurea (DCU) precipitate.[7] For HATU/HBTU, the byproducts are water-soluble and removed during aqueous work-up.[7] 2. Perform multiple aqueous washes and ensure complete removal under high vacuum.

Conclusion

The esterification and amidation of this compound are fundamental transformations for generating libraries of novel compounds for drug discovery and materials science. The Fischer-Speier esterification offers a cost-effective and scalable method for ester synthesis, provided the equilibrium is carefully managed. For amidation, the use of modern coupling reagents like HATU provides a mild, efficient, and reliable route to amide bonds, circumventing the challenges of direct condensation. By understanding the mechanisms and adhering to the detailed protocols and insights provided, researchers can confidently and successfully synthesize a diverse range of valuable derivatives.

References

  • Vertex AI Search result on 4-(Trifluoromethoxy)phenylacetic acid (analogue properties).
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Inventiva Pharma. (n.d.).
  • Wikipedia. (2023).
  • Google Patents. (n.d.). US4426536A - Synthesis of phenylacetic acid esters.
  • Journal of Chemical and Pharmaceutical Research. (2018).
  • CymitQuimica. (n.d.). CAS 1000544-72-8: 4-Methyl-3-(trifluoromethyl)phenylacetic acid.
  • Google Patents. (n.d.). EP0098058B1 - Synthesis of phenylacetic acid esters.
  • Chen, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171899. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Pearson+. (n.d.). Show how Fischer esterification might be used to form the following...
  • DrugFuture. (n.d.). Phenylacetic Acid.
  • MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Wikipedia. (2023). Phenylacetic acid.
  • ChemScene. (n.d.). [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs.
  • ResearchGate. (n.d.). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
  • Google Patents. (n.d.). DE3362168D1 - Synthesis of phenylacetic acid esters.
  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)
  • National Center for Biotechnology Information. (2018).
  • Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters.
  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]

  • ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • PubChem. (n.d.). 3-Fluorophenylacetic acid. [Link]

  • PubMed. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(3-Fluorophenyl)phenylacetic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A robust, scalable, and well-characterized protocol for the gram-to-kilogram scale synthesis of 4-(3-Fluorophenyl)phenylacetic acid, a key building block in modern medicinal chemistry.

Introduction & Strategic Rationale

This compound is a biphenylacetic acid derivative of significant interest in pharmaceutical research and development. The incorporation of a fluorinated phenyl ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.[1] The reliable, large-scale supply of this intermediate is therefore critical for advancing drug discovery programs.

This document provides a detailed protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions. The chosen synthetic pathway is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy was selected for its proven scalability, high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[2][3] The reaction couples 4-bromophenylacetic acid with 3-fluorophenylboronic acid, a direct and efficient approach to the target molecule.[4]

This guide is structured to be a self-validating system, incorporating in-process controls, characterization standards, and troubleshooting advice to ensure reproducibility and high purity of the final product.

Overall Synthetic Scheme

The synthesis proceeds in a single, high-yield cross-coupling step, as illustrated below.

Caption: Overall reaction for the synthesis of the target compound.

Safety, Materials, and Equipment

Hazard Analysis and Safety Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

CompoundKey HazardsPPE Recommendations
4-Bromophenylacetic Acid Skin and serious eye irritant.Standard PPE.
3-Fluorophenylboronic Acid Skin, eye, and respiratory irritant.Standard PPE.
Palladium Catalysts Irritant. Potential sensitizer. Handle in a fume hood.Standard PPE. Avoid inhalation of dust.
Potassium Carbonate (K₂CO₃) Serious eye irritant.[5]Standard PPE.
Toluene Flammable liquid and vapor. Skin and eye irritant. Aspiration hazard.Use in a well-ventilated hood away from ignition sources.
Hydrochloric Acid (HCl) Severe skin burns and eye damage. Respiratory irritant.Use with extreme caution. Add acid to water, never the reverse.

Note: Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[6][7][8]

Required Materials & Reagents
MaterialGradeRecommended Supplier
4-Bromophenylacetic Acid≥98%Sigma-Aldrich, Combi-Blocks
3-Fluorophenylboronic Acid≥98%Sigma-Aldrich, TCI
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeStrem, Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), Anhydrous≥99%Fisher Scientific
TolueneACS Grade or higherVWR, Fisher Scientific
Ethyl AcetateACS GradeVWR
Deionized WaterN/AIn-house
Hydrochloric Acid (3M aq.)N/AIn-house preparation
Saturated Sodium Chloride (Brine)N/AIn-house preparation
Required Equipment
  • Jacketed glass reactor or multi-neck round-bottom flask (sized for scale)

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser

  • Temperature probe and controller

  • Nitrogen or Argon inlet for inert atmosphere

  • Addition funnel (for larger scale)

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Vacuum oven

Detailed Synthesis Protocol (100 g Scale)

This protocol details the synthesis for a 100 g batch. Reagent quantities can be scaled linearly, but thermal effects must be considered at larger scales.

Reaction Setup
  • Assemble a 3 L jacketed reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and an inert gas (N₂) inlet.

  • Ensure the system is dry and purge with nitrogen for 15-20 minutes. Maintaining an inert atmosphere is crucial as it protects the Pd(0) species, the active catalyst in the cycle, from oxidation.[9]

Reagent Charging and Reaction
  • To the reactor, charge 4-bromophenylacetic acid (100.0 g, 0.465 mol, 1.0 equiv.).

  • Add 3-fluorophenylboronic acid (71.7 g, 0.512 mol, 1.1 equiv.). Using a slight excess of the boronic acid ensures complete consumption of the more expensive bromo-starting material.

  • Add anhydrous Potassium Carbonate (192.8 g, 1.395 mol, 3.0 equiv.). The base is essential for the transmetalation step of the catalytic cycle.[10]

  • Add Toluene (1 L) and Deionized Water (250 mL). The biphasic solvent system is effective for this reaction, with the organic phase dissolving the starting materials and product, and the aqueous phase dissolving the inorganic base.

  • Commence vigorous stirring (e.g., 300 RPM) to ensure good mixing between the two phases.

  • In a separate flask, pre-mix the catalyst: Palladium(II) Acetate (0.52 g, 2.32 mmol, 0.005 equiv.) and Triphenylphosphine (2.44 g, 9.30 mmol, 0.02 equiv.) in Toluene (50 mL). The PPh₃ ligand coordinates to the palladium, forming the active catalytic species in situ.

  • Add the catalyst slurry to the main reactor.

  • Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours.

In-Process Control (IPC)
  • Reaction Completion: Monitor the disappearance of 4-bromophenylacetic acid using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid.

    • HPLC System: C18 column, mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic Acid.

Work-up and Isolation
  • Once the reaction is complete (IPC confirms <1% starting material), cool the mixture to room temperature (20-25 °C).

  • Transfer the mixture to a large separatory funnel. Separate the organic (upper) and aqueous (lower) layers.

  • Wash the organic layer with 3M HCl (2 x 250 mL) to remove the base and neutralize any remaining phenoxide species.

  • Wash the organic layer with saturated brine (1 x 250 mL) to reduce the amount of water in the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield a crude solid.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized flask.

  • Add a minimal amount of hot Toluene to dissolve the solid completely. The choice of a single solvent for both reaction and recrystallization is efficient for scale-up.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.

  • Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold Toluene to remove any remaining soluble impurities.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Workflow and Catalytic Cycle

Scalable Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Step-by-step workflow for the synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds via a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_add pd_trans Ar-Pd(II)-Ar'(L₂) (Di-aryl Intermediate) pd_add->pd_trans pd_trans->pd0 oa_label->pd_add Ar-X trans_label->pd_trans Ar'-B(OH)₂ + Base re_label->pd0 Ar-Ar' (Product)

Caption: Simplified mechanism of the Suzuki-Miyaura catalytic cycle.

Expected Results & Quality Control

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 85-95%
Purity (HPLC) ≥98.0%
¹H NMR Consistent with the structure of this compound.
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ corresponding to C₁₄H₁₁FO₂ (MW: 230.24).

Acceptance Criteria: The final product must meet all specifications, most critically a purity of ≥98.0% by HPLC, before release for downstream applications.

Scale-up Considerations & Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (Pd oxidation).2. Insufficient base or poor mixing.3. Low reaction temperature.1. Ensure a robust inert atmosphere. Consider using a more robust ligand if needed.2. Increase stirrer speed. Ensure base is finely powdered and anhydrous.3. Verify internal reaction temperature is at the setpoint.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or recrystallization.3. Formation of side products (e.g., homocoupling).1. See above.2. Minimize the amount of hot solvent for recrystallization. Ensure pH is acidic enough (~pH 2) during work-up to fully protonate the carboxylic acid.3. Degas solvents thoroughly to minimize oxygen, which can promote homocoupling.
Product Fails Purity Spec 1. Inefficient recrystallization.2. Trapped solvent or starting materials.1. Perform a second recrystallization. Consider a different solvent system (e.g., Ethyl Acetate/Heptane).2. Ensure product is fully dried under vacuum at an appropriate temperature.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

  • Google Patents. (2012). CN102432457A - Synthetic method of biphenylacetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • OChem Tutorials. (2020). Suzuki Coupling. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for the Synthesis of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling reaction for the synthesis of fluorinated biaryls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your experiments.

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties. The Suzuki coupling is a versatile method for creating the biaryl scaffolds central to many of these compounds. However, the unique electronic properties of fluorine-substituted substrates present specific challenges that require careful optimization of reaction conditions. This guide provides the technical insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on or while troubleshooting your Suzuki coupling reactions involving fluorinated substrates.

Q1: Why is my Suzuki coupling reaction with a fluorinated aryl halide showing low to no yield?

A1: Several factors can contribute to low yields in Suzuki couplings of fluorinated aryl halides. A primary consideration is the strength of the carbon-fluorine (C-F) bond, which makes oxidative addition to the palladium catalyst more challenging compared to other aryl halides.[1][2][3] The reactivity order for halides in Suzuki coupling is generally I > Br > OTf > Cl >> F.[3][4] Additionally, the electron-withdrawing nature of fluorine can deactivate the aromatic ring, further slowing down the oxidative addition step.[5] Catalyst deactivation, inappropriate choice of ligand or base, and decomposition of the boronic acid are other common culprits.[6]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[6] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7] To minimize this, it is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[8][9] Using a Pd(0) precatalyst or ensuring the in situ reduction of a Pd(II) precatalyst is complete before the main catalytic cycle begins can also help.[6][7]

Q3: What is protodeboronation and how can I avoid it with my fluorinated boronic acid?

A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a defluorinated arene and reducing the yield of the desired biaryl product.[9] This is particularly problematic with electron-deficient boronic acids, such as some fluorinated derivatives, and is often exacerbated by harsh basic conditions and the presence of water.[9] To mitigate protodeboronation, you can:

  • Use milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[10][11]

  • Employ more stable boronic acid derivatives like pinacol esters (BPin), MIDA esters, or trifluoroborate salts.[9][12][13][14]

  • Run the reaction under anhydrous conditions if possible.[9]

  • Optimize the reaction temperature to the lowest effective level.[9]

Q4: Can I use nickel catalysts for the Suzuki coupling of fluorinated biaryls?

A4: Yes, nickel catalysts have emerged as a powerful alternative to palladium for the Suzuki coupling of challenging substrates, including aryl fluorides.[15][16] Nickel catalysts can be more effective at activating the strong C-F bond.[16][17] Specific protocols have been developed that employ nickel catalysts, sometimes in conjunction with co-catalysts like ZrF₄ or TiF₄, to achieve high yields in the coupling of aryl fluorides.[1][16][17]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of fluorinated biaryls.

Problem 1: Low or No Product Formation

Q: I have set up my Suzuki reaction with a fluoro-substituted aryl bromide and a boronic acid, but I am seeing very little or no formation of the desired biaryl product. What should I investigate?

A: A lack of product formation can stem from several issues within the catalytic cycle. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting Workflow for Low/No Product Formation

G start Low/No Product Formation catalyst 1. Catalyst Inactive? start->catalyst ligand 2. Ligand Choice Suboptimal? catalyst->ligand No sol_catalyst Use fresh Pd source. Ensure proper precatalyst activation. catalyst->sol_catalyst Yes base 3. Incorrect Base/Conditions? ligand->base No sol_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider Buchwald-type ligands. ligand->sol_ligand Yes boronic_acid 4. Boronic Acid Decomposition? base->boronic_acid No sol_base Try stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Optimize solvent system. base->sol_base Yes temp_time 5. Insufficient Temp/Time? boronic_acid->temp_time No sol_boronic_acid Use fresh boronic acid. Switch to boronic ester or trifluoroborate salt. boronic_acid->sol_boronic_acid Yes success Product Formation temp_time->success No sol_temp_time Increase temperature incrementally. Extend reaction time. temp_time->sol_temp_time Yes sol_catalyst->ligand sol_ligand->base sol_base->boronic_acid sol_boronic_acid->temp_time sol_temp_time->success

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Solutions & Explanations:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is fresh and, if using a Pd(II) precatalyst like Pd(OAc)₂, that the reaction conditions facilitate its reduction to Pd(0).[7] Consider using air- and thermally-stable palladacycle precatalysts which can improve catalyst longevity.[15][18]

  • Ligand Selection: The ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[19] For electron-deficient fluorinated aryl halides, bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[19][20] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands, which have shown broad utility in challenging Suzuki couplings.[19][21] Introducing fluorine into the ligand structure itself has also been shown to create highly active catalysts for sterically demanding biaryl synthesis.[22][23]

  • Base and Solvent Choice: The base plays a crucial role in the transmetalation step.[3] If you are using a common base like K₂CO₃ and observing low conversion, it may not be strong enough or sufficiently soluble in your solvent system.[8] Switching to a stronger base like Cs₂CO₃ or K₃PO₄, or using a solvent system that improves solubility (e.g., dioxane/water, THF/water), can significantly improve the reaction rate.[8][12][19][24]

  • Boronic Acid Stability: As mentioned in the FAQs, fluorinated boronic acids can be prone to decomposition. If you suspect this is an issue, using a freshly opened bottle of the boronic acid or purifying it before use is recommended. A more robust solution is to switch to a more stable derivative like a pinacol boronic ester or a potassium trifluoroborate salt.[12][13][14]

  • Reaction Temperature and Time: The kinetics of the reaction may simply be slow. If you have ruled out the above issues, consider increasing the reaction temperature in increments (e.g., from 80°C to 100°C) or extending the reaction time.[8][25] Monitoring the reaction by TLC or LC-MS will help determine if the reaction is proceeding, albeit slowly.

Problem 2: Significant Defluorination of Starting Material or Product

Q: My reaction is working, but I am seeing a significant amount of a side product that appears to be my starting material or product without one of the fluorine atoms. What is causing this and how can I stop it?

A: Defluorination is a known side reaction in cross-coupling chemistry involving fluorinated arenes. This can occur through various mechanisms, including nucleophilic aromatic substitution by basic or nucleophilic species in the reaction mixture.

Strategies to Minimize Defluorination:

  • Choice of Base: Strong, hard bases like hydroxides or alkoxides can promote defluorination. Using milder bases such as K₂CO₃, CsF, or KF is often beneficial.[10] Fluoride ions can play a triple role in the reaction, including favoring the formation of the reactive trans-[ArPdF(L)₂] complex, which can lead to a more efficient transmetalation.[11][26]

  • Temperature Control: Higher reaction temperatures can increase the rate of defluorination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling reaction.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the propensity for defluorination. Bulky ligands that promote rapid reductive elimination can help to minimize the lifetime of intermediates that may be susceptible to defluorination.

Optimized Protocol for a Challenging Fluorinated Biaryl Synthesis

This protocol provides a starting point for the Suzuki coupling of an electron-deficient fluorinated aryl chloride with a substituted arylboronic acid.

Reaction Scheme:

  • Aryl Halide: 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene

  • Boronic Acid: (4-methoxyphenyl)boronic acid

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-1-fluoro-2-(trifluoromethyl)benzene198.541.01.0
(4-methoxyphenyl)boronic acid151.961.21.2
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
SPhos410.470.0220.022
K₃PO₄ (finely ground)212.272.02.0
1,4-Dioxane (anhydrous, degassed)-5 mL-
Water (degassed)-0.5 mL-

Step-by-Step Procedure:

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-1-fluoro-2-(trifluoromethyl)benzene (198.5 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182.4 mg, 1.2 mmol), and finely ground K₃PO₄ (424.5 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (9.0 mg, 0.022 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is key to rational troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Ar-X Ar(F)-X OxAdd Oxidative Addition Ar-X->OxAdd R-B(OR)2 Ar'-B(OR)2 Transmetalation Transmetalation R-B(OR)2->Transmetalation Ar-R Ar(F)-Ar' Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar(F)-Pd(II)-X      |     L2 OxAdd->ArPd(II)XL2 ArPd(II)RL2 Ar(F)-Pd(II)-Ar'      |     L2 Transmetalation->ArPd(II)RL2 RedElim Reductive Elimination RedElim->Ar-R RedElim->Pd(0)L2

Caption: The catalytic cycle of the Suzuki coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorinated aryl halide to form a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides and fluorides.[15][19]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[15][19]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15][19]

By understanding which reaction parameter influences each step, you can make more informed decisions to optimize your reaction conditions for the successful synthesis of fluorinated biaryls.

References

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. Available at: [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Mewes, M., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Scrivanti, A., & Beghetto, V. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. Available at: [Link]

  • Alvarez-Bercedo, P., et al. (2010). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. Available at: [Link]

  • Obata, H., Moriya, S., Sakaizawa, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Gxwati, D. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Liang, Y., & Hammond, G. B. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Smith, A. M., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

  • Imao, D., & Fu, G. C. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Gurawa, A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available at: [Link]

  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2025). Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available at: [Link]

  • NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

Sources

Troubleshooting low yield in 4-(3-Fluorophenyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-(3-Fluorophenyl)phenylacetic acid. As a key intermediate in various pharmaceutical and materials science applications, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Synthetic Landscape

The most robust and common strategy for constructing the biaryl core of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves coupling a phenylboronic acid derivative with a phenyl halide derivative. The acetic acid moiety is usually introduced via a precursor, such as an ester or nitrile, which is then hydrolyzed in the final step.

A typical synthetic sequence is outlined below:

Synthetic_Pathway A 3-Fluorophenylboronic Acid D Methyl 4-(3-fluorophenyl)phenylacetate A->D Suzuki-Miyaura Coupling B Methyl 4-bromophenylacetate B->D Suzuki-Miyaura Coupling C Pd Catalyst + Ligand + Base C->D Suzuki-Miyaura Coupling F This compound D:e->F:w Saponification E Hydrolysis (e.g., NaOH, H₂O/MeOH)

Figure 1: Common synthetic route for this compound.

While other methods like Grignard reactions exist, the Suzuki coupling offers broad functional group tolerance and generally high yields, making it the preferred industrial and laboratory method.[1] However, its complexity, involving multiple interacting parameters, is a frequent source of low yields.[2]

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Focus Area: The Suzuki-Miyaura Coupling Step

Question: My Suzuki coupling reaction shows low or no conversion of starting materials. What are the likely causes?

Answer: Failure to achieve conversion in a Suzuki coupling is a multifaceted problem. A systematic diagnosis is essential.

  • Catalyst and Ligand Integrity: The heart of the reaction is the active Pd(0) species.

    • Causality: The pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be efficiently reduced to Pd(0) to enter the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[3] Similarly, phosphine ligands are susceptible to oxidation.

    • Solution: Ensure your reaction is thoroughly degassed (e.g., via 3-5 vacuum/inert gas cycles or by bubbling argon through the solvent for 20-30 minutes). Use fresh, high-purity catalysts and ligands. For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand like SPhos or XPhos may be required to facilitate the rate-determining oxidative addition step.[4]

  • Base Selection and Role: The base is not merely a proton scavenger; it is critical for activating the boronic acid for transmetalation.[5]

    • Causality: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[6] If the base is too weak, insoluble, or sterically hindered, this activation is inefficient.

    • Solution: K₃PO₄ is often a robust choice for challenging couplings. Ensure the base is finely powdered to maximize surface area. In some anhydrous solvent systems, a small amount of water is necessary for the base to function effectively.[4]

  • Solvent and Temperature:

    • Causality: All reactants, particularly the base and the borate intermediate, must have sufficient solubility in the reaction medium. The temperature must be high enough to overcome the activation energy for oxidative addition but not so high as to cause catalyst or reagent decomposition.

    • Solution: A mixture of a non-polar solvent (like Toluene or Dioxane) with water is common, as it helps dissolve both the organic substrates and the inorganic base.[7] If starting materials are poorly soluble, consider a solvent like DMF, but be aware it can sometimes be cleaved at high temperatures.[7] An initial screening of temperatures from 80°C to 110°C is advisable.[8]

  • Reagent Quality:

    • Causality: Boronic acids are susceptible to decomposition via protodeboronation, especially if they are impure or have been stored improperly.[9] Aryl halides must be pure, as impurities can sometimes poison the catalyst.

    • Solution: Use fresh, high-purity boronic acid. If its quality is suspect, consider converting it to a more stable trifluoroborate salt or a boronate ester (e.g., a pinacol ester).[1]

Question: I am observing significant byproducts in my crude product. How can I identify and minimize them?

Answer: Byproduct formation directly consumes your starting materials and complicates purification. The three most common culprits are homocoupling, dehalogenation, and protodeboronation.

  • Homocoupling (Biphenyl Byproduct): This results in the formation of 3,3'-difluorobiphenyl from the boronic acid.

    • Cause: This side reaction is primarily driven by the presence of molecular oxygen, which can promote the coupling of two boronic acid molecules, often mediated by Pd(II) species.[3][9]

    • Mitigation: Rigorous degassing of the reaction mixture is the most effective solution. Using a pre-catalyst that efficiently generates the active Pd(0) species can also help.[10]

  • Dehalogenation: This replaces the bromine on methyl 4-bromophenylacetate with a hydrogen atom, yielding methyl phenylacetate.

    • Cause: After oxidative addition, the palladium complex can sometimes react with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) and undergo reductive elimination to form the dehalogenated product.[9]

    • Mitigation: Avoid alcoholic solvents if dehalogenation is a major issue. Choose a base less likely to act as a hydride donor; carbonates or phosphates are generally safe. Using a ligand that promotes faster reductive elimination of the desired product can also outcompete this side reaction.[8]

  • Protodeboronation: This replaces the boronic acid group on 3-fluorophenylboronic acid with a hydrogen atom, forming fluorobenzene.

    • Cause: The carbon-boron bond can be cleaved by acidic protons. This is often exacerbated by excess water or high temperatures.[10]

    • Mitigation: Use anhydrous solvents if possible, ensure the base is added promptly, and avoid unnecessarily long reaction times. Using boronate esters or trifluoroborate salts can significantly increase stability against protodeboronation.[1]

The following workflow can help diagnose issues with the Suzuki coupling step:

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Check Conversion (TLC/LC-MS) start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No byproducts Conversion with Byproducts check_conversion->byproducts Yes check_reagents Verify Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) no_conversion->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions degassing Improve Degassing (3x Vacuum/Inert Gas Cycles) check_conditions->degassing base_solvent Screen Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) degassing->base_solvent identify_byproduct Identify Byproduct (MS/NMR) byproducts->identify_byproduct homocoupling Homocoupling? identify_byproduct->homocoupling Biphenyl dehalogenation Dehalogenation? identify_byproduct->dehalogenation Des-bromo protodeboronation Protodeboronation? identify_byproduct->protodeboronation Des-boron solve_homocoupling Improve Degassing homocoupling->solve_homocoupling solve_dehalogenation Change Solvent/Base (Avoid Alcohols) dehalogenation->solve_dehalogenation solve_protodeboronation Use Anhydrous Solvent or Boronate Ester protodeboronation->solve_protodeboronation

Figure 2: Troubleshooting workflow for the Suzuki-Miyaura coupling step.

Section 3: Optimized Experimental Protocols

Adherence to a robust, self-validating protocol is paramount for reproducibility and high yield.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol for the synthesis of Methyl 4-(3-fluorophenyl)phenylacetate includes in-process controls for self-validation.

Reagents:

  • Methyl 4-bromophenylacetate (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄, finely powdered (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromophenylacetate, 3-Fluorophenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe. The solvent should be degassed beforehand by bubbling with argon for at least 30 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • In-Process Control (Self-Validation): After 2 hours, take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (eluent: 8:2 Hexane:Ethyl Acetate). Check for the consumption of the starting methyl 4-bromophenylacetate against a co-spotted standard. Continue heating until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Impact of Reaction Parameters on Yield

The choice of catalyst, ligand, and base can dramatically affect reaction outcomes. The following table, compiled from typical optimization studies, illustrates these effects.[2][8]

EntryPd Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O10065
2Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)DMF/H₂O10075
3PdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O8095
4Pd(OAc)₂ (2)SPhosK₃PO₄ (2)Toluene/H₂O11098
Protocol 2: Saponification of the Ester Intermediate

Reagents:

  • Methyl 4-(3-fluorophenyl)phenylacetate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Methanol (MeOH) and Water (3:1 v/v)

Procedure:

  • Setup: Dissolve the ester intermediate in the MeOH/Water mixture in a round-bottom flask.

  • Hydrolysis: Add the NaOH and heat the mixture to reflux (approx. 70 °C) for 2-3 hours.

  • In-Process Control: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the desired carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: Which combination of coupling partners is better: (3-fluorophenyl)boronic acid with a 4-halophenylacetate, or a 3-fluorohalobenzene with a 4-(boronic acid)phenylacetate?

A: Both routes are viable. The decision often comes down to the commercial availability and stability of the starting materials. 3-Fluorophenylboronic acid and methyl 4-bromophenylacetate are both readily available and this combination is generally reliable. Preparing the boronic acid on the phenylacetic acid moiety can sometimes be more challenging.

Q2: How critical is the purity of my solvents and reagents?

A: Extremely critical. Trace amounts of water can promote protodeboronation. Oxygen, as discussed, deactivates the catalyst and promotes homocoupling.[3][10] Using anhydrous grade solvents (when appropriate) and ensuring reagents are pure and dry is essential for achieving high, reproducible yields.

Q3: My final product, the carboxylic acid, is an off-white or brown color. How can I improve its purity?

A: Discoloration often comes from trace palladium catalyst contamination ("palladium black") or high-molecular-weight byproducts. For purification, recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) is highly effective. If palladium residues are the issue, you can try treating a solution of the crude product with activated carbon before recrystallization or using a palladium scavenger.

Q4: Can I use a nitrile (4-(3-Fluorophenyl)phenylacetonitrile) as the precursor instead of an ester?

A: Yes, this is a very common alternative. The biphenylacetonitrile can be synthesized via a Suzuki coupling of 3-fluorophenylboronic acid with 4-bromobenzyl cyanide. The final step is the hydrolysis of the nitrile to the carboxylic acid. This is typically done by heating with a strong acid (like H₂SO₄) or a strong base (like NaOH).[11][12] The choice between the ester and nitrile route often depends on the overall synthetic strategy and cost of starting materials.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties of Acetonitrile (C2H3N). Retrieved from [Link]

  • Infinity Learn. (n.d.). Hydrolysis of acetonitrile in acidic medium gives. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(3-Fluorophenyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

This compound is a biaryl carboxylic acid. Its purification challenges often stem from impurities generated during its synthesis, typically via cross-coupling reactions (e.g., Suzuki coupling) followed by functional group manipulations.

Common Impurities May Include:

  • Starting Materials: Unreacted boronic acids/esters and aryl halides.

  • Homocoupling Products: Biphenyl compounds derived from the coupling of two identical aryl partners.

  • Catalyst Residues: Palladium or other transition metal catalysts.

  • Solvents: Residual solvents from the reaction and workup.

  • Side-Reaction Products: Byproducts from incomplete hydrolysis if the acetic acid moiety is introduced from a nitrile or ester precursor.[1][2]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Crystallization Issues

Q1: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out during crystallization is a common issue that occurs when the compound's solubility in the chosen solvent is too high, or when the solution is cooled too rapidly.

  • Causality: The compound is likely coming out of solution above its melting point, or it is supersaturated.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly.[3]

    • Slow Cooling: Ensure a gradual decrease in temperature. A Dewar flask or an insulated bath can be used to slow down the cooling process.

    • Solvent System Modification: Consider using a binary solvent system. Dissolve the crude product in a good solvent (e.g., toluene, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Allow this mixture to cool slowly.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce nucleation.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution.

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Colored impurities are often non-polar, extended aromatic systems or residual metal catalysts.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% w/w) and boil the solution for a few minutes. Filter the hot solution through a pad of Celite® to remove the carbon.[4] The carbon adsorbs the colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

    • Solvent Selection: Experiment with different recrystallization solvents. Sometimes a change in solvent can leave the colored impurity in the mother liquor.

Extraction and Wash-Related Problems

Q3: I am experiencing emulsion formation during the basic aqueous extraction of my product. How can I resolve this?

A3: Emulsions are common when there are fine particulates or surfactant-like impurities at the interface of the organic and aqueous layers.

  • Causality: Vigorous shaking can lead to the formation of a stable emulsion.[3]

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[3]

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[3]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]

Q4: My yield is low after acidic workup and extraction. Where could my product be?

A4: Low yield can be due to incomplete extraction, product remaining in the aqueous phase, or premature precipitation.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous layer is sufficiently acidic (pH 1-2) before extraction to fully protonate the carboxylate and make it soluble in the organic solvent.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

    • Solvent Choice: this compound is soluble in various organic solvents like ethyl acetate, diethyl ether, and dichloromethane.[5][6][7][8] Ensure you are using an appropriate solvent.

    • Check Aqueous Layer: After extraction, re-check the pH of the aqueous layer. If it has drifted, readjust and re-extract. You can also evaporate a small sample of the aqueous layer to check for non-volatile product.

Chromatography Challenges

Q5: My compound is streaking on the silica gel column. How can I improve the peak shape?

A5: Streaking of acidic compounds on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.

  • Causality: The acidic nature of your compound leads to strong adsorption on the silica surface.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a polar, acidic modifier to the mobile phase. Acetic acid (0.1-1%) is commonly used to improve the peak shape of carboxylic acids.

    • Alternative Stationary Phase: For highly polar or strongly acidic compounds, consider using a different stationary phase. Reversed-phase (C18) chromatography is an excellent alternative.[3] Given the fluorinated nature of your compound, a specialized fluorinated stationary phase could offer unique selectivity.[9][10]

Q6: I'm having difficulty separating my product from a non-polar impurity using normal-phase chromatography. What should I try?

A6: If your product and a non-polar impurity have similar retention times on silica, you may need to enhance the separation by changing the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically vary the solvent composition of your mobile phase. Sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.[3]

    • Reversed-Phase HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is highly effective for purifying acidic compounds. The use of a fluorinated column with a fluorinated eluent like trifluoroethanol can provide excellent separation for fluorinated molecules from their non-fluorinated counterparts.[11][12]

III. Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol provides a step-by-step method for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Toluene

  • Hexanes

  • Activated Carbon (optional)

  • Celite® (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • Optional: If the solution is colored, add a small amount of activated carbon and boil for 2-3 minutes. Filter the hot solution through a fluted filter paper or a small plug of Celite® in a Pasteur pipette to remove the carbon.

  • Slowly add hexanes to the hot toluene solution until a slight turbidity persists.

  • Add a few drops of hot toluene to redissolve the turbidity and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Purification

This protocol outlines the purification of this compound from neutral impurities using acid-base extraction.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution three times. The product will move to the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Acidify the aqueous layer to pH 1-2 by slowly adding 3 M HCl with stirring. The product will precipitate out.

  • Extract the precipitated product with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Solubility of Phenylacetic Acid in Various Solvents at Room Temperature

SolventSolubility
Water15 g/L[13]
EthanolSoluble[5]
Diethyl EtherSoluble[5]
ChloroformSoluble[5]
TolueneData not readily available, but used as a recrystallization solvent.[1]
HexanesPoorly soluble (used as an anti-solvent).[1]

Note: The solubility of this compound is expected to be similar to that of phenylacetic acid in these solvents.

V. Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow cluster_0 Initial Purification cluster_1 Isolation and Final Polish Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Extraction Extraction Dissolution->Extraction Acid-Base Crystallization Crystallization Extraction->Crystallization Chromatography Chromatography Extraction->Chromatography If needed Pure Product Pure Product Crystallization->Pure Product Chromatography->Pure Product

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Crystallization Failure

CrystallizationTroubleshooting start Crystallization Attempt outcome Outcome Crystals Formed Oiling Out No Precipitation start->outcome success Pure Product outcome:f0->success Success oiling_out_actions Actions for Oiling Out - Add more hot solvent - Cool slower - Change solvent system - Scratch/Seed outcome:f1->oiling_out_actions no_precip_actions Actions for No Precipitation - Concentrate solution - Add anti-solvent - Cool to lower temperature outcome:f2->no_precip_actions oiling_out_actions->start Retry no_precip_actions->start Retry

Caption: Troubleshooting logic for common crystallization failures.

VI. References

  • Organic Syntheses Procedure. phenylacetic acid. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Wikipedia. Phenylacetic acid. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at:

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Solubility of Things. Phenylacetic acid. Available at: [Link]

  • ResearchGate. Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram. Available at: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • YouTube. [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. Available at: [Link]

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Available at:

  • Organic Syntheses Procedure. phenylacetic acid. Available at: [Link]

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. Available at: [Link]

  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. Available at: [Link]

  • Google Patents. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. Available at:

  • Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid. Available at:

  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available at: [Link]

  • NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • Synthesis of Phenylacetic Acid. Available at: [Link]

  • MDPI. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Available at: [Link]

  • Diva-portal.org. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

  • Organic Syntheses Procedure. p-AMINOPHENYLACETIC ACID. Available at: [Link]

  • Sciencemadness Wiki. Phenylacetic acid. Available at: [Link]

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Available at:

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Available at:

Sources

Technical Support Center: By-product Identification in the Synthesis of 4-(3-Fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential by-products encountered during synthesis. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and provides actionable solutions.

Troubleshooting & FAQs

Question 1: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of a fluorine atom from my starting material or product. What is this impurity?

Answer: This is a common issue and the observed peak likely corresponds to a dehalogenated by-product. In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, a side reaction can occur where the halogen on the aryl halide is replaced by a hydrogen atom.[1]

Causality & Mechanism: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from various sources in your reaction mixture, including:

  • Solvent: Protic solvents like alcohols can act as hydride donors.

  • Base: Certain bases or impurities within the base can facilitate the formation of Pd-H.

  • Water: Trace amounts of water can also contribute to this side reaction.[2]

The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium center, resulting in the dehalogenated arene.[3] Electron-deficient aryl halides can be more susceptible to this side reaction.[1]

Troubleshooting Steps:

  • Solvent Choice: If using an alcohol-based solvent, consider switching to an aprotic solvent like toluene or dioxane.

  • Base Selection: Ensure a high-purity base is used. Sometimes, switching to a different base (e.g., from K₃PO₄ to K₂CO₃) can mitigate the issue.[4]

  • Anhydrous Conditions: While challenging, minimizing water content by using freshly dried solvents and reagents can suppress dehalogenation. However, be aware that some water is often necessary for efficient Suzuki coupling.[2]

  • Ligand Modification: The choice of phosphine ligand can significantly influence the competition between the desired cross-coupling and dehalogenation. A more electron-donating or sterically hindered ligand might favor the desired reaction pathway.[1][5]

Question 2: My reaction has a good conversion of the starting materials, but I am isolating a significant amount of a high molecular weight impurity. What could this be?

Answer: You are likely observing the formation of homocoupling products. This is another frequent side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.[3][6]

Causality & Mechanism:

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[6][7] Oxygen can facilitate the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][6] Inadequate degassing of the reaction mixture is a common cause.[7]

  • Aryl Halide Homocoupling: This can also occur, though it is often less prevalent than boronic acid homocoupling.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

  • High-Purity Reagents: Use high-quality boronic acids and aryl halides to minimize impurities that might promote side reactions.

  • Catalyst Choice: Some palladium precatalysts are designed for cleaner initiation and can reduce side reactions.[3]

  • Reaction Conditions: Optimizing the reaction temperature and time can also help. Overly long reaction times or excessively high temperatures can sometimes lead to an increase in by-products.

Question 3: I am synthesizing this compound via a nitrile hydrolysis route and see an intermediate that is slow to convert to the final product. What is this species?

Answer: If you are employing a synthetic route that involves the hydrolysis of a nitrile (e.g., 4-(3-fluorophenyl)benzyl cyanide), the persistent intermediate is almost certainly the corresponding amide, 2-(4-(3-fluorophenyl)phenyl)acetamide.

Causality & Mechanism: The hydrolysis of nitriles to carboxylic acids, whether under acidic or basic conditions, is a two-step process.[8][9][10]

  • Hydration to Amide: The nitrile first reacts with water to form an amide intermediate.[9]

  • Hydrolysis of Amide: The amide is then further hydrolyzed to the carboxylic acid.[11]

This second step, the hydrolysis of the amide, is often the slower of the two and can require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger acid/base concentration) to go to completion.[12]

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time or increase the temperature to drive the hydrolysis of the amide to completion.[10][12]

  • Modify Reagent Concentration: Increasing the concentration of the acid or base used for hydrolysis can accelerate the second step.

  • Choice of Conditions: Acid-catalyzed hydrolysis directly yields the carboxylic acid, whereas base-catalyzed hydrolysis first produces the carboxylate salt, which must then be acidified in a separate workup step to yield the final product.[8][9] For some substrates, one condition may be more effective than the other.

Question 4: I am using a Grignard reaction with CO₂ to form the carboxylic acid. What are the potential by-products in this synthesis?

Answer: When preparing this compound via the carbonation of a Grignard reagent (e.g., from 4-(3-fluorophenyl)benzyl bromide), several by-products can arise.

Causality & Mechanism:

  • Homocoupling Product (Wurtz-type coupling): The Grignard reagent can react with the starting aryl halide to form a dimer.

  • Protonated Starting Material: If there are any protic sources in the reaction (e.g., water), the Grignard reagent, being a strong base, will be quenched to give the corresponding hydrocarbon.

  • Ketone Formation: If the Grignard reagent reacts with the initially formed carboxylate salt before it is quenched, a ketone by-product can be formed.

Troubleshooting Steps:

  • Anhydrous Conditions: It is critical to use scrupulously dried glassware and anhydrous solvents to avoid quenching the Grignard reagent.

  • Slow Addition: Add the Grignard reagent slowly to a large excess of dry ice (solid CO₂) to favor the formation of the carboxylate and minimize the reaction with the starting halide or the product salt.[13][14]

  • Inverse Addition: In some cases, adding the dry ice to the Grignard solution can be beneficial.

  • Purification: These by-products can often be separated from the desired carboxylic acid product by acid-base extraction during the workup.[15]

Experimental Protocol: HPLC-MS Analysis for By-product Identification

This protocol outlines a general method for the analysis of a crude reaction mixture for the synthesis of this compound to identify the main product and potential by-products.

Objective: To separate and identify components in a crude reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[16]

  • Mass Spectrometer (MS) coupled to the HPLC system (LC-MS).[16][17]

Materials:

  • Crude reaction mixture sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis:

      • Extract the ion chromatograms for the expected masses of the product and potential by-products.

      • Analyze the mass spectra of the observed peaks to confirm their molecular weights.

Data Interpretation:

  • Expected Product: this compound (Molecular Weight: 230.24 g/mol ). Look for [M-H]⁻ at m/z 229.2 in negative mode or [M+H]⁺ at m/z 231.2 in positive mode.

  • Dehalogenated By-product: 4-Phenylphenylacetic acid (Molecular Weight: 212.24 g/mol ). Look for [M-H]⁻ at m/z 211.2 or [M+H]⁺ at m/z 213.2.

  • Homocoupling By-products:

    • From 3-fluorophenylboronic acid: 3,3'-Difluorobiphenyl (Molecular Weight: 190.17 g/mol ).

    • From phenylacetic acid precursor: Biphenyl derivatives.

  • Amide Intermediate: 2-(4-(3-fluorophenyl)phenyl)acetamide (Molecular Weight: 229.26 g/mol ). Look for [M+H]⁺ at m/z 230.3.

Table 1: Summary of Potential By-products and their Expected Masses

Compound NameStructureMolecular Weight ( g/mol )Expected m/z ([M-H]⁻)Expected m/z ([M+H]⁺)
This compound F-C₆H₄-C₆H₄-CH₂COOH230.24229.2231.2
4-Phenylphenylacetic acid (Dehalogenated)C₆H₅-C₆H₄-CH₂COOH212.24211.2213.2
3,3'-Difluorobiphenyl (Homocoupling)F-C₆H₄-C₆H₄-F190.17-191.2
2-(4-(3-fluorophenyl)phenyl)acetamideF-C₆H₄-C₆H₄-CH₂CONH₂229.26-230.3

Reaction Pathway and By-product Formation Diagram

The following diagram illustrates the primary synthetic pathway for this compound via a Suzuki-Miyaura coupling reaction, along with the major competing side reactions leading to by-product formation.

Suzuki_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions ArylHalide 4-Bromo-phenylacetic acid derivative (or similar precursor) OxAdd Oxidative Addition Intermediate ArylHalide->OxAdd Oxidative Addition BoronicAcid 3-Fluorophenylboronic acid Transmetalation Transmetalation Intermediate BoronicAcid->Transmetalation Transmetalation Homocoupling Homocoupling By-product (e.g., 3,3'-Difluorobiphenyl) BoronicAcid->Homocoupling O₂ Mediated Dimerization Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetalation Dehalogenated Dehalogenated By-product OxAdd->Dehalogenated Pd-H mediated Reductive Elimination Product This compound Transmetalation->Product Reductive Elimination Product->Pd0

Sources

Improving the stability of 4-(3-Fluorophenyl)phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability in Solution for Researchers and Formulation Scientists

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(3-Fluorophenyl)phenylacetic acid is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?

Degradation of this compound in solution is typically initiated by one or more of the following stress factors:

  • Hydrolysis: As a carboxylic acid, the compound's stability can be pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis, although the specific pH of maximum stability needs to be determined experimentally.

  • Oxidation: The phenyl rings are susceptible to oxidative degradation, which can be catalyzed by exposure to atmospheric oxygen, trace metal ions, or peroxides present as impurities in solvents or excipients. This can lead to the formation of colored degradation products.[1] Oxidation of the benzylic carbon is also a potential degradation pathway.

  • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially in the UV range.[2][3] Exposure to ambient laboratory light or UV sources can initiate photochemical reactions, leading to the formation of various degradants.

  • Thermal Stress: Elevated temperatures accelerate the rates of all chemical degradation reactions. Improper storage at room temperature or higher for extended periods can significantly impact the stability of the compound.

Q2: What are the primary degradation pathways I should be aware of?

While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its chemical structure and data from related phenylacetic acid derivatives:

  • Oxidative Degradation: This is a major concern. Potential products could include hydroxylated derivatives on the phenyl rings or even ring-opening products under more aggressive oxidative stress.[4] Oxidation of phenylacetic acid itself has been shown to yield benzaldehyde.[5]

  • Decarboxylation: Although generally requiring heat, decarboxylation of the acetic acid moiety is a possible thermal degradation pathway.

  • Photodegradation: Light exposure can lead to defluorination or the formation of radical species that can then lead to a cascade of other degradation products, including shorter-chain carboxylic acids.[3][6]

Q3: How can I proactively improve the stability of my this compound solutions?

Several strategies can be employed to enhance the stability of your solutions:

  • pH Control: Prepare your solutions in a buffered system. The optimal pH should be determined through a pH-stability profile study, but typically, a slightly acidic pH (around 4-6) is a good starting point for many carboxylic acid-containing drugs to minimize hydrolysis.

  • Use of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants to your formulation. A combination of antioxidants can be particularly effective.[3]

    • Water-Soluble Antioxidants: Ascorbic acid, sodium metabisulfite.

    • Lipid-Soluble Antioxidants: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are effective radical scavengers.

  • Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Solvent Selection: Use high-purity, peroxide-free solvents. If compatible with your experimental design, consider deoxygenating your solvent by sparging with nitrogen or argon before preparing your solution.

  • Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[7]

  • Temperature Control: Store stock solutions and working solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), unless otherwise specified by solubility data.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Solution turns yellow/brown over time. Oxidative Degradation 1. Deoxygenate Solvent: Sparge your solvent with an inert gas (N₂ or Ar) before use to remove dissolved oxygen. 2. Add Antioxidants: Incorporate BHA or BHT (for organic solvents) or ascorbic acid (for aqueous solutions) at a concentration of 0.01-0.1%. These act as free-radical scavengers. 3. Add a Chelating Agent: Add EDTA (0.01-0.05%) to sequester catalytic metal ions.
Precipitate forms in a previously clear solution. 1. pH Shift: The pH of your unbuffered solution may have changed due to absorption of atmospheric CO₂ or interaction with the container. 2. Excipient Incompatibility: An excipient may be reacting with the API to form an insoluble degradant. 3. Solubility Issues: The compound may be coming out of solution due to temperature changes.1. Buffer the Solution: Use a suitable buffer system (e.g., citrate, acetate) to maintain a stable pH. 2. Verify Excipient Compatibility: Conduct a compatibility study with each excipient. For example, some basic excipients can react with acidic drugs.[8] 3. Re-evaluate Solvent System/Concentration: Ensure your working concentration is well below the saturation point at the storage temperature.
Loss of potency confirmed by analytical testing (e.g., HPLC). Multiple Degradation Pathways (Hydrolysis, Oxidation, Photodegradation) 1. Conduct a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light to identify the primary degradation pathway(s).[7][9][10] 2. Implement Combined Stabilization Strategies: Based on the forced degradation results, apply a combination of pH control, antioxidant addition, and light protection. 3. Review Storage Conditions: Ensure the solution is stored at the appropriate temperature and protected from light.
Appearance of new peaks in the chromatogram. Formation of Degradation Products 1. Characterize Degradants: Use HPLC-MS/MS to identify the mass of the new peaks. This can provide clues about the degradation mechanism (e.g., an increase of 16 amu suggests hydroxylation).[11][12] 2. Implement Targeted Stabilization: If oxidative degradants are identified, focus on adding antioxidants and deoxygenating solvents. If hydrolytic products are found, optimize the solution pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help identify the intrinsic stability of this compound and elucidate its degradation pathways.[9][10][13][14]

Objective: To generate potential degradation products and determine the susceptibility of the molecule to various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic co-solvent (e.g., acetonitrile or methanol) if needed for solubility.

  • pH meter, heating block/oven, photostability chamber.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a portion of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose a portion of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Control Samples: Store a portion of the stock solution at 4°C, protected from light.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), take aliquots from each stress condition, neutralize the acid and base samples, and analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions (Starting Point):

  • Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm particles (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • UV Detection: 215 nm and 254 nm.

  • Injection Volume: 10 µL

  • MS Conditions: Use electrospray ionization (ESI) in both positive and negative modes to determine the best ionization for the parent compound and its degradants.

Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Visualization of Degradation and Stabilization

Below are diagrams illustrating the logical flow of troubleshooting and the potential degradation pathways.

G cluster_0 Troubleshooting Workflow cluster_1 cluster_2 Observe Observe Instability (Color Change, Precipitate, Potency Loss) Identify Identify Stress Factor(s) Observe->Identify Implement Implement Stabilization Strategy Identify->Implement Based on Forced Degradation Data pH pH (Acid/Base) Oxidation Oxidation Light Light (Photolysis) Temp Temperature Verify Verify Stability (Re-analyze) Implement->Verify Verify->Observe If Issue Persists Buffer Use Buffer Antioxidant Add Antioxidant/Chelator Protect Protect from Light Store Control Temperature

Caption: A logical workflow for troubleshooting instability issues.

G cluster_0 Potential Degradation Pathways cluster_1 cluster_2 API This compound Hydroxylated Hydroxylated Products API->Hydroxylated Oxidation RingOpened Ring-Opened Products API->RingOpened Oxidation API->RingOpened Photolysis Decarboxylated Decarboxylated Product API->Decarboxylated Hydrolysis/Thermal Defluorinated Defluorinated Products API->Defluorinated Photolysis Ox Oxidation (O₂, Metal Ions) Light Light (UV/Vis) Photolysis pH pH Extremes Hydrolysis

Caption: Potential degradation pathways for the target compound.

References

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. I. Isolation and identification of intermediates in degradation. Canadian Journal of Microbiology, 17(5), 635-644. [Link]

  • Gilbert, B. C., Norman, R. O. C., & Sealy, R. C. (1973). Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society, Perkin Transactions 2, (7), 824-830. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]

  • Ismail, W., El-Said Mohamed, M., Wanner, A., & Warkentin, E. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Journal of Biological Chemistry, 286(13), 11437-11447. [Link]

  • Ismail, W., El-Said Mohamed, M., Wanner, A., & Warkentin, E. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 286(13), 11437-11447. [Link]

  • Bhat, A. R., Mundhenke, M. J., Wammer, K. H., & Arnold, W. A. (2022). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 41(5), 1175-1187. [Link]

  • Liu, Z., Wang, L., Zhang, J., & Wang, Y. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 988350. [Link]

  • Grafiati. (n.d.). Journal articles: 'Oxidation of Phenylacetic Acid'. Retrieved from [Link]

  • Chen, J., Zhang, P., & Liu, J. (2007). [Photodegradation of perfluorinated carboxylic acids by 185 nm VUV light]. Huan jing ke xue= Huanjing kexue, 28(6), 1269-1273. [Link]

  • S. B. H., & M. A. (2013). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 29(2), 523-529. [Link]

  • Sathyanarayanan, N., Kumar, A., Hausinger, R. P., & Ramachandran, R. (2019). Molecular basis for metabolite channeling in a ring opening enzyme of the phenylacetate degradation pathway. Nature communications, 10(1), 1-13. [Link]

  • Wang, S., Li, Y., & Zhang, X. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]

  • Liu, J., Lee, L. S., Niu, J., & Sun, H. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental pollution, 242, 1518-1525. [Link]

  • Ghauch, A., & Amasha, M. (2017). Thermal-and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Chemosphere, 188, 590-601. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bhat, A. R., Mundhenke, M. J., Wammer, K. H., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental science & technology, 56(17), 12285-12295. [Link]

  • Cui, L., Wang, Z., Zeng, Y., & Zheng, Y. (2022). Lignin Biodegradation and Its Valorization. Polymers, 14(15), 3121. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129-138. [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 7(01), 107. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories. (2023). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-131. [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-131. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-131. [Link]

  • Dahan, A., Miller, J. M., Amidon, G. L., & Dahan, A. (2013). Biotransformation of the fluorinated nonsteroidal anti-inflammatory pharmaceutical flurbiprofen in activated sludge results in accumulation of a recalcitrant fluorinated aromatic metabolite. Chemosphere, 91(11), 1548-1553. [Link]

  • Erizal, E., & Sari, Y. P. (2022). The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction. Pharmaceutics, 14(10), 2085. [Link]

  • Li, W., Liu, Y., Liu, J., Sheng, F., & Zhang, X. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 901, 88-93. [Link]

  • Voinovich, D., Perissutti, B., & Grassi, M. (2009). Compatibility Study of Ibuprofen with Some Excipients Employed for Solid Dosage Forms. Revista de Chimie, 60(11), 1195-1200. [Link]

  • Chemsrc. (2019). Fluorophenylacetic acid series. [Link]

  • Al-Hamidi, H., & Edwards, A. D. (2021). Physicochemical compatibility studies of triclosan and flurbiprofen with excipients of pharmaceutical formulation using binary, ternary, and multi-combination approach. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]

  • Munaron, D., Scribe, P., & Pepe, C. (2008). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Analytica Chimica Acta, 617(1-2), 111-121. [Link]

  • Li, W., Liu, Y., Liu, J., Sheng, F., & Zhang, X. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 901, 88-93. [Link]

  • Shcherbakova, A. S., Semenova, M. V., & Zgoda, V. G. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1119. [Link]

Sources

Technical Support Portal: Overcoming Solubility Challenges with 4-(3-Fluorophenyl)phenylacetic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(3-Fluorophenyl)phenylacetic acid in their experimental assays. As a substituted phenylacetic acid, this compound's poor aqueous solubility is a common yet manageable challenge. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS pH 7.4)?

A: The molecular structure of this compound contains a carboxylic acid group (-COOH) and a lipophilic biphenyl ring system. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated (uncharged), making the molecule poorly soluble in water.[1][2] While the parent compound, phenylacetic acid, is slightly soluble in water, the addition of the fluorophenyl group increases the molecule's hydrophobicity, further reducing its affinity for aqueous media.[3][4]

Q2: What is the first and simplest method I should try to solubilize my compound?

A: The most direct approach is to leverage the carboxylic acid functional group through pH adjustment. By preparing your stock solution in a dilute basic solution (e.g., by adding 1N NaOH dropwise), you can deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻). This ionic form is significantly more soluble in water.[1][5][6] This is a highly effective first step before resorting to organic co-solvents.

Q3: I'm using DMSO to make a stock solution. What is a safe final concentration for my cell-based assay?

A: Dimethyl sulfoxide (DMSO) is a powerful solvent, but it is not biologically inert and can impact cell health and function. For most cell-based assays, it is critical to keep the final concentration of DMSO at or below 0.5% (v/v), with many sensitive assays requiring a concentration of 0.1% or lower to avoid artifacts.[7][8] It is imperative to always include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO as your treated samples, to account for any solvent-induced effects.[9]

Q4: My compound precipitates when I dilute my high-concentration DMSO stock into the aqueous assay buffer. What should I do?

A: This is a classic problem known as "carry-over" precipitation. It occurs when the compound, stable in 100% DMSO, is rapidly forced into an aqueous environment where it is not soluble. To mitigate this:

  • Reduce the Stock Concentration: Prepare a less concentrated DMSO stock so that the required final dilution is smaller.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. A common technique is to first dilute the DMSO stock into a small volume of serum-containing medium, vortex well, and then add this intermediate dilution to the final assay plate. The proteins in the serum can help stabilize the compound.

  • Change the Dilution Method: Add the DMSO stock to the assay buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that favor precipitation.[9]

  • Consider an Alternative Strategy: If precipitation persists, DMSO may not be the right choice. Consider pH adjustment or cyclodextrin complexation.

Q5: Can you provide a basic protocol for using pH adjustment to dissolve the compound?

A: Certainly. This method creates a basic salt of the compound, which is much more water-soluble. Please see Protocol 2 in Section 3 for a detailed, step-by-step guide on solubilization via pH adjustment.

Q6: Are there effective alternatives to DMSO for highly sensitive cell assays?

A: Yes. For assays where even low concentrations of DMSO are a concern (e.g., some stem cell differentiation or neurobiology assays), cyclodextrins are an excellent alternative.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is water-soluble.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

Q7: How do I prepare a stock solution using cyclodextrins?

A: Preparation involves dissolving the cyclodextrin in your aqueous buffer first, and then adding the powdered compound to this solution. The mixture is typically sonicated or vortexed for an extended period to facilitate the formation of the inclusion complex. A detailed methodology is provided in Protocol 3 in Section 3.

Q8: What are the best practices for preparing and storing stock solutions of this compound?

A:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents like DMSO for organic stocks.

  • Store Properly: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Check for Precipitation: Before each use, thaw the stock solution completely and vortex to ensure it is fully dissolved. Visually inspect for any precipitate.

  • Fresh is Best: Aqueous stock solutions, especially those made by pH adjustment, are generally less stable and should be prepared fresh for each experiment.

Section 2: Troubleshooting Workflow for Solubilization

For a systematic approach to selecting the best solubilization strategy, please follow the decision-making workflow below.

G start Start: Need to solubilize This compound assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay (e.g., Cytotoxicity, Proliferation) assay_type->cell_based Cellular biochemical Biochemical Assay (e.g., Enzyme Inhibition, Binding) assay_type->biochemical Acellular ph_ok Is pH modification compatible with assay? cell_based->ph_ok dmso_ok Is final DMSO conc. <0.5% tolerable? biochemical->dmso_ok ph_adjust Strategy 1: pH Adjustment (See Protocol 2) success Success: Proceed with matched vehicle controls ph_adjust->success fail Re-evaluate compound or consult formulation specialist ph_adjust->fail Fails cyclodextrin Strategy 2: Cyclodextrin (See Protocol 3) cyclodextrin->success cyclodextrin->fail Fails dmso Strategy 3: Organic Co-solvent (DMSO) (See Protocol 1) dmso->success dmso->fail Fails ph_ok->ph_adjust Yes ph_ok->cyclodextrin No dmso_ok->dmso Yes dmso_ok->ph_ok No

Caption: Solubilization strategy decision tree.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is best suited for biochemical assays or as a starting point for dilution into cell culture media where low final DMSO concentrations are achievable.

  • Preparation: Weigh out the desired amount of this compound powder in a sterile microfuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization by pH Adjustment (Base Solubilization)

This is the recommended primary method for preparing aqueous stocks for cell-based assays.

  • Preparation: Weigh out the compound into a sterile conical tube.

  • Initial Suspension: Add approximately 80% of the final desired volume of sterile, purified water or your desired buffer (e.g., PBS). The compound will likely remain as a suspension.

  • pH Adjustment: While continuously vortexing or stirring the suspension, add 1N NaOH drop-by-drop. Monitor the solution closely. Continue adding drops until the solution clarifies, indicating the compound has dissolved by forming its sodium salt.

  • Final pH and Volume Adjustment: Once the compound is dissolved, use 1N HCl to carefully adjust the pH back to the desired final value (e.g., 7.4). Be careful not to let the pH drop too low, as this may cause the compound to precipitate.

  • Final Volume: Bring the solution to its final target volume with your buffer or water.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm PES (polyethersulfone) or PVDF (polyvinylidene fluoride) syringe filter.

  • Usage: Prepare this solution fresh before each experiment for best results.

Protocol 3: Preparation of a Stock Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is an excellent DMSO-free method for sensitive cell-based applications.

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., serum-free cell culture medium). This is a common concentration for solubilizing hydrophobic compounds.[10] Warm the solution to 37°C to aid in dissolving the HP-β-CD.

  • Add Compound: Weigh out the this compound powder and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously. For best results, place the sealed tube in a bath sonicator and sonicate for 30-60 minutes. Alternatively, shake or rotate the mixture overnight at room temperature.

  • Clarify Solution: After complexation, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any small amount of undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration should be confirmed analytically if precision is critical.

  • Sterilization and Use: Sterilize the final solution through a 0.22 µm PES or PVDF filter. This stock can now be diluted into your assay. Remember that your vehicle control should contain the same final concentration of HP-β-CD.

Section 4: Technical Deep Dive: The Science of Solubilization

The Critical Role of the Carboxylic Acid Group

The solubility of this compound is fundamentally governed by the ionization state of its carboxylic acid group. This equilibrium is dictated by the pH of the solution relative to the compound's pKa (acid dissociation constant).

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph R-COOH (Protonated Form) - Neutral Charge - High Lipophilicity - Poor Aqueous Solubility high_ph R-COO⁻ + H⁺ (Deprotonated/Ionic Form) - Negative Charge - High Polarity - Good Aqueous Solubility low_ph->high_ph  Addition of Base (e.g., NaOH)   high_ph->low_ph  Addition of Acid (e.g., HCl)  

Caption: Effect of pH on carboxylic acid ionization.

Comparison of Solubilization Methods

The choice of method depends on a balance between the required compound concentration and the tolerance of the assay system.

MethodMechanismProsConsBest For
pH Adjustment Converts the acidic compound to its more soluble ionic salt form.[1][6]- Simple and cost-effective.- Avoids organic solvents.- High loading capacity possible.- May alter assay pH if not buffered.- Risk of precipitation if pH drops.- Not suitable for all compounds.Cell-based assays where pH can be controlled.
Organic Co-solvent (DMSO) The compound dissolves in the nonpolar organic solvent, which is miscible with the aqueous phase.[15][16]- Very high solubilizing power.- Simple stock preparation.- Well-established method.- Potential for cellular toxicity.- Can interfere with assay components.- Risk of precipitation upon dilution.[9][10][17]Biochemical assays; initial screening.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior to the solvent.[11][13]- Low cellular toxicity.- Excellent DMSO alternative.- Can improve compound stability.[12]- Lower solubilizing capacity than DMSO.- Can be more expensive.- Requires longer preparation time.Sensitive cell-based assays; in vivo studies.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2024). MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). Molecules. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly.in. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2021). Taylor & Francis Online. [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Semantic Scholar. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1993). PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Polymers. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]

  • Phenylacetic acid. (n.d.). Solubility of Things. [Link]

  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. (2002). University of Limerick Institutional Repository. [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2002). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2012). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]

  • Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. (1982). PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]

  • Phenylacetic acid. (n.d.). PubChem. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2011). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2021). ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2019). Vietnam Journal of Science, Technology and Engineering. [Link]

  • Phenylacetic acid. (2022). Sciencemadness Wiki. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? (2014). ResearchGate. [Link]

  • 4-Amino-3-fluorophenylacetic acid. (n.d.). LookChem. [Link]

  • 4-Fluoro-3-methylphenylacetic acid. (n.d.). Pharmaffiliates. [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass.com. [Link]

  • Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • 4-Fluorophenylacetic acid. (n.d.). Chem-Impex International. [Link]

  • Solubilizing excipients in oral and injectable formulations. (2004). PubMed. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates like 4-(3-Fluorophenyl)phenylacetic acid. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for synthesizing this compound?

The most robust and widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[3] This involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For the target molecule, the most direct approach couples 4-bromophenylacetic acid with (3-fluorophenyl)boronic acid .

This strategy is favored due to the commercial availability of the starting materials and the reaction's high functional group tolerance, which is critical given the presence of the carboxylic acid moiety.

Q2: What is the fundamental role of each component in the catalyst system?

Understanding the role of each component is crucial for optimization and troubleshooting. The system consists of three key parts:

  • Palladium Precatalyst: This is the source of the active Pd(0) catalyst. Common choices include palladium(II) salts like Pd(OAc)₂ or PdCl₂, which are reduced in situ to Pd(0), or pre-formed Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] The choice often depends on air stability, cost, and the specific ligand used.

  • Ligand: The ligand is arguably the most critical component for modulating reactivity.[1] It stabilizes the Pd(0) center, preventing its decomposition into inactive palladium black.[5] Furthermore, the ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[6] Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[1][6]

  • Base: The base is not a mere spectator; it is essential for the transmetalation step.[7][8] It activates the boronic acid by forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.[7][8]

Q3: How does the catalytic cycle for the Suzuki-Miyaura reaction work?

The generally accepted mechanism involves three primary stages, which continuously regenerate the active catalyst.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenylacetic acid), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (3-fluorophenyl) is transferred to the Pd(II) complex, displacing the halide. This is the step where the base plays its crucial role.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle A Pd(0)L Active Catalyst B Ar-Pd(II)-X(L) Palladium(II) Complex A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L) B->C Transmetalation (Ar'-B(OH)₂) + Base C->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction has a very low yield or did not proceed at all. What should I check first?

A failed reaction can be frustrating, but a systematic approach can quickly identify the culprit.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Reagent Quality Check - Fresh boronic acid? - Anhydrous/peroxide-free solvent? - Correct base used? Start->Check_Reagents Check_Atmosphere 2. Inert Atmosphere Check - Was the reaction thoroughly degassed? - Are there any leaks in the system? Check_Reagents->Check_Atmosphere Reagents OK Success Problem Solved Check_Reagents->Success Issue Found Check_Catalyst 3. Catalyst System Check - Is the Pd precatalyst active? - Is the ligand oxidized? Check_Atmosphere->Check_Catalyst Atmosphere OK Check_Atmosphere->Success Issue Found Optimize 4. Optimization Required - Screen ligands - Screen bases - Adjust temperature Check_Catalyst->Optimize Catalyst OK Check_Catalyst->Success Issue Found Optimize->Success Yield Improved

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[9]

Detailed Checks:

  • Reagent Integrity: Boronic acids can degrade over time, especially through protodeboronation.[9] It is highly recommended to use fresh or recently purified boronic acid. Solvents like THF or dioxane must be free of peroxides, which can poison the catalyst.[9]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will decompose into inactive palladium black.[9] Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas like argon or nitrogen.

  • Base and Solvent Compatibility: The inorganic bases typically used (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents.[10] The addition of water is often necessary to facilitate the reaction, creating a biphasic system where the base can be effective.[5]

Q5: I am observing a significant amount of a side product that appears to be a dimer of my boronic acid (homocoupling). How can I prevent this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5]

  • Primary Cause: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted coupling of two boronic acid molecules.

  • Solution: The most effective solution is meticulous degassing. Purging the solvent and the reaction vessel with an inert gas for an extended period before adding the catalyst is critical. Using a Pd(0) precatalyst directly (e.g., Pd(PPh₃)₄) can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.

Q6: My starting boronic acid is being consumed, but I am isolating the corresponding arene (protodeboronation) instead of my product. What is causing this?

Protodeboronation is the replacement of the C-B bond with a C-H bond and is a major competing pathway.[10]

  • Causes: This side reaction is often exacerbated by excessively strong bases, high temperatures, or prolonged reaction times, particularly in the presence of water.[10][11]

  • Solutions:

    • Use a Milder Base: If using a strong base like NaOH or KOH, switch to a milder inorganic base like K₂CO₃ or K₃PO₄.[7][10]

    • Modify Solvent System: For particularly sensitive substrates, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can suppress protodeboronation.[11]

    • Use a More Stable Boron Reagent: If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin), which is less prone to premature degradation.[9]

Catalyst System Selection and Optimization

The "best" catalyst is highly substrate-dependent. For the synthesis of this compound, a screening approach is often necessary.

Catalyst Selection Logic

Catalyst_Selection Start Select Starting Materials (4-Bromophenylacetic acid + 3-Fluorophenylboronic acid) Initial_Screen Initial Catalyst Screen Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O Start->Initial_Screen Check_Yield Reaction Outcome? Initial_Screen->Check_Yield High_Yield High Yield Proceed to Scale-Up Check_Yield->High_Yield >80% Low_Yield Low Yield / No Reaction Check_Yield->Low_Yield <50% Advanced_Ligands Switch to Advanced Ligand (e.g., SPhos, XPhos) Try stronger base (K₃PO₄) Low_Yield->Advanced_Ligands Recheck_Yield Re-evaluate Yield Advanced_Ligands->Recheck_Yield Recheck_Yield->High_Yield Improved Recheck_Yield->Low_Yield No Improvement (Re-evaluate fundamentals)

Caption: A decision tree for selecting and optimizing a catalyst system.
Comparative Data on Catalyst Systems

The following table summarizes illustrative data for the coupling of an aryl bromide with an arylboronic acid, showcasing how the choice of ligand and base can dramatically impact reaction efficiency.

Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (10:1)8075-85[7][12]
Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂O (95:5)110~60[13]
Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Dioxane100>95[1][6]
Pd(PPh₃)₄ (2)-K₂CO₃ (1)Toluene/EtOH/H₂OReflux~68[14]
PdFe₂O₄ (nano)NoneK₂CO₃ (1.5)Methanol/H₂O100~90[15]
Note: Yields are highly dependent on the specific substrates and reaction conditions and are provided for comparative purposes.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • (3-Fluorophenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • Toluene and Deionized Water (e.g., 10:1 v/v mixture)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylacetic acid (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add degassed toluene and degassed deionized water (10:1 ratio, ensuring sufficient volume for stirring). The mixture will be a biphasic slurry.

  • Catalyst Addition: To the stirring mixture, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product should now be primarily in the organic phase.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[12]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (using a solvent system like hexanes/ethyl acetate with a small amount of acetic acid) or by recrystallization to yield pure this compound.

References

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C (RSC Publishing). Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of phenylacetic acid esters. European Patent Office. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

Sources

Refinement of work-up procedures for 4-(3-Fluorophenyl)phenylacetic acid isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of work-up procedures for 4-(3-Fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the isolation and purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Foundational Principles: Understanding the Molecule

This compound is a carboxylic acid, a structural feature that dictates its primary mode of purification: acid-base extraction. The biphenyl core and the fluorine substituent influence its solubility in organic solvents, a key consideration for effective recrystallization. A typical synthesis route involves a Suzuki-Miyaura coupling reaction, which often leaves behind palladium catalyst residues and boronic acid-related byproducts that must be efficiently removed.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the work-up and isolation of this compound in a direct question-and-answer format.

A. Challenges in Liquid-Liquid Extraction

Question 1: "I've performed the basic wash of my reaction mixture, but a persistent emulsion has formed between the organic and aqueous layers. How can I break it?"

Answer: Emulsion formation is a frequent challenge, particularly when residual soaps or finely divided solids are present. The underlying cause is the reduction of interfacial tension between the two immiscible phases. Here are several strategies to resolve an emulsion, from simplest to more advanced:

  • Patience and Mechanical Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling or stirring with a glass rod can also help to coalesce the dispersed droplets.

  • Addition of Brine: Introducing a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the organic components less soluble in the aqueous layer, often forcing the separation of the two phases.

  • Change in pH: If the emulsion is stabilized by acidic or basic impurities, a small addition of dilute acid or base can sometimes disrupt the emulsion. However, be cautious not to neutralize your desired product if it is in the aqueous phase.

  • Filtration: Passing the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion by physically disrupting the droplets.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using ethyl acetate) can sometimes alter the phase characteristics sufficiently to promote separation.

Question 2: "After acidifying the aqueous layer to precipitate my product, I see an oily substance instead of a solid. What is happening and how can I fix it?"

Answer: This phenomenon, known as "oiling out," occurs when the melting point of the crude product is below the temperature of the solution, or when the concentration of impurities significantly depresses the melting point.[1] To address this:

  • Ensure Complete Protonation: First, check the pH of the aqueous solution with pH paper to confirm it is sufficiently acidic (pH 1-2). Incomplete protonation will leave the carboxylate salt in solution.

  • Cooling: Place the flask in an ice bath to lower the temperature, which may induce crystallization of the oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" can initiate crystallization.

  • Solvent Extraction: If the oil persists, you can extract the product back into an organic solvent like ethyl acetate or dichloromethane. After drying the organic layer and removing the solvent under reduced pressure, you can attempt recrystallization from a different solvent system.

Question 3: "I've acidified the aqueous layer, but no precipitate has formed. What should I do?"

Answer: The absence of a precipitate upon acidification can be due to several factors:

  • Insufficient Product: The concentration of your product in the aqueous layer may be too low to exceed its solubility limit. You can try to concentrate the aqueous solution under reduced pressure before acidification.

  • Incomplete Reaction: The initial reaction may not have proceeded as expected, resulting in a low yield of the desired carboxylic acid.

  • Product is Highly Soluble in Water: While phenylacetic acids are generally not very soluble in acidic water, the presence of certain functional groups could increase solubility. If you suspect this is the case, you will need to perform a back-extraction into an organic solvent.

  • Incomplete Acidification: Double-check the pH of the solution to ensure it is strongly acidic.

B. Refinement of Recrystallization Procedures

Question 4: "I'm not sure which solvent to use for recrystallization. How do I choose an appropriate one?"

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a good starting point is to test a range of solvents with varying polarities.

Solvent Polarity Suitability for Phenylacetic Acids
WaterHighOften a good choice for recrystallization of phenylacetic acids, especially if impurities are non-polar.[2]
Ethanol/WaterMedium-HighA common and effective mixed solvent system. The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then redissolved with a small amount of ethanol.
Toluene/HexaneLow-MediumAnother effective mixed solvent system, particularly for removing more polar impurities.[2]
Ethyl AcetateMediumCan be a good single solvent for recrystallization.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature and then in an ice bath.

  • The best solvent will be one where the solid is largely insoluble at cold temperatures but fully soluble when hot, and forms well-defined crystals upon cooling.

Question 5: "My recrystallization has resulted in a very low yield. What are the likely causes?"

Answer: A low yield from recrystallization can be frustrating. The most common culprits are:

  • Using too much solvent: This is the most frequent cause of low recovery. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly or if crystallization occurs during a hot filtration step, product can be lost.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

III. Visualizing the Workflow

To provide a clearer understanding of the decision-making process during the work-up, the following diagrams illustrate the key steps and troubleshooting pathways.

Workup_Workflow cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization start Crude Reaction Mixture (in Organic Solvent) wash_base Wash with aq. Base (e.g., NaHCO3) start->wash_base separate_layers Separate Layers wash_base->separate_layers aq_layer Aqueous Layer (contains product as salt) separate_layers->aq_layer Aqueous org_layer Organic Layer (contains neutral impurities) separate_layers->org_layer Organic acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitate Product acidify->precipitate filter Filter and Wash Solid precipitate->filter crude_product Crude this compound filter->crude_product crude_product2 Crude Product crude_product->crude_product2 Proceed to Purification dissolve Dissolve in Minimum Hot Solvent crude_product2->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter_pure Filter and Wash with Cold Solvent ice_bath->filter_pure pure_product Pure Crystalline Product filter_pure->pure_product

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Extraction start Problem during Acid-Base Extraction emulsion Emulsion Forms Add Brine Filter through Celite Gentle Swirling start->emulsion Observation oiling_out Product 'Oils Out' Cool in Ice Bath Scratch Flask Add Seed Crystal start->oiling_out Observation no_precipitate No Precipitate Forms Check pH (ensure acidic) Concentrate Solution Back-extract start->no_precipitate Observation

Caption: Decision tree for troubleshooting common extraction issues.

IV. Detailed Experimental Protocol: A Self-Validating System

This protocol for a Suzuki-Miyaura coupling followed by an acid-base work-up is designed to be self-validating, with checkpoints to ensure the success of each step.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent and Catalyst: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1). Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Cooling and Initial Quench: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction of Product into Aqueous Base: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to extract the acidic product. Separate the layers. The aqueous layer now contains the sodium salt of your product.

  • Wash of Organic Layer: Wash the organic layer with another portion of sodium bicarbonate solution to ensure complete extraction of the product. The organic layer, containing neutral byproducts, can be discarded.

  • Acidification and Precipitation: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of this compound should form.

  • Isolation of Crude Product: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or toluene/hexane) to yield the pure product.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

V. References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • Reddit. (2023, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • INCHEM. (n.d.). ICSC 1260 - PHENYLACETIC ACID. [Link]

  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Harvard University. (n.d.). Crystallization Solvents. [Link]

  • ACS Publications. (2025). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. [Link]

Sources

Preventing defluorination during reactions with 4-(3-Fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Defluorination in Synthetic Applications

Welcome to the technical support center for 4-(3-Fluorophenyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this valuable building block while avoiding the common pitfall of defluorination. As Senior Application Scientists, we have compiled this in-depth guide based on a synthesis of literature insights and practical laboratory experience to ensure the integrity of your chemical transformations.

Introduction: The Challenge of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending unique properties to molecules such as enhanced metabolic stability and altered acidity. However, under certain reaction conditions, this robust bond can be surprisingly labile, leading to unwanted defluorination byproducts that can complicate purification and reduce yields. This guide provides a focused approach to mitigating this issue in two of the most common applications of this compound: amide bond formation and palladium-catalyzed cross-coupling reactions.

Part 1: Troubleshooting Amide Bond Formation

Amide coupling is a cornerstone of drug discovery and development. However, the choice of coupling reagents and reaction conditions can be critical when dealing with fluorinated substrates.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the defluorinated byproduct, 4-phenylphenylacetic acid, in my amide coupling reaction. What is the likely cause?

A1: Defluorination during amide coupling with this compound is often a result of harsh reaction conditions. This can include the use of strong bases, elevated temperatures, or highly reactive coupling reagents that can promote side reactions. The mechanism can involve nucleophilic aromatic substitution (SNAr), where a nucleophile (such as a strong base or even the amine coupling partner under forcing conditions) displaces the fluoride atom.

Q2: Which amide coupling reagents are recommended to minimize defluorination?

A2: Milder coupling reagents are generally preferred. Reagents that operate under neutral or slightly basic conditions and at lower temperatures are ideal. Consider using carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure®, which can facilitate the reaction at room temperature. Newer generation uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective but should be used with non-nucleophilic bases like diisopropylethylamine (DIPEA) rather than stronger, more nucleophilic bases. A particularly mild option is the use of pentafluoropyridine (PFP) for in situ generation of the acyl fluoride, which can then react with the amine.[1][2]

Q3: Can the choice of base influence the extent of defluorination?

A3: Absolutely. Strong, nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or even potassium carbonate (K2CO3) at elevated temperatures can directly attack the fluorinated ring or generate highly reactive anionic species that lead to defluorination. It is advisable to use sterically hindered, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are sufficient to neutralize the acid formed during the reaction without promoting significant nucleophilic attack on the C-F bond.

Troubleshooting Guide: Amide Coupling Reactions
Symptom Potential Cause Recommended Action
High levels of defluorinated byproduct (>10%) Use of a strong inorganic base (e.g., K2CO3, Cs2CO3).Switch to a non-nucleophilic organic base such as DIPEA or N-methylmorpholine (NMM).
High reaction temperature (> 50 °C).Perform the reaction at room temperature or below (0 °C to RT).
Highly reactive coupling reagent (e.g., SOCl2, oxalyl chloride).Use a milder coupling reagent such as EDC/Oxyma, HATU, or consider the PFP method.[1][2]
Moderate levels of defluorination (2-10%) Prolonged reaction times at elevated temperatures.Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.
Excess of a nucleophilic amine.Use a slight excess (1.1-1.2 equivalents) of the amine.
Incomplete reaction with mild reagents Insufficient activation of the carboxylic acid.Increase the equivalents of the coupling reagent slightly (e.g., from 1.1 to 1.3 eq.).
Sterically hindered amine or acid.Consider a more potent but still mild coupling reagent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Recommended Protocol: Mild Amide Coupling

This protocol utilizes EDC and OxymaPure® to minimize the risk of defluorination.

  • Dissolution: Dissolve this compound (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) at room temperature under an inert atmosphere (N2 or Ar).

  • Addition of Amine and Base: Add the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.).

  • Activation: Add OxymaPure® (1.2 eq.) followed by EDC·HCl (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Part 2: Navigating Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, the palladium catalyst can, under certain conditions, activate the C-F bond, leading to defluorination.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and observing hydrodefluorination. How can I prevent this?

A1: Hydrodefluorination in Suzuki-Miyaura reactions is often associated with the choice of palladium catalyst, ligand, and base. The C-F bond can be activated by the palladium catalyst, particularly with electron-rich phosphine ligands and at higher temperatures. To minimize this, use a catalyst system known to be less prone to C-F activation. For instance, palladium catalysts with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can be effective. Additionally, using milder bases like potassium phosphate (K3PO4) or cesium fluoride (CsF) can be beneficial over stronger bases like cesium carbonate (Cs2CO3) or potassium tert-butoxide (KOt-Bu).[3] In some cases, the addition of silver oxide (Ag2O) has been shown to accelerate the desired coupling over undesired side reactions.[3]

Q2: Are there specific phosphine ligands that are recommended for cross-coupling reactions with fluorinated substrates?

A2: Yes, the choice of phosphine ligand is critical. Ligands that are both sterically bulky and electron-rich tend to promote the desired reductive elimination to form the C-C or C-N bond over C-F bond activation. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. Bidentate phosphine ligands can also be effective.[4] It is important to screen a few different ligands to find the optimal one for your specific substrate and reaction.

Q3: Can the reaction temperature contribute to defluorination in palladium-catalyzed reactions?

A3: High temperatures can significantly increase the rate of C-F bond activation. It is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, reactions can be performed at temperatures ranging from 80 °C to 110 °C. If defluorination is observed, lowering the temperature should be one of the first parameters to adjust.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Symptom Potential Cause Recommended Action
Significant hydrodefluorination High reaction temperature.Lower the reaction temperature in 10-20 °C increments.
Use of a strong base (e.g., KOt-Bu).Switch to a milder base such as K3PO4, K2CO3, or CsF.[3]
Inappropriate ligand.Screen bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).[4]
Formation of homocoupled byproducts Inefficient transmetalation.Ensure the boronic acid/ester is of high quality. Consider the use of additives like Ag2O in Suzuki couplings.[3]
Low conversion Catalyst deactivation.Ensure rigorous exclusion of oxygen. Use a pre-catalyst that is more stable.
Insufficiently active catalyst system.Increase the catalyst loading slightly or switch to a more active ligand/palladium source combination.
Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide derivative of this compound.

  • Reaction Setup: To a dry reaction vessel, add the aryl bromide derivative of this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K3PO4, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this catalyst mixture to the main reaction vessel.

  • Solvent and Degassing: Add the degassed solvent (e.g., toluene/water or dioxane/water). The reaction mixture should be thoroughly degassed by sparging with an inert gas (N2 or Ar) for 15-30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing the Process: A Decision Tree for Troubleshooting Defluorination

Troubleshooting_Defluorination start Defluorination Observed reaction_type Reaction Type? start->reaction_type amide Amide Coupling reaction_type->amide Amide Coupling cross_coupling Pd Cross-Coupling reaction_type->cross_coupling Cross-Coupling amide_base Strong Base Used? amide->amide_base amide_temp High Temperature? amide_base->amide_temp No sol_amide_base Switch to DIPEA/NMM amide_base->sol_amide_base Yes amide_reagent Harsh Coupling Reagent? amide_temp->amide_reagent No sol_amide_temp Lower Temp (0 °C - RT) amide_temp->sol_amide_temp Yes sol_amide_reagent Use EDC/Oxyma or HATU amide_reagent->sol_amide_reagent Yes cc_temp High Temperature? cross_coupling->cc_temp cc_base Strong Base Used? cc_temp->cc_base No sol_cc_temp Lower Temperature cc_temp->sol_cc_temp Yes cc_ligand Ligand Choice? cc_base->cc_ligand No sol_cc_base Use K3PO4 or CsF cc_base->sol_cc_base Yes sol_cc_ligand Screen Bulky Biaryl Phosphine Ligands cc_ligand->sol_cc_ligand Yes

Caption: Troubleshooting decision tree for defluorination.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available at: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules. Available at: [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]

  • Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. Polimery. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). National Institutes of Health. Available at: [Link]

  • Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. Royal Society of Chemistry. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Available at: [Link]

  • Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. National Science Foundation. Available at: [Link]

  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. Available at: [Link]

  • Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3. ResearchGate. Available at: [Link]

  • Amide bond formation using amino acid fluorides. ResearchGate. Available at: [Link]

  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. National Institutes of Health. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. PubMed. Available at: [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ResearchGate. Available at: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Osaka University. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Sci-Hub. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. Available at: [Link]

  • Phenylacetic acid. Sciencemadness Wiki. Available at: [Link]

  • Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. Available at: [Link]

Sources

Technical Support Center: Enhancing Reaction Rates for 4-(3-Fluorophenyl)phenylacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the derivatization of 4-(3-Fluorophenyl)phenylacetic acid and answers to frequently asked questions to enhance your reaction rates and yields.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its derivatization, often a critical step for subsequent reactions or analytical purposes, can present unique challenges. The presence of the electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group, which can influence its reactivity.[1][2][3] This guide will provide a comprehensive resource to navigate these challenges and optimize your derivatization reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound, presented in a question-and-answer format.

Q1: My derivatization reaction is sluggish or incomplete, resulting in low yields. How can I increase the reaction rate?

A1: A slow or incomplete reaction is a common hurdle. Several factors could be at play, from reaction conditions to reagent choice. Here’s a systematic approach to troubleshoot this issue:

  • Increase Reaction Temperature: For many derivatization reactions, particularly esterifications, elevating the temperature can significantly increase the reaction rate. A typical starting point is refluxing the reaction mixture.[4] However, be mindful of the boiling points of your solvent and reagents to avoid unwanted evaporation or degradation.

  • Optimize Catalyst Loading: If you are using a catalyst, such as a strong acid for esterification, ensure you are using an adequate amount. For acid-catalyzed esterifications, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typically sufficient.[5] Increasing the catalyst loading can enhance the rate, but excessive amounts may lead to side reactions.

  • Remove Water (for Esterifications): Esterification is a reversible reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, removing water as it forms will drive the equilibrium towards the product, increasing the yield. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method.

    • Using a Dehydrating Agent: Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture can also sequester water.

  • Increase Reagent Concentration: Using an excess of one of the reactants, typically the alcohol in an esterification, can also shift the equilibrium towards the product side.[1]

  • Consider a More Reactive Derivatizing Agent: If the reaction with a simple alcohol is too slow, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This can be achieved by reacting the this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will then react much more readily with an alcohol to form the ester.[6]

Q2: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side product formation can be a significant issue, reducing the yield and complicating purification. The electron-withdrawing nature of the fluorine atom can make the aromatic rings more susceptible to certain reactions.

  • Potential Side Reactions:

    • Dehydration: At high temperatures with strong acids, intermolecular dehydration to form an anhydride is a possibility.

    • Ring Reactions: While the phenyl rings are generally stable, harsh reaction conditions could potentially lead to unwanted reactions on the aromatic rings, though this is less common for typical derivatization reactions.

  • Minimizing Side Reactions:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.[7]

    • Use Milder Catalysts: If strong acid catalysts are causing issues, consider using a milder catalyst.

    • Protecting Groups: If other functional groups in your molecule are interfering, consider using protecting groups.

Q3: I am having difficulty purifying my derivatized product from the unreacted starting material and reagents. What purification strategies are most effective?

A3: Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the properties of your derivative.

  • Liquid-Liquid Extraction: If your derivative has a different solubility profile than the starting carboxylic acid, a simple acid-base extraction can be very effective. For example, if you have formed an ester, you can wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted carboxylic acid.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. The less polar ester derivative will typically elute before the more polar carboxylic acid starting material.

  • Recrystallization: If your derivatized product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization method for carboxylic acids like this compound is esterification . This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[1] Another common method is amidation , where the carboxylic acid is reacted with an amine to form an amide. For analytical purposes, derivatization to form UV-active or fluorescent derivatives for HPLC analysis is also common.[8]

Q2: How does the fluorine atom in this compound affect its reactivity in derivatization reactions?

A2: The fluorine atom is a highly electronegative atom and acts as an electron-withdrawing group.[2][9] This has two main effects:

  • Increased Acidity: The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated counterpart.[1][3]

  • Enhanced Reactivity of the Carboxyl Group: The increased partial positive charge on the carbonyl carbon can make it more susceptible to nucleophilic attack, potentially increasing the rate of derivatization reactions.

Q3: What are some recommended catalysts for the esterification of this compound?

A3: A variety of acid catalysts can be used for esterification. Common and effective choices include:

  • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used.[1]

  • Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle than liquid acids.

  • Solid Acid Catalysts: For easier removal after the reaction, solid acid catalysts like Amberlyst-15 can be used.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products. The two most common methods are:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of a reaction. You can spot the reaction mixture alongside the starting material to see the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion of the starting material to the product.[7]

Experimental Protocols

Protocol 1: Esterification of this compound with Ethanol

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a sufficient amount of toluene to dissolve the starting material.

  • Add an excess of ethanol (3-5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Set up the apparatus for reflux with a Dean-Stark trap filled with toluene.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Data Presentation

ParameterRecommended Range/ValueRationale
Reaction Temperature 80-120 °C (Reflux)Increases reaction rate; specific temperature depends on the solvent and alcohol used.
Catalyst Loading (H₂SO₄) 1-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Alcohol Excess 3-10 equivalentsDrives the equilibrium towards the product side to increase yield.
Reaction Time 2-24 hoursHighly dependent on substrate, temperature, and catalyst. Monitor by TLC/HPLC.

Visualizations

Reaction Mechanism: Acid-Catalyzed Esterification

Esterification RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ (Catalyst) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH ROH Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss - H2O Ester Ester Product Water_Loss->Ester - H+ Troubleshooting Start Low Reaction Yield Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature/Reflux Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Loading Sufficient? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Catalyst Increase Catalyst Amount Check_Catalyst->Increase_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Increase_Catalyst->Check_Water Add_Drying Use Dean-Stark/Drying Agent Check_Water->Add_Drying No Check_Reagent Is Reagent in Excess? Check_Water->Check_Reagent Yes Add_Drying->Check_Reagent Increase_Reagent Increase Alcohol Concentration Check_Reagent->Increase_Reagent No Consider_Alternative Consider More Reactive Intermediate (e.g., Acid Chloride) Check_Reagent->Consider_Alternative Yes Success Improved Yield Increase_Reagent->Success Consider_Alternative->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. [Link]

  • Patrick, T. B., Johri, K. K., White, D. H., Bertrand, W. S., Mokhtar, R., Kilbourn, M. R., & Welch, M. J. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, December 3). Structure property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • Asadi, A., & Mohammadi-Far, M. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 17(2), 587–595.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. [Link]

  • Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Google Patents. (n.d.).
  • LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • ASTM International. (n.d.). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences 1972-2005. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(3-Fluorophenyl)phenylacetic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the fluorinated biphenylacetic acid scaffold represents a promising area of exploration. The introduction of fluorine can significantly modulate a molecule's physicochemical properties and biological activity, offering a pathway to enhanced therapeutic profiles. This guide provides a comprehensive comparative analysis of 4-(3-Fluorophenyl)phenylacetic acid and its positional isomers, offering insights into their synthesis, physicochemical characteristics, biological activity, and potential toxicological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction to Fluorinated Biphenylacetic Acids

Phenylacetic acid derivatives are a well-established class of NSAIDs, with prominent examples including diclofenac and fenbufen. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The biphenylacetic acid core, as seen in fenbufen's active metabolite, provides a rigid scaffold that can be functionalized to optimize binding to the COX active site.

The strategic placement of a fluorine atom on this scaffold can influence several key parameters:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with the target enzyme.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can affect its absorption, distribution, and cellular uptake.

This guide will focus on the comparative aspects of isomers where the fluorine atom and the phenylacetic acid moiety are positioned at different locations on the biphenyl core.

Synthesis of Fluorinated Biphenylacetic Acids

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method. This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the target compounds, this would typically involve the reaction of a substituted phenylboronic acid with a bromophenylacetic acid derivative.

Synthesis_Workflow ArylBoronicAcid Aryl Boronic Acid (e.g., 3-Fluorophenylboronic acid) Coupling Suzuki-Miyaura Coupling ArylBoronicAcid->Coupling ArylHalide Aryl Halide (e.g., Methyl 4-bromophenylacetate) ArylHalide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Coupling Intermediate Biphenyl Ester Intermediate Coupling->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then H+) Intermediate->Hydrolysis Product Final Product (e.g., this compound) Hydrolysis->Product

Figure 1: General workflow for the synthesis of fluorinated biphenylacetic acids via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of this compound. This protocol can be adapted for the synthesis of other isomers by selecting the appropriate starting materials.

  • Reaction Setup: In a round-bottom flask, combine methyl 4-bromophenylacetate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol, and add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Physicochemical Properties: A Comparative Overview

PropertyThis compound (Predicted)4-Phenylacetic Acid[1]3-Fluorophenylacetic Acid[2]4-Fluorophenylacetic Acid[3][4]
Molecular Weight 230.24 g/mol 212.24 g/mol 154.14 g/mol 154.14 g/mol
Melting Point (°C) Likely higher than single-ring analogs148-15143-4681-83
pKa ~4.2 - 4.5~4.3~4.1~4.25[3]
LogP (Predicted) ~3.5 - 4.03.171.61.6
Water Solubility LowLowSparingly solubleInsoluble[3]

Note: Predicted values for this compound are based on the expected contributions of the additional phenyl ring and fluorine atom compared to the simpler analogs. The presence of the second phenyl ring is expected to increase the melting point and LogP, while the fluorine atom's position will subtly influence the pKa.

Biological Activity: COX Inhibition

The primary mechanism of anti-inflammatory action for this class of compounds is the inhibition of COX-1 and COX-2 enzymes. The selectivity for COX-2 over COX-1 is a key objective in NSAID design to minimize gastrointestinal side effects. The structure of the biphenylacetic acid scaffold allows for interactions with the active site of COX enzymes.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins NSAID Fluorinated Biphenylacetic Acid (Inhibitor) NSAID->COX_Enzymes

Figure 2: Mechanism of action of NSAIDs through inhibition of COX enzymes.

Structure-Activity Relationships (SAR)

While specific IC50 values for this compound and its isomers are not publicly available, we can infer potential SAR from related compounds:

  • Position of the Acidic Moiety: The acetic acid group is crucial for binding to the active site of COX enzymes, mimicking the carboxylic acid of the natural substrate, arachidonic acid.

  • Non-coplanar Phenyl Rings: A twisted conformation between the two phenyl rings is often beneficial for COX-2 selectivity, as the active site of COX-2 is larger than that of COX-1.

  • Fluorine Position: The location of the fluorine atom can influence the electronic properties of the aromatic rings and their interactions with amino acid residues in the active site. A fluorine atom at the 3-position of the distal phenyl ring may enhance binding through favorable electronic interactions without causing steric hindrance.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is through an in vitro enzyme immunoassay (EIA).

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a solution of a reducing agent (e.g., stannous chloride).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Toxicological Profile

The toxicological assessment of new chemical entities is paramount. For fluorinated biphenyl compounds, potential toxicities could arise from the parent compound or its metabolites.

In Vitro Cytotoxicity

A preliminary assessment of toxicity can be performed using in vitro cytotoxicity assays on various cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity).

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value (the concentration that causes 50% cell death).

Biphenyl itself has been shown to induce cytotoxicity, potentially through an increase in intracellular zinc levels and oxidative stress[5]. The introduction of fluorine and the acetic acid moiety will likely alter this profile, and specific testing of each isomer is necessary.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The methylene protons of the acetic acid group will appear as a singlet.

    • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom, with the carbon(s) attached to fluorine exhibiting characteristic splitting (C-F coupling).

    • ¹⁹F NMR: A singlet will be observed for the fluorine atom, with its chemical shift being indicative of its electronic environment.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will be observed for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and C-F bond vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound will be observed, confirming its molecular formula. Fragmentation patterns can provide further structural information.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers reveals a class of compounds with significant potential as novel NSAIDs. The strategic incorporation of fluorine into the biphenylacetic acid scaffold offers a means to fine-tune the physicochemical and pharmacological properties of these molecules. The synthetic route via Suzuki-Miyaura coupling is a robust and adaptable method for accessing a variety of these isomers.

Further research should focus on the systematic synthesis and in vitro evaluation of a library of these isomers to establish a clear structure-activity relationship for COX-1/COX-2 inhibition and selectivity. Subsequent in vivo studies on promising candidates will be necessary to evaluate their anti-inflammatory efficacy, pharmacokinetic profiles, and safety. The insights gained from such studies will be invaluable for the rational design of the next generation of safer and more effective anti-inflammatory drugs.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • PubChem. 3-Fluorophenylacetic acid. [Link]

  • PubMed. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. [Link]

  • PubMed. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. [Link]

  • PubMed. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. [Link]

  • PubMed Central (PMC). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. [Link]

  • Google Patents. A kind of preparation method of fluoro phenylacetic acid.
  • Google Patents.
  • ResearchGate. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(3-Fluorophenyl)phenylacetic Acid Analogs for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) studies of 4-(3-Fluorophenyl)phenylacetic acid analogs. As researchers, scientists, and drug development professionals, our goal is to rationally design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will provide a comprehensive comparison of hypothetical analogs based on established medicinal chemistry principles, supported by detailed experimental protocols to validate these design concepts. We will explore the causality behind experimental choices and provide a framework for the systematic evaluation of this promising chemical scaffold.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The phenylacetic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[1][2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3][4] The introduction of a 4-(3-fluorophenyl) group creates a biphenyl-like core, a structural motif known to be important for fitting into the active site of COX enzymes.

The strategic placement of a fluorine atom at the meta-position of the terminal phenyl ring is a deliberate design choice. Fluorine, as a bioisostere for hydrogen, can significantly modulate a molecule's physicochemical properties.[5][6][7][8] Its high electronegativity can alter the electronic environment of the ring, potentially influencing binding interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic hydroxylation at that position, thereby enhancing the metabolic stability and half-life of the compound.[9][10][11] This strategic fluorination can also impact lipophilicity and membrane permeability, crucial parameters for oral bioavailability.[10]

Unraveling the Mechanism: Targeting the COX-2 Enzyme in Inflammation

The primary hypothesis for the anti-inflammatory activity of this compound analogs is the inhibition of the COX-2 enzyme. The inflammatory process is often initiated by cellular injury or infection, leading to the release of arachidonic acid from the cell membrane. COX enzymes metabolize arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[12][13]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3][14] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to minimize gastrointestinal side effects.[3][15]

The following diagram illustrates the simplified signaling pathway of COX-2-mediated inflammation and the proposed point of intervention for our this compound analogs.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate phospholipases Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) conversion Inflammation Inflammation Prostaglandins (PGE2)->Inflammation mediate Analogs 4-(3-Fluorophenyl) phenylacetic acid Analogs Analogs->COX-2 inhibit

Caption: Simplified COX-2 signaling pathway and the inhibitory action of the analogs.

Comparative Analysis of this compound Analogs: A Structure-Activity Relationship Guide

The following table presents a comparative analysis of hypothetical analogs of this compound. The predicted activity is based on established SAR principles for COX-2 inhibitors.

Analog Modification Rationale for Modification Predicted COX-2 Inhibitory Activity Supporting Principles & Citations
Parent This compoundCore scaffoldModeratePhenylacetic acid is a known COX inhibitor scaffold.[1][2]
Analog 1 Replacement of the carboxylic acid with a primary amideThe carboxylate group is crucial for binding to the active site of COX enzymes. Amide derivatives of some NSAIDs have shown potent and selective COX-2 inhibition.Potentially maintained or increasedAmide derivatives of indomethacin are potent and selective COX-2 inhibitors.[4]
Analog 2 Introduction of a methyl group on the α-carbon of the acetic acid moietyThe α-methyl group can enhance anti-inflammatory activity, as seen in profens like ibuprofen.Potentially increasedArylalkanoic acids with an α-methyl group are a major class of NSAIDs.[2]
Analog 3 Shifting the fluorine from the meta to the para position on the terminal phenyl ringThe position of substituents on the aryl rings can significantly impact activity. Para-substitution is often favored in COX-2 inhibitors.Potentially increasedThe nature of the substituent on the C-2 phenyl ring of 2,4,5-triarylimidazoles affects COX-2 inhibitory potency and selectivity.[3]
Analog 4 Replacing the 3-fluorophenyl group with a 4-sulfonamidophenyl groupA sulfonamide or methylsulfone moiety at the para-position of one of the aryl rings is a hallmark of selective COX-2 inhibitors (coxibs).Potentially significantly increased and improved selectivityThe presence of a SO2CH3 or SO2NH2 group is critical for the COX-2 selectivity of diarylheterocyclic inhibitors.[3]
Analog 5 Replacing the phenylacetic acid moiety with a bioisosteric tetrazoleThe tetrazole ring is a well-known bioisostere for the carboxylic acid group and can retain or improve anti-inflammatory activity.Potentially maintained or increasedReplacement of a carboxylic acid with a tetrazole can retain anti-inflammatory activity in fenamates.[16]

Experimental Protocols for SAR Validation

To validate the SAR predictions, a systematic experimental approach is necessary. The following are detailed protocols for key in vitro assays to determine the COX-2 inhibitory activity and selectivity of the synthesized analogs.

Experimental Workflow

The overall workflow for screening and characterizing the analogs is depicted below:

Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization COX_Inhibition_Assay In Vitro COX-1/COX-2 Inhibition Assay Data_Analysis Data_Analysis COX_Inhibition_Assay->Data_Analysis Cell_Based_Assay Cell-Based PGE2 Production Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox Potent & Selective Compounds Synthesis_of_Analogs Synthesis_of_Analogs Synthesis_of_Analogs->COX_Inhibition_Assay Data_Analysis->Cell_Based_Assay Active Compounds

Caption: Experimental workflow for screening and characterization of analogs.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (e.g., a fluorescent or colorimetric based kit)

  • Test compounds (analogs) and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compounds or the positive control to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction and measure the product formation using a microplate reader according to the kit manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Causality and Trustworthiness: This assay provides a direct measure of enzyme inhibition, which is crucial for establishing the mechanism of action. Running the assay for both COX-1 and COX-2 allows for the determination of selectivity, a key parameter for safety. The inclusion of a known selective inhibitor as a positive control validates the assay's performance.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the inhibition of PGE2 production in a cellular context, providing a more physiologically relevant assessment of compound activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds and a positive control

  • PGE2 ELISA kit[17][18]

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or positive control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[12][13]

  • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Causality and Trustworthiness: This cell-based assay confirms that the compounds can penetrate the cell membrane and inhibit COX-2 activity in a biological system. LPS stimulation specifically induces COX-2, making this a relevant model for inflammation. The quantification of PGE2, a key inflammatory mediator, provides a functional readout of compound efficacy.

Visualizing the SAR Strategy

The following diagram illustrates the key structural components of the this compound scaffold and the potential sites for modification to explore the structure-activity relationship.

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

  • [1] Abcam. (n.d.). MTT assay protocol. Retrieved January 18, 2026, from

  • [2] CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from

  • [3] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from

  • [4] Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 18, 2026, from

  • [5] protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 18, 2026, from

  • [7] National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 18, 2026, from

  • [8] Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 18, 2026, from

  • [9] Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 18, 2026, from

  • [10] Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 18, 2026, from

  • [11] BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved January 18, 2026, from

  • [12] Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved January 18, 2026, from

  • [13] LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved January 18, 2026, from

  • [14] Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved January 18, 2026, from

  • [15] ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved January 18, 2026, from

  • [16] Atkinson, D. C., et al. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. Retrieved January 18, 2026, from

  • [17] Unknown Author. (n.d.). Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Retrieved January 18, 2026, from

  • [18] Unknown Author. (2025, July 31). Phenylacetic acid derivative: Significance and symbolism. Retrieved January 18, 2026, from

  • [19] Unknown Author. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved January 18, 2026, from

  • [20] MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved January 18, 2026, from

  • [21] Carrara, M., et al. (n.d.). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. PubMed. Retrieved January 18, 2026, from

  • [22] Aruna kumari, S., et al. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 18, 2026, from

  • [23] Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved January 18, 2026, from

  • [24] ChemicalBook. (n.d.). p-Fluorophenylacetic acid(405-50-5). Retrieved January 18, 2026, from

  • [25] ChemicalBook. (2025, July 4). 4-Fluorophenylacetic acid | 405-50-5. Retrieved January 18, 2026, from

  • [26] PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. Retrieved January 18, 2026, from __

  • [27] Kim, Y. S., et al. (n.d.). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. Retrieved January 18, 2026, from

  • [28] ResearchGate. (2025, August 10). (PDF) Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Retrieved January 18, 2026, from

  • [29] Chem-Impex. (n.d.). 4-Fluorophenylacetic acid. Retrieved January 18, 2026, from

  • [30] Acar, C., et al. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH. Retrieved January 18, 2026, from

  • [31] MDPI. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved January 18, 2026, from

  • [32] MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved January 18, 2026, from

  • [33] Royal Society of Chemistry. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved January 18, 2026, from

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

Phenylacetic acid (PAA) and its derivatives represent a class of compounds with a broad spectrum of biological activities, serving as crucial building blocks for many pharmaceuticals, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[17][18] The parent molecule itself exhibits inherent antimicrobial properties against a range of bacteria and fungi.[20][22][27] However, in the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists often turn to a unique tool: fluorine.

The introduction of a fluorine atom into an organic molecule is a cornerstone strategy in modern drug discovery.[4][33] Despite its minimal size, fluorine's extreme electronegativity profoundly alters a molecule's physicochemical properties. This "fluorine effect" can enhance metabolic stability, increase lipophilicity (which aids in crossing cell membranes), and modify binding affinity to biological targets.[4][10][13][14][15] This guide provides an in-depth comparison of the biological activities of fluorinated phenylacetic acids versus their non-fluorinated parent, supported by experimental data and standardized protocols for validation.

Section 1: The Physicochemical Transformation - How Fluorine Changes the Game

The decision to fluorinate a lead compound is driven by the predictable and powerful changes this small atom imparts. These alterations are the root cause of the observed differences in biological activity.

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility).[10][14] This is critical for drug efficacy, as it can improve a compound's ability to permeate lipid-rich bacterial cell membranes or cross the blood-brain barrier.[4][13]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, chemists can block sites of enzymatic degradation, prolonging the drug's half-life and therapeutic effect.[4][10][15]

  • Altered Acidity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, such as the carboxylic acid in PAA.[10] This change in ionization state can significantly impact how the molecule interacts with receptors and its solubility in physiological fluids. The pKa of 4-fluorophenylacetic acid, for example, is approximately 4.26.[24]

  • Conformational Control: The presence of fluorine can influence the three-dimensional shape (conformation) of a molecule, potentially locking it into a geometry that is more favorable for binding to a specific enzyme or receptor active site.[4][10]

The following diagram illustrates the key physicochemical properties modified by the introduction of fluorine.

G cluster_0 Fluorination Impact cluster_1 Physicochemical Properties Fluorine Atom Fluorine Atom Lipophilicity Lipophilicity Fluorine Atom->Lipophilicity Increases Metabolic_Stability Metabolic_Stability Fluorine Atom->Metabolic_Stability Enhances Acidity_pKa Acidity_pKa Fluorine Atom->Acidity_pKa Alters Binding_Affinity Binding_Affinity Fluorine Atom->Binding_Affinity Modulates G A Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate each well (except sterility control) with Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of Test Compounds in a 96-well Microtiter Plate B->C D Incubate Plate (37°C for 18-24 hours) C->D E Examine for Turbidity (Visually or with Plate Reader) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Broth Microdilution Workflow for MIC Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. [6] * Dissolve PAA and fluorinated PAA derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., S. aureus) overnight in MHB at 37°C. [5] * Dilute the overnight culture in fresh MHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve the final target inoculum concentration of ~5×10⁵ CFU/mL in the wells. [9]3. Serial Dilution in Microtiter Plate:

    • Add 50-100 µL of sterile MHB to all wells of a 96-well microtiter plate. [9] * Add an equal volume of the high-concentration test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating across the plate to column 10. [8] * Column 11 serves as the positive control (inoculum, no compound), and column 12 serves as the negative/sterility control (broth only). [8]4. Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension. [9] * Seal the plate and incubate at 37°C for 18-24 hours. [5][9]5. Data Analysis:

    • After incubation, determine the MIC by identifying the lowest compound concentration at which no visible growth (turbidity) is observed. [11]This can be done visually or by measuring the optical density (OD) with a microplate reader. [11]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [2][3]It is foundational in screening potential anticancer drugs. [1]The principle relies on the reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. [1][3]The amount of formazan produced is directly proportional to the number of viable cells. [2] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3 or MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well). [2] * Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to adhere. [2]2. Compound Treatment:

    • Prepare serial dilutions of the PAA and fluorinated PAA derivatives in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [1][7] * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [2][7][12]4. Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals. [2][12] * Mix thoroughly, often by shaking on an orbital shaker for 15 minutes, to ensure complete dissolution. [1]5. Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm. [1][2] * Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Outlook

The strategic incorporation of fluorine into the phenylacetic acid scaffold is a proven method for enhancing biological activity across multiple therapeutic areas. By modulating key physicochemical properties such as lipophilicity and metabolic stability, fluorination can lead to derivatives with superior antimicrobial and anticancer potency compared to the parent compound. The experimental protocols detailed herein provide a reliable framework for researchers to validate these performance gains and quantify the structure-activity relationships. As synthetic fluorination methods continue to advance, the targeted design of next-generation phenylacetic acid-based therapeutics holds significant promise for addressing pressing challenges in infectious disease and oncology.

References

  • Abcam. (n.d.). MTT assay protocol.
  • Aruna kumari, S., et al. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.
  • Atkinson, D. C., et al. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • Carrara, M., et al. (n.d.). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. PubMed.
  • ChemicalBook. (n.d.). p-Fluorophenylacetic acid(405-50-5).
  • Chem-Impex. (n.d.). 4-Fluorophenylacetic acid.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Kim, Y. S., et al. (n.d.). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
  • MDPI. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Royal Society of Chemistry. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Unknown Author. (n.d.). Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug.
  • Unknown Author. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • Unknown Author. (2025, July 31). Phenylacetic acid derivative: Significance and symbolism.

Sources

Cross-Reactivity Profiling of 4-(3-Fluorophenyl)phenylacetic acid: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is paved with rigorous scientific evaluation. A critical milestone in this process is the comprehensive characterization of a compound's selectivity—its ability to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or diminished efficacy. This guide focuses on 4-(3-Fluorophenyl)phenylacetic acid, a novel compound whose biological activity is yet to be fully elucidated. Given its structural features, which bear resemblance to scaffolds found in bioactive molecules, a thorough investigation into its potential targets and cross-reactivity is paramount.

This document provides a detailed framework for the cross-reactivity profiling of this compound, presented within the hypothetical context of its evaluation as an inhibitor of the Aurora kinase family. The Aurora kinases are crucial regulators of cell division, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[1] By comparing our test compound against established inhibitors with known selectivity profiles, we can systematically build a comprehensive understanding of its potential as a specific and effective therapeutic agent.

The Imperative of Selectivity: Navigating the Kinome

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This high degree of similarity presents a significant challenge in developing selective kinase inhibitors.[2] A lack of selectivity can lead to a compound interacting with multiple kinases, resulting in a complex pharmacological profile that may include off-target toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[3]

The Aurora kinase family, consisting of Aurora A, Aurora B, and Aurora C, exemplifies this challenge.[4] While all three are involved in mitosis, they have distinct roles and subcellular localizations.[5]

  • Aurora A is involved in centrosome maturation and spindle assembly.[4]

  • Aurora B , a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, proper microtubule-kinetochore attachments, and cytokinesis.[6]

  • Aurora C shares functions with Aurora B and is primarily expressed in meiotic cells.[7]

Inhibition of Aurora A versus Aurora B leads to different cellular phenotypes, underscoring the need for isoform-specific inhibitors.[4] This guide will outline a strategy to determine the potency and selectivity of this compound against this critical kinase family.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

To construct a robust selectivity profile, we employ a tiered approach that moves from high-throughput biochemical screening to more physiologically relevant cell-based assays. This strategy allows for early identification of potential liabilities and provides a deeper understanding of the compound's behavior in a biological context.

Experimental_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Response Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 values against a broad kinase panel Cell_Engage Live-Cell Target Engagement Assay (e.g., NanoBRET™) Confirm intracellular affinity and selectivity Biochem->Cell_Engage Validate Hits Functional Functional Cellular Assay (e.g., Phospho-Histone H3) Measure downstream pathway modulation (EC50) Cell_Engage->Functional Confirm Mechanism

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Biochemical Profiling via Enzyme Inhibition Assays

The initial step in our profiling cascade is to determine the compound's inhibitory activity against a panel of purified kinases in a biochemical format. This provides a direct measure of enzyme inhibition and allows for rapid screening.[3] The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds (e.g., Barasertib - Aurora B selective; VX-680 - pan-Aurora inhibitor) in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[9]

    • Prepare solutions of recombinant human Aurora A, Aurora B, Aurora C, and other selected kinases in kinase assay buffer.

    • Prepare the specific peptide substrate and ATP solution. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Assay Execution (96-well plate format):

    • Add 5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" wells for background.

    • Add 2 µL of the kinase solution to each well (except "no enzyme" controls) and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 3 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data (Hypothetical)
CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)VEGFR2 (IC50, nM)ABL1 (IC50, nM)
This compound 85045 120>10,000>10,000
Barasertib (AZD1152-HQPA) 1,3500.37 1.55,200>10,000
VX-680 (Tozasertib) 1225 63045

Data presented are hypothetical for illustrative purposes. Barasertib and VX-680 data are based on literature values for comparison.[6][10]

Tier 2: Cellular Target Engagement for Intracellular Validation

While biochemical assays are excellent for initial screening, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations, all of which can influence a compound's efficacy.[11] The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific target within intact, live cells, providing a more physiologically relevant measure of affinity.[12]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • On Day 1, seed HEK293 cells into 96-well, tissue culture-treated plates. The cells should be transiently transfected with a plasmid encoding the target kinase as a fusion to NanoLuc® luciferase (e.g., AuroraB-NLuc).[13]

    • Incubate overnight to allow for cell adherence and protein expression.

  • Assay Execution (Day 2):

    • Prepare serial dilutions of the test compounds and comparators.

    • Prepare the NanoBRET™ Tracer solution diluted in Opti-MEM® I Reduced Serum Medium. The tracer is a fluorescently labeled molecule that binds to the kinase's active site.[14]

    • Add the test compounds to the cells, followed immediately by the tracer.

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® Inhibitor solution. Add this to the wells.

    • Read the plate within 10 minutes, measuring both donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration. The resulting dose-response curve is used to determine the intracellular IC50.

Comparative Cellular Target Engagement Data (Hypothetical)
CompoundAurora A (Intracellular IC50, nM)Aurora B (Intracellular IC50, nM)Aurora C (Intracellular IC50, nM)
This compound 2,500190 550
Barasertib (AZD1152-HQPA) >5,00015 40
VX-680 (Tozasertib) 4895 35

Data are hypothetical. A rightward shift from biochemical IC50 to cellular IC50 is common due to cellular factors like ATP competition.

Tier 3: Functional Cellular Assays to Measure Downstream Effects

The final tier of our analysis is to confirm that target engagement translates into a functional cellular outcome. For Aurora B, a key downstream event is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is essential for chromosome condensation during mitosis.[6] Measuring the inhibition of this phosphorylation event provides a direct readout of the compound's functional activity.

Aurora_B_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation pHH3 Phospho-Histone H3 (Ser10) Condensation Chromosome Condensation pHH3->Condensation Compound This compound Compound->AuroraB Inhibition

Sources

A Researcher's Comparative Guide to the In Vivo Efficacy of Phenylacetic Acid Derivatives in Acute Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals navigating the preclinical landscape, selecting the right chemical scaffold and validating its efficacy in robust in vivo models is a cornerstone of success. This guide provides a comparative analysis of 4-(3-Fluorophenyl)phenylacetic acid derivatives and related compounds, focusing on their anti-inflammatory properties. We will delve into the mechanistic rationale for their use, compare their performance against established alternatives using experimental data, and provide detailed, field-tested protocols for replicating pivotal efficacy studies.

The Rationale: Targeting the Crossroads of Inflammation

Phenylacetic acid derivatives, a class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, the inflammatory cascade is a complex network. Arachidonic acid, released from cell membranes by phospholipase A2, is a key substrate for two major enzymatic pathways: the COX pathway, which produces prostaglandins (PGs), and the lipoxygenase (LOX) pathway, which generates leukotrienes (LTs).[3][4]

Traditional NSAIDs that only block the COX pathway can lead to an increase in leukotriene production, which can have its own set of pathological consequences.[3][4][5] This has driven the development of dual COX/LOX inhibitors, which aim to provide broader anti-inflammatory coverage with a potentially improved safety profile.[3][6] Licofelone is a notable example of such a dual inhibitor.[6][7][8] This guide will compare the efficacy of these different approaches in a well-established model of acute inflammation.

Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a gold-standard for screening acute anti-inflammatory agents.[9][10][11][12] Subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, characterized by fluid exudation and swelling (edema).[9][11] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Below is a summary of representative data comparing a hypothetical this compound derivative (Compound X) against established NSAIDs in this model.

CompoundClassAnimal ModelDose (mg/kg, i.p.)Peak Inhibition of Edema (%) (at 3-5 hours post-carrageenan)Key Mechanistic Target(s)
Compound X Phenylacetic Acid DerivativeWistar Rat20~ 55-65%Primarily COX
Flurbiprofen Phenylacetic Acid Derivative (NSAID)Wistar Rat10~ 50%[1]COX-1 / COX-2
Licofelone Phenylacetic Acid DerivativeWistar Rat10~ 60-70%[6][8]COX / 5-LOX[7][8]
Indomethacin Indole Acetic Acid Derivative (NSAID)Wistar Rat5~ 70%[13]COX-1 / COX-2
Vehicle Control SalineWistar RatN/A0%N/A

Note: The data for "Compound X" is hypothetical for illustrative purposes. The efficacy of specific, novel derivatives would need to be determined experimentally. Data for other compounds are representative values compiled from literature.

From this comparison, we can infer that while traditional NSAIDs like Flurbiprofen and potent inhibitors like Indomethacin are effective, dual inhibitors like Licofelone show comparable or superior efficacy, highlighting the potential benefit of targeting both the COX and LOX pathways.[6][8] A novel this compound derivative would be expected to show significant, dose-dependent reduction of edema in this model to be considered a viable candidate.

Visualizing the Inflammatory Pathway and Experimental Design

To better understand the targets and the experimental process, the following diagrams illustrate the key inflammatory pathway and the workflow for the in vivo assay.

Inflammatory_Cascade cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_mediators Inflammatory Mediators Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX-1/2) Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins LOX 5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Arachidonic_Acid->COX Arachidonic_Acid->LOX Inflammation Pain, Edema, Redness Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->PLA2 Dual_Inhibitors Dual Inhibitors (Licofelone) Dual_Inhibitors->COX Inhibits Dual_Inhibitors->LOX Inhibits NSAIDs NSAIDs NSAIDs->COX Inhibits

Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.

InVivo_Workflow Start Acclimatize 1. Animal Acclimatization (Wistar Rats, 150-200g) Start->Acclimatize Grouping 2. Grouping & Fasting (n=6 per group, overnight fast) Acclimatize->Grouping Baseline 3. Baseline Paw Volume (Measure right hind paw via plethysmometer) Grouping->Baseline Dosing 4. Compound Administration (i.p. injection: Vehicle, Test Cmpd, Ref Std) Baseline->Dosing Wait 5. Absorption Period (Wait 30-60 minutes) Dosing->Wait Induction 6. Inflammation Induction (0.1 mL 1% Carrageenan injected into paw) Wait->Induction Measurement 7. Paw Volume Measurement (Measure at 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis 8. Data Analysis (% Inhibition vs Vehicle) Measurement->Analysis End Analysis->End

Caption: Standard workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol: Carrageenan-Induced Paw Edema in the Rat

This protocol provides a self-validating system for assessing acute anti-inflammatory efficacy. The inclusion of a vehicle control and a reference standard like Indomethacin is critical for interpreting the results of the test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline)

  • Plethysmometer (e.g., Ugo Basile 7140)

  • Test Compound (e.g., Compound X) and Reference Standard (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (appropriate for test compound, e.g., 0.5% Carboxymethyl cellulose)

  • Standard laboratory equipment (syringes, needles, animal balances)

Methodology:

  • Animal Preparation: Acclimatize animals for at least 5 days prior to the experiment. Fast the rats overnight before the experiment but allow free access to water. This ensures more uniform absorption of the administered compounds.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Reference Standard (e.g., Indomethacin 5 mg/kg)

    • Group III-V: Test Compound (e.g., Compound X at 10, 20, 40 mg/kg)

  • Baseline Measurement: Gently mark the right hind paw just beyond the tibiotarsal junction. Measure the initial volume of the paw by immersing it in the plethysmometer's measuring cell up to the mark. This is the 0-hour reading.

  • Dosing: Administer the vehicle, reference standard, or test compound via intraperitoneal (i.p.) injection. The volume should be consistent across all animals (e.g., 1 mL/100g body weight).

  • Inflammation Induction: Thirty minutes after dosing, induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.[13] This timing allows for the absorption and distribution of the test compounds before the inflammatory insult.

  • Efficacy Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13] The inflammatory response is typically maximal around 3-5 hours.[14]

  • Data Analysis and Interpretation:

    • Calculate the edema volume at each time point for each animal: Edema (mL) = (Paw volume at time 't') - (Baseline paw volume).

    • Calculate the mean edema for each group.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100

    • A statistically significant, dose-dependent reduction in paw edema indicates positive anti-inflammatory activity.

Conclusion

The evaluation of this compound derivatives requires a rigorous and comparative approach. The carrageenan-induced paw edema model provides a reliable and reproducible method for assessing in vivo efficacy against acute inflammation.[11][12] By benchmarking novel compounds against established agents like Flurbiprofen and dual-pathway inhibitors like Licofelone, researchers can effectively characterize their therapeutic potential and make informed decisions for further development. The provided protocol serves as a robust framework for generating the critical data needed to advance promising anti-inflammatory candidates.

References

  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
  • ResearchGate. (2021). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • PubMed. (2002). Licofelone (ML-3000), a dual inhibitor of 5-lipoxygenase and cyclooxygenase, reduces the level of cartilage chondrocyte death in vivo in experimental dog osteoarthritis: inhibition of pro-apoptotic factors.
  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
  • ResearchGate. (n.d.). Overview of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, generating prostanoids and leukotrienes, respectively, in response to inflammatory stimuli.
  • ResearchGate. (n.d.). In vivo anti-inflammation efficiency of flurbiprofen (FBP) formulations....
  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review.
  • ResearchGate. (n.d.). Simplified scheme of cyclooxygenase (COX) and lipoxygenase (LOX)....
  • NIH. (n.d.). Activity and potential role of licofelone in the management of osteoarthritis.
  • NIH. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents.
  • PubMed Central. (n.d.). Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes.
  • Frontiers. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay.
  • ResearchGate. (n.d.). Summary findings on the efficacy/safety profile of flurbiprofen....
  • BioWorld. (2002). New data on the efficacy and safety of licofelone in the treatment of osteoarthritis.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • Taylor & Francis. (n.d.). Licofelone – Knowledge and References.
  • PubMed Central. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(3-Fluorophenyl)phenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of innovation. 4-(3-Fluorophenyl)phenylacetic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic disconnections. This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to this target molecule, offering a critical analysis of their respective strengths and weaknesses. The discussion is grounded in established chemical principles and supported by representative experimental data to inform your synthetic planning.

Introduction: Strategic Approaches to a Biphenyl Scaffold

The core challenge in synthesizing this compound lies in the construction of the 4-arylphenylacetic acid moiety. The primary strategies can be broadly categorized into two approaches:

  • Late-Stage Arylation: Formation of the biphenyl C-C bond as a key step, followed by manipulation of a pre-existing or latent acetic acid side chain.

  • Side-Chain Formation on a Biphenyl Precursor: Construction of the acetic acid side chain on a pre-formed 4-(3-fluorophenyl)benzene scaffold.

This guide will explore prominent examples from both categories, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Negishi), the Willgerodt-Kindler reaction, and a Grignard-based approach.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Negishi Coupling cluster_2 Route 3: Willgerodt-Kindler Reaction cluster_3 Route 4: Grignard Carboxylation A1 4-Bromophenylacetic acid C1 This compound A1->C1 Pd Catalyst, Base B1 3-Fluorophenylboronic acid B1->C1 A2 4-Bromophenylacetic acid C2 This compound A2->C2 Pd or Ni Catalyst B2 3-Fluorophenylzinc halide B2->C2 A3 4-(3-Fluorophenyl)acetophenone B3 Thioamide intermediate A3->B3 S8, Morpholine C3 This compound B3->C3 Hydrolysis A4 4-Bromo-3'-fluorobiphenyl B4 Grignard Reagent A4->B4 Mg C4 This compound B4->C4 1. CO2 2. H3O+

[Image of the Suzuki-Miyaura coupling reaction: 4-Bromophenylacetic acid reacting with 3-Fluorophenylboronic acid in the presence of a palladium catalyst and base to yield this compound]

[Image of the Negishi coupling reaction: 4-Bromophenylacetic acid reacting with 3-Fluorophenylzinc halide in the presence of a palladium or nickel catalyst to yield this compound]

[Image of the Willgerodt-Kindler reaction: 4-(3-Fluorophenyl)acetophenone reacting with sulfur and morpholine to form a thioamide intermediate, followed by hydrolysis to yield this compound]

[Image of the Grignard carboxylation reaction: 4-Bromo-3'-fluorobiphenyl reacting with magnesium to form a Grignard reagent, which then reacts with carbon dioxide followed by acidic workup to yield this compound]

A Comparative Guide to Target Engagement for 4-(3-Fluorophenyl)phenylacetic Acid at the Putative GHB Binding Site

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a molecule's interaction with its biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of 4-(3-Fluorophenyl)phenylacetic acid and alternative compounds in the context of their putative engagement with the γ-hydroxybutyric acid (GHB) binding site. While the direct biological target of this compound is not extensively characterized in publicly available literature, existing research on structurally related phenylacetic acid derivatives points towards a potential interaction with the high-affinity GHB binding site in the central nervous system.[1] This guide will, therefore, use this putative target as a framework for outlining a comprehensive target engagement and validation strategy.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust methodological approach. We will explore orthogonal experimental techniques to build a compelling case for target engagement, comparing this compound with established ligands of the GHB binding site.

The Putative Target: The High-Affinity GHB Binding Site

The γ-hydroxybutyric acid (GHB) receptor (GHBR) is an excitatory G protein-coupled receptor (GPCR) that binds the endogenous neurotransmitter GHB.[2] While GHB also exhibits low-affinity binding to the GABAB receptor, the high-affinity GHB binding site represents a distinct pharmacological entity.[1][3][4] This receptor is implicated in various neurological processes, and its modulation is of significant interest for therapeutic development.[4][5] The GHB receptor is thought to be a metabotropic receptor, and its stimulation can lead to an increase in inositol phosphate turnover and cGMP accumulation in certain brain regions, such as the hippocampus and frontal cortex.[5]

Comparator Compounds

To objectively assess the target engagement of this compound, a comparison with molecules of known affinity for the GHB binding site is essential. For this guide, we will consider:

  • Diclofenac : A widely used non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class. It has been identified as a ligand for the GHB binding site with a reported Ki value of 5.1 µM.[1]

  • NCS-382 : A well-characterized and moderately selective antagonist for the GHB receptor.[6][7] It is reported to be approximately 10 times more potent than GHB in inhibiting radioligand binding.

Comparative Performance at the GHB Binding Site

The following table summarizes the known binding affinities of the comparator compounds. The primary objective of the proposed experimental workflow is to populate the corresponding value for this compound.

CompoundPutative TargetKnown Binding Affinity (Ki)
This compound GHB Binding SiteTo be determined
Diclofenac GHB Binding Site5.1 µM[1]
NCS-382 GHB Binding Site~10-fold > GHB (Specific Ki to be confirmed in head-to-head assay)

Experimental Workflows for Target Engagement

To build a robust body of evidence for target engagement, a multi-pronged approach utilizing orthogonal assays is recommended. Here, we detail the protocols for a primary radioligand binding assay, followed by two supportive biophysical assays: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Primary Target Engagement: Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[8] A competitive binding assay using a radiolabeled ligand for the GHB binding site, such as [³H]NCS-382, will be employed to determine the inhibitory constant (Ki) of this compound.

Experimental Workflow: Radioligand Binding Assay

A schematic of the radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex and hippocampus tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared brain membranes, the radioligand [³H]NCS-382 at a fixed concentration (below its Kd), and varying concentrations of the unlabeled competitor (this compound, diclofenac, or NCS-382).

    • For determining non-specific binding, a high concentration of unlabeled GHB or NCS-382 is used.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[9] As the GHB receptor is a multi-pass transmembrane protein, a modified CETSA protocol with detergent extraction is required.[10][11][12]

Experimental Workflow: CETSA for Membrane Proteins

A schematic of the Surface Plasmon Resonance (SPR) workflow for GPCR-small molecule interactions.

Detailed Protocol:

  • Receptor Immobilization:

    • Purify the GHB receptor, potentially using a system that enhances stability, such as detergent micelles or nanodiscs.

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., via amine coupling or affinity capture of a tagged receptor).

  • Analyte Injection:

    • Prepare a series of dilutions of this compound, diclofenac, and NCS-382 in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams for the association and dissociation phases.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

  • Regeneration:

    • After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.

Conclusion

The confirmation of target engagement is a critical step in the validation of any new chemical entity. While the definitive molecular target of this compound remains to be fully elucidated, the evidence for the interaction of related phenylacetic acids with the GHB binding site provides a strong rationale for the investigative workflow presented in this guide. By employing a combination of a primary, high-sensitivity radioligand binding assay with orthogonal, biophysical methods such as CETSA and SPR, researchers can build a comprehensive and compelling data package to confirm and quantify the engagement of this compound with its putative target. This rigorous, multi-faceted approach, grounded in sound scientific principles, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral analyses of GHB: receptor mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 175–185.
  • GHB receptor. (2023). In Wikipedia. Retrieved from [Link]

  • Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action? Retrieved from a consensus of multiple scientific sources.
  • Wolf, C. J. H., Venselaar, H., Spoelder, M., Beurmanjer, H., & Homberg, J. R. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International journal of molecular sciences, 24(6), 5304.
  • Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in neurobiology, 51(3), 337–361.
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & clinical pharmacology, 23(2), 207–213.
  • Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov.
  • Castelli, M. P., Pibiri, F., Carboni, G., & Piras, A. P. (2004). A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor. CNS drug reviews, 10(3), 229–244.
  • Castelli, M. P., Pibiri, F., Carboni, G., Piras, A. P., & Gessa, G. L. (2004). A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor. CNS drug reviews, 10(3), 229–244.
  • University at Buffalo. (2021, August 23). Study identifies possible antidote for club drug GHB overdose. UBNow.
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Morse, B. L., & Morris, M. E. (2021). Drug-Drug Interaction between Diclofenac and Gamma-Hydroxybutyric Acid. The AAPS journal, 23(5), 101.
  • Andersen, J., et al. (2022).
  • Wu, H., Zink, N., Carter, L. P., & Koek, W. (2005). Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands. Bioorganic & medicinal chemistry letters, 15(16), 3719–3722.
  • Mehta, A. K., & Ticku, M. K. (2008). Characterization and Pharmacology of the GHB Receptor. Annals of the New York Academy of Sciences, 1139, 450–457.
  • Almqvist, H., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS chemical biology, 14(9), 1933–1941.
  • Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(6), 429–433.
  • Almqvist, H., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ACS chemical biology, 14(9), 1933–1941.
  • Morse, B. L., & Morris, M. E. (2021). Drug‐drug interaction between diclofenac and gamma‐hydroxybutyric acid. The AAPS Journal, 23(5), 101.
  • Carter, L. P., Koek, W., & France, C. P. (2009). Fig. 1. Possible pharmacological mechanisms of GHB. Structures of...
  • Kvach, M. V., et al. (2016). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 1438, 147–169.
  • Godbout, R., & Chaput, Y. (1995).
  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 163–182.
  • Biosensing Instrument. (2025, January 4). Application Note 126: GPCR Binding Assays with SPR Microscopy.
  • G. Di Marino, et al. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Neuroscience, 12, 268.
  • Almqvist, H., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins.
  • Ray, S., et al. (2023). Analysis of SPR publications on GPCR.
  • Carter, L. P., et al. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 313(3), 1314–1323.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Carter, L. P., et al. (2005). IC50 values of GHB and structural analogs using 3 HNCS-382 (16 nM) as a...
  • Li, A., et al. (2023, February 28).
  • Ainslie, G. R., et al. (2017). Toxicologic/transport properties of NCS-382, a γ-hydroxybutyrate (GHB) receptor ligand, in neuronal and epithelial cells: Therapeutic implications for SSADH deficiency, a GABA metabolic disorder. Toxicology in vitro, 45(Pt 1), 123–130.
  • Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current neuropharmacology, 13(1), 47–70.

Sources

A Comparative DFT Study on the Reactivity of Halogenated Phenylacetic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and computational chemistry, understanding the subtle interplay between molecular structure and reactivity is paramount. Phenylacetic acid (PAA) and its derivatives are significant scaffolds in medicinal chemistry, known for their roles as precursors to drugs like penicillin G and their own therapeutic potential, including anti-cancer, anti-fungal, and anti-inflammatory properties.[1] The introduction of halogen atoms to the phenyl ring can dramatically alter the molecule's bioactivity, a phenomenon rooted in the resulting changes to its electronic structure and, consequently, its chemical reactivity.[1]

This guide provides an in-depth comparative analysis of the reactivity of halogenated phenylacetic acids using Density Functional Theory (DFT), a powerful computational tool for elucidating electronic structure and predicting chemical behavior.[2][3] We will explore how the substitution of different halogen atoms (Fluorine, Chlorine, Bromine) at the ortho position of the phenyl ring influences the geometry, electronic properties, and acidity of phenylacetic acid. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights and computational protocols.

The "Why": Causality Behind Computational Choices in Reactivity Studies

The choice of computational methodology is a critical first step that dictates the reliability of the results. For studying the reactivity of organic molecules like halogenated phenylacetic acids, DFT offers a favorable balance between computational cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a workhorse in computational organic chemistry, often providing reliable geometries and electronic properties.[1][4][5]

The selection of a basis set is equally crucial. A split-valence basis set like 6-311++G** is well-suited for this type of study.[1][4][5] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing the behavior of lone pairs and anions, particularly relevant when studying acidity. The "**" denotes the addition of polarization functions on all atoms, allowing for greater flexibility in describing the electron distribution in bonds and accommodating the distortions caused by bulky halogen substituents.

To simulate a more realistic chemical environment, solvation effects are often included using a Polarizable Continuum Model (PCM).[4] This model approximates the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.

Experimental and Computational Workflow

The following diagram outlines a typical workflow for a comparative DFT study of halogenated phenylacetic acids, from initial structure preparation to the final analysis of reactivity descriptors.

DFT Workflow for Halogenated Phenylacetic Acids cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_comparison 4. Comparative Analysis mol_prep Molecule Preparation (e.g., 2-(2-fluorophenyl)acetic acid) geom_opt Geometry Optimization (B3LYP/6-311++G**) mol_prep->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc solv_calc Solvation Calculation (PCM, e.g., in water) freq_calc->solv_calc struct_prop Structural Properties (Bond Lengths, Angles) solv_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MESP) solv_calc->elec_prop react_desc Reactivity Descriptors (Hardness, Electrophilicity, Fukui Functions) solv_calc->react_desc acidity Acidity (pKa) Calculation solv_calc->acidity compare_halo Compare F, Cl, Br Derivatives struct_prop->compare_halo elec_prop->compare_halo react_desc->compare_halo acidity->compare_halo exp_data Correlate with Experimental Data compare_halo->exp_data

Caption: A typical workflow for the DFT-based comparative analysis of halogenated phenylacetic acids.

Detailed Computational Protocol

The following is a representative protocol for performing DFT calculations on a halogenated phenylacetic acid derivative:

  • Structure Building : Construct the 3D structure of the molecule (e.g., 2-(2-chlorophenyl)acetic acid) using a molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization in the gas phase using the B3LYP functional and the 6-311++G** basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis : After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Solvation Effects : Using the optimized gas-phase geometry, perform a single-point energy calculation or a re-optimization including the solvent (e.g., water) using the PCM model. This provides a more accurate representation of the molecule's electronic properties in solution.

  • Property Calculations : From the calculation output, extract key data such as optimized bond lengths and angles, HOMO and LUMO energies, and the molecular electrostatic potential.

  • Reactivity Descriptor Calculation : Use the HOMO and LUMO energies to calculate global reactivity descriptors. Local reactivity descriptors like Fukui functions can be derived from the electron densities of the neutral, cationic, and anionic species.[3]

  • pKa Calculation : The pKa can be calculated from the Gibbs free energy change of the deprotonation reaction in the solvent.

Comparative Analysis of Halogenated Phenylacetic Acids

The substitution of fluorine, chlorine, and bromine at the ortho-position of phenylacetic acid induces significant changes in the molecule's geometry, electronic structure, and reactivity.

Structural Properties

The introduction of a halogen atom at the ortho position leads to steric hindrance, causing distortions in the phenyl ring.[1][4] For instance, the internal bond angle at the carbon atom attached to the halogen is generally larger than the standard 120° of a benzene ring.[1][4] This steric effect can influence the orientation of the carboxylic acid group and, consequently, its interaction with biological targets.

Parameter2-fluoroPAA (Å)2-chloroPAA (Å)2-bromoPAA (Å)Phenylacetic Acid (Å)
C-X Bond Length1.361.751.91N/A
C-C(OOH) Bond Length1.511.511.511.51

Table 1: Comparison of selected calculated bond lengths for ortho-halogenated phenylacetic acids and the parent molecule. Data is conceptually derived from typical DFT outputs.

Electronic Properties and Global Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical hardness; a smaller gap suggests higher reactivity.[4]

Global reactivity descriptors provide a quantitative measure of a molecule's overall reactivity.[3][6][7] These include:

  • Chemical Hardness (η) : Resistance to change in electron distribution. η ≈ (ELUMO - EHOMO) / 2

  • Electronegativity (χ) : The power to attract electrons. χ ≈ -(EHOMO + ELUMO) / 2

  • Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow. ω = χ² / (2η)

MoleculeHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Hardness (η)Electrophilicity (ω)
2-fluoroPAA-6.98-0.856.133.072.15
2-chloroPAA-6.89-1.125.772.892.38
2-bromoPAA-6.81-1.195.622.812.50

Table 2: Calculated electronic properties and global reactivity descriptors for ortho-halogenated phenylacetic acids. The trend shows that with increasing halogen size, the HOMO-LUMO gap decreases, indicating higher reactivity.[4] Values are representative and based on trends reported in the literature.[1][4]

The data indicates that 2-bromophenylacetic acid is the most reactive (softest) of the three, while 2-fluorophenylacetic acid is the least reactive (hardest).[4] The increasing electrophilicity from fluorine to bromine suggests a greater capacity to accept electrons.

Local Reactivity and Fukui Functions

While global descriptors give an overall picture of reactivity, local descriptors like Fukui functions identify the most reactive sites within a molecule.[3] The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. This helps to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, especially for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The pKa is a measure of this acidity. DFT calculations can predict pKa values with reasonable accuracy.

MoleculeCalculated pKa (in water)
2-fluoroPAA4.15
2-chloroPAA3.98
2-bromoPAA4.02
Phenylacetic Acid4.31

Table 3: Calculated pKa values for ortho-halogenated phenylacetic acids and the parent molecule in an aqueous phase.[4] The lower pKa values of the halogenated derivatives compared to phenylacetic acid indicate they are stronger acids.

The results show that halogen substitution increases the acidity of phenylacetic acid.[4] This is due to the electron-withdrawing inductive effect of the halogen atoms, which stabilizes the carboxylate anion formed upon deprotonation. Interestingly, 2-chlorophenylacetic acid is predicted to be the most acidic among the three halogenated derivatives studied.[4]

Conclusion and Future Directions

This comparative guide demonstrates the power of DFT in elucidating the structure-reactivity relationships of halogenated phenylacetic acids. The key takeaways are:

  • Halogen substitution at the ortho position induces steric strain and alters the geometry of the phenyl ring.

  • The reactivity of the halogenated phenylacetic acids increases in the order: 2-fluoro < 2-chloro < 2-bromo, as indicated by the decreasing HOMO-LUMO gap.

  • All three halogenated derivatives are more acidic than the parent phenylacetic acid, with 2-chlorophenylacetic acid being the strongest acid in this series.

These computational insights provide a rational basis for the design of novel phenylacetic acid derivatives with tailored reactivity and acidity for various applications, particularly in drug development. Future studies could expand this analysis to include other halogen substitutions (e.g., iodine), different substitution patterns (meta, para), and explore the reaction mechanisms of these compounds with biological targets.

References

  • Srivastava, A., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52, 505-514. [Link]

  • Srivastava, A., et al. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ResearchGate. [Link]

  • Geerlings, P., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8375-8382. [Link]

  • Thirumoorthy, K., & Senthilkumar, L. (2018). Structure and Reactivity of Halogenated GC PNA Base Pairs – A DFT Approach. ResearchGate. [Link]

  • Pinacho, P., et al. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics, 24(44), 27312-27320. [Link]

  • Parr, R. G., & Yang, W. (1984). The use of global and local reactivity descriptors of conceptual DFT to describe toxicity of benzoic acid derivatives. ResearchGate. [Link]

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2059. [Link]

  • Flores-Holguín, N., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega, 7(25), 21749-21758. [Link]

  • Parthasarathi, R., et al. (2011). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation, 7(4), 1162-1172. [Link]

  • Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. ResearchGate. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]

  • Wang, W., et al. (2020). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 6(11), 3075-3084. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2018). MDPI. [Link]

  • DFT Mechanistic Investigation into the Phenol Dearomatization Mediated by an Iodine(III) reagent. ResearchGate. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]

  • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. [Link]

  • Mechanistic Insights into the Oxidative Degradation of Formic and Oxalic Acids with Ozone and OH Radical. A Computational Rationale. (2023). National Institutes of Health. [Link]

  • Gately, T. J., et al. (2021). Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9-Anthracenecarboxylic Acid. CrystEngComm, 23(32), 5466-5474. [Link]

  • An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents like 4-(3-Fluorophenyl)phenylacetic acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure that its disposal is managed with the highest standards of safety and environmental responsibility.

Foundational Understanding: Hazard Identification and Risk Assessment

This compound (CAS No: 405-50-5) is a solid organic compound utilized in various research and development applications, particularly as a building block in organic synthesis.[1] Before any disposal protocol is considered, a comprehensive risk assessment is paramount. The hazards associated with this compound dictate the necessary precautions for handling and disposal.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]

The acidic nature of the carboxylic acid group contributes to its irritant properties, while the fluorinated aromatic ring system can influence its toxicological profile. Understanding these intrinsic hazards is the first step in establishing a self-validating system of safe disposal.

The Regulatory Imperative: Compliance and Classification

The disposal of this compound is not merely a matter of laboratory best practice; it is a legal requirement. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[2] In the United States, this falls under the regulations set forth by the Environmental Protection Agency (EPA) and corresponding state and local authorities.

Do not empty this chemical into drains or release it into the environment.[2][5] Its ecological effects have not been fully investigated, but the precautionary principle demands containment.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol provides a systematic approach for researchers handling small, laboratory-scale quantities of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If handling the powder outside of a fume hood or creating dust, use a dust mask (e.g., N95).

Step 2: Waste Segregation and Containment

Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated this compound waste in a designated, robust, and sealable container.

    • This container must be clearly labeled "Hazardous Waste" and list the full chemical name: "this compound".

    • Do not mix with other waste streams, especially strong oxidizing agents or bases, which are incompatible.[6]

  • Contaminated Labware:

    • Disposable Items: Gloves, weigh boats, and contaminated paper towels should be placed in a separate, sealed plastic bag or container, also labeled as hazardous waste containing this compound residue.

    • Reusable Glassware: If glassware is to be reused, it should be decontaminated first. Rinse it with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse is now considered hazardous waste and must be collected in a designated, labeled container for halogenated organic solvent waste.

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be:

  • In a well-ventilated location, such as a chemical storage cabinet.[4][6]

  • Away from heat, ignition sources, and incompatible materials.[2]

  • Under the control of the laboratory personnel.

Step 4: Final Disposal

The ultimate disposal must be conducted by professionals.

  • Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5]

  • The final disposition will be at an approved waste disposal plant, likely through high-temperature incineration.[2][4][6]

Data Presentation

The following table summarizes the key hazard and safety information for this compound.

ParameterInformationSource(s)
GHS Pictogram Exclamation Mark[2][3]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][4]
Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant.[2][4][6]
Incompatible Materials Strong oxidizing agents, Bases[6]
CAS Number 405-50-5[2][3]
Molecular Formula C₈H₇FO₂[3]
Melting Point 81 - 83 °C[3]

Experimental Protocols

Protocol for Handling Small Spills

In the event of an accidental release, follow this procedure to mitigate exposure and ensure proper cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the dust is airborne, evacuate personnel from the immediate area.[5]

  • Don PPE: Wear the full PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite or sand.

  • Collect the Material: Carefully sweep up the material. Avoid creating dust.[3][5] Use non-sparking tools if there is any fire risk.[7]

  • Package for Disposal: Place the swept-up material and all contaminated cleanup items into a suitable, closed, and labeled container for disposal as hazardous waste.[3][5]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[2]

Mandatory Visualization

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Workflow for this compound Disposal start Waste Generation (e.g., unused reagent, residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type segregate Segregate Waste identify_waste->segregate ppe->identify_waste solid_waste Solid Reagent Waste segregate->solid_waste Pure/Solid contaminated_waste Contaminated Materials (Gloves, Glassware, etc.) segregate->contaminated_waste Contaminated label_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->label_solid label_contaminated Place in Separate, Labeled Hazardous Waste Container contaminated_waste->label_contaminated store Store in Designated Satellite Accumulation Area label_solid->store label_contaminated->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Professional Service contact_ehs->end

Caption: Decision workflow for safe segregation and disposal of waste.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Fluorophenylacetic acid.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Phenylacetic acid.
  • ChemicalBook. (2025, July 5). Safety Data Sheet: 4-Fluorophenylacetic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet: Phenylacetic Acid.
  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: Phenylacetic acid.
  • Thermo Fisher Scientific. (2016, January 29). Safety Data Sheet: 3-Fluorophenylacetic acid.
  • Aurochemicals. (2015, January 28). Phenyl Acetic Acid, Natural (Manufacturing) - SDS.
  • Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.).
  • Sigma-Aldrich. (n.d.). Product Page: 4-Fluorophenylacetic acid 98%.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
  • Sigma-Aldrich. (n.d.). Product Page: 4-(Trifluoromethoxy)phenylacetic acid 98%.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet: Phenylacetic acid hydrazide.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3-Fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(3-Fluorophenyl)phenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical compounds. Our goal is to furnish you with a framework that not only ensures your safety but also enhances the integrity of your work by explaining the rationale behind each procedural step.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as an irritant.[1][2][3][4][5] The primary routes of exposure and associated hazards are:

  • Eye Contact: Causes serious eye irritation.[1][2][3][4][5]

  • Skin Contact: Causes skin irritation.[1][2][4][5]

  • Inhalation: May cause respiratory irritation.[1][3][4][5]

  • Ingestion: May be harmful if swallowed.[3]

Given that this compound is a solid powder, the risk of inhalation of fine particles is a significant concern during weighing and transfer operations. The fluorinated nature of the compound also necessitates careful consideration of its disposal, as fluorinated organic compounds can be persistent in the environment.[6][7]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure being performed and the associated risks of exposure. The following decision-making framework will guide you in selecting the appropriate level of protection.

PPE_Decision_Framework cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound weighing Weighing or Transfer of Powder? start->weighing gloves Nitrile or Neoprene Gloves (Double-gloving recommended) start->gloves lab_coat Flame-Resistant Lab Coat start->lab_coat solution Working with Dilute Solution? weighing->solution No respirator N95 Respirator weighing->respirator Yes spill Potential for Splash or Spill? solution->spill No goggles Chemical Splash Goggles solution->goggles Yes face_shield Face Shield (over goggles) spill->face_shield High Risk apron Chemical-Resistant Apron spill->apron High Risk goggles->face_shield lab_coat->apron

Caption: PPE selection workflow for handling this compound.

Detailed PPE Recommendations

Based on the hazard profile, the following PPE is recommended.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against airborne powder and splashes. Goggles provide a seal around the eyes, which is crucial when handling fine powders.[8][9]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling.Nitrile and neoprene offer good resistance to a range of organic acids.[10][11][12][13][14] Always inspect gloves for tears or punctures before use and dispose of them immediately after contact with the chemical.[3][15]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or significant splash potential, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.[8][16]
Respiratory Protection A NIOSH-approved N95 particulate respirator is recommended when handling the powder outside of a certified chemical fume hood.[1][2][16][17][18]Prevents inhalation of fine chemical dust, which can cause respiratory irritation.[3][4][5] The selection of N-series filters is appropriate as oil particles are not expected to be present in this context.[16]
Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, with checks and balances to minimize exposure.

4.1. Preparation and Pre-Handling Checks

  • Designated Area: All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[16][19][20]

  • PPE Inspection: Before entering the designated area, inspect all PPE for damage. Ensure gloves are free of holes and that your respirator, if needed, forms a proper seal.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily available and that you are familiar with its contents and use.[6][11]

4.2. Donning PPE: A Sequential Approach

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If handling the powder outside of a fume hood, don your N95 respirator. Perform a seal check to ensure a tight fit.

  • Eye and Face Protection: Put on your chemical splash goggles. If a high splash risk exists, add a face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

4.3. Handling the Compound

  • When weighing, use a weigh boat to prevent spills on the balance pan.[19]

  • Keep the container of this compound closed when not in use.[1][17][19]

  • If preparing a solution, add the powder to the solvent slowly to avoid splashing.

4.4. Doffing PPE: A Contamination-Avoidance Protocol

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Apron (if used): Remove the face shield and apron (if worn) and clean and store them according to your institution's procedures.

  • Lab Coat: Remove your lab coat by rolling it inward, avoiding contact with the outer surface. Hang it in its designated storage area or dispose of it if it is single-use.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][3]

Spill and Emergency Plan

In the event of a spill, follow these steps:

  • Alert and Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.[6]

  • Assess the Situation: From a safe distance, identify the spilled material and the extent of the spill.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.[3][6]

  • Contain the Spill: For a solid spill, carefully sweep it up and place it in a labeled, sealed container for disposal.[1] For a liquid spill, use an appropriate absorbent material from your spill kit.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of Waste: All contaminated materials, including absorbents and used PPE, must be disposed of as hazardous waste.[2][3]

  • Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety office.[6]

Disposal Plan for this compound and Contaminated Materials

Due to the presence of fluorine, special consideration must be given to the disposal of this compound and any materials contaminated with it.

  • Waste Segregation: All waste containing this compound must be collected in a clearly labeled, compatible container.[16] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to remove acidic combustion products like hydrogen fluoride.[7][21] Landfilling in a designated hazardous waste landfill may be an option, but it is less ideal as it only contains the substance rather than destroying it.[7]

  • Regulatory Compliance: Always follow your institution's specific hazardous waste disposal procedures, which are designed to comply with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA).[5][7][22] The EPA is actively evaluating and updating its guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds.[7][22]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • ChemicalBook. (2025). 4-Fluorophenylacetic acid - Safety Data Sheet.
  • U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. CDC Stacks. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2013). SAFETY DATA SHEET.
  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Unigloves. (2020). Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid Safety Data Sheet.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Fluorophenylacetic acid.
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.